Product packaging for 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one(Cat. No.:CAS No. 63740-97-6)

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

Número de catálogo: B118660
Número CAS: 63740-97-6
Peso molecular: 192.21 g/mol
Clave InChI: VHOZZIUFGVJOEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is a chemical compound featuring the 1,3-benzodioxole moiety, a structure of significant interest in medicinal and agrochemical research. The 1,3-benzodioxole core is recognized as a key pharmacophore in the development of compounds for various biological applications. Scientific literature indicates that this structural motif is found in molecules investigated as agonists for plant hormone receptors, such as auxin receptors, which are critical for root growth and development . Furthermore, the 1,3-benzodioxole scaffold is a subject of study in the synthesis of novel compounds with potential inhibitory activity against enzymes like α-amylase and tyrosinase, highlighting its utility in exploring treatments for metabolic and dermatological conditions . It also serves as a fundamental building block in organic synthesis, used in the creation of more complex molecules for pharmaceutical and material science research, including the development of stiripentol analogs for antiepileptic investigations . This product is intended for research purposes as a valuable synthetic intermediate or reference standard in these and other discovery contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one CAS No. 63740-97-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZZIUFGVJOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473093
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-97-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)butan-1-one (CAS: 63740-97-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Benzo[d]dioxol-5-yl)butan-1-one, a key chemical intermediate in the synthesis of various psychoactive compounds. This document outlines its chemical and physical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it explores the pharmacological context of its derivatives, providing insights into their mechanisms of action.

Chemical and Physical Properties

1-(Benzo[d]dioxol-5-yl)butan-1-one is a synthetic ketone featuring a benzodioxole moiety.[1] This structural feature is common in numerous naturally occurring and synthetic molecules with a wide range of biological activities.[1] The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 63740-97-6
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
IUPAC Name 1-(1,3-Benzodioxol-5-yl)butan-1-one[1]
Appearance Varies (often a crystalline solid or oil)[1]
Purity ≥98% (Min, GC)[3]
Moisture Content ≤0.5% Max[3]

Synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one

The primary route for the synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one is the Friedel-Crafts acylation of 1,3-benzodioxole.[1] This electrophilic aromatic substitution involves the reaction of 1,3-benzodioxole with a butanoylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.[1]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-Benzodioxole

  • Butanoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Add butanoyl chloride dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, add 1,3-benzodioxole dropwise, maintaining the temperature below 5°C.

  • Once the addition of 1,3-benzodioxole is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(Benzo[d]dioxol-5-yl)butan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow: Friedel-Crafts Acylation and Purification

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Suspend AlCl3 in DCM B Add Butanoyl Chloride A->B C Add 1,3-Benzodioxole B->C D Stir at Room Temperature C->D E Quench with Ice and HCl D->E Reaction Complete F Separate Organic Layer E->F G Wash with H2O, NaHCO3, Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Vacuum Distillation or Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis and purification of 1-(Benzo[d]dioxol-5-yl)butan-1-one.

Chemical Reactivity and Derivatization

1-(Benzo[d]dioxol-5-yl)butan-1-one serves as a versatile precursor for the synthesis of more complex molecules, particularly substituted cathinones and phenethylamines.[1]

α-Bromination

The ketone can undergo α-bromination to yield 1-(benzo[d][3][4]dioxol-5-yl)-2-bromobutan-1-one, a key intermediate for further functionalization.[4]

Experimental Protocol: α-Bromination

Materials:

  • 1-(Benzo[d]dioxol-5-yl)butan-1-one

  • Bromine

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 1-(benzo[d]dioxol-5-yl)butan-1-one in acetic acid.[4]

  • Add a solution of bromine in acetic acid dropwise to the reaction mixture.[4]

  • Stir the mixture at room temperature for two hours.[4]

  • Remove the acetic acid under high vacuum.[4]

  • Add water to the residue and extract the mixture with dichloromethane.[4]

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.[4]

  • Dry the dichloromethane solution over Na₂SO₄, filter, and concentrate under vacuum.[4]

  • Purify the crude product by chromatography on silica gel using 5% ethyl acetate in hexane to give 1-(benzo[d][3][4]dioxol-5-yl)-2-bromobutan-1-one.[4]

Reductive Amination

The ketone functionality can be converted to an amine via reductive amination. This process involves the reaction with an amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine.[1] For instance, reaction with methylamine followed by reduction would yield N-methyl-1-(benzo[d]dioxol-5-yl)butan-1-amine.[1]

Analytical Characterization

Spectroscopic methods are essential for the structural elucidation of 1-(Benzo[d]dioxol-5-yl)butan-1-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the aromatic ring of the benzodioxole group, typically as multiplets in the downfield region (around 6.8-7.5 ppm).[1] The protons of the butanoyl chain will appear in the upfield region.

    • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butanoyl chain.

Pharmacological Context of Derivatives

While 1-(Benzo[d]dioxol-5-yl)butan-1-one itself is primarily an intermediate, its derivatives, particularly substituted cathinones and phenethylamines, exhibit significant pharmacological activity. These compounds are known to interact with monoamine neurotransmitter systems in the brain.[4][5][6][7]

The general mechanism of action for many of these derivatives involves the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7] They can act as either reuptake inhibitors, blocking the removal of neurotransmitters from the synapse, or as releasing agents, promoting the non-vesicular release of neurotransmitters.[7]

Representative Signaling Pathway of Derivatives

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Derivative Substituted Cathinone / Phenethylamine Derivative DAT Dopamine Transporter (DAT) Derivative->DAT Inhibits or Reverses NET Norepinephrine Transporter (NET) Derivative->NET Inhibits or Reverses SERT Serotonin Transporter (SERT) Derivative->SERT Inhibits or Reverses Dopamine_syn Dopamine DAT->Dopamine_syn Reuptake Norepinephrine_syn Norepinephrine NET->Norepinephrine_syn Reuptake Serotonin_syn Serotonin SERT->Serotonin_syn Reuptake VMAT2 VMAT2 Dopamine Dopamine Dopamine->VMAT2 Storage Norepinephrine Norepinephrine Norepinephrine->VMAT2 Storage Serotonin Serotonin Serotonin->VMAT2 Storage D_receptor Dopamine Receptors Dopamine_syn->D_receptor Binds NE_receptor Norepinephrine Receptors Norepinephrine_syn->NE_receptor Binds HT_receptor Serotonin Receptors (e.g., 5-HT2A) Serotonin_syn->HT_receptor Binds

Caption: General mechanism of action of substituted cathinone and phenethylamine derivatives.

Conclusion

1-(Benzo[d]dioxol-5-yl)butan-1-one is a significant chemical entity, primarily valued as a versatile intermediate in the synthesis of pharmacologically active compounds. A thorough understanding of its synthesis, characterization, and the biological activities of its derivatives is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. This guide provides a foundational repository of technical information to support further research and development efforts.

References

A Comprehensive Technical Guide to 1-(1,3-Benzodioxol-5-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(1,3-Benzodioxol-5-yl)butan-1-one, a significant chemical intermediate in the synthesis of psychoactive compounds. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Properties

1-(1,3-Benzodioxol-5-yl)butan-1-one, a ketone derivative of 1,3-benzodioxole (also known as methylenedioxyphenyl), is a crystalline solid. Its chemical structure features a butan-1-one chain attached to the 5-position of the 1,3-benzodioxole ring system.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name 1-(1,3-Benzodioxol-5-yl)butan-1-one
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
CAS Number 28281-54-1
Appearance Colorless block-like crystals[2]
Melting Point 360–362 K[3]

Table 2: Crystallographic Data

ParameterValueSource
Crystal System Monoclinic[1]
Space Group P2₁/c[4]
a (Å) 11.944 (2)[1]
b (Å) 11.143 (2)[1]
c (Å) 7.4600 (15)[1]
β (°) 100.69 (3)[1]
Volume (ų) 975.6 (3)[1]
Z 4[1]

Synthesis

The primary method for the synthesis of 1-(1,3-benzodioxol-5-yl)butan-1-one is the Friedel-Crafts acylation of 1,3-benzodioxole with butanoyl chloride or butanoic anhydride.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid.

Experimental Protocol: Adapted from the Synthesis of 1-(benzo[d][5][7]dioxol-5-yl)propan-1-one[5]

This protocol is adapted for the synthesis of the title compound.

Materials:

  • 1,3-Benzodioxole

  • Butanoyl chloride (or butanoic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1,3-benzodioxole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add anhydrous aluminum chloride portion-wise with stirring.

  • Slowly add butanoyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(1,3-benzodioxol-5-yl)butan-1-one.

Diagram 1: General Workflow for the Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Reactants: 1,3-Benzodioxole Butanoyl Chloride AlCl3 in DCM s2 Friedel-Crafts Acylation (0°C to RT) s1->s2 s3 Reaction Quenching (Ice/HCl) s2->s3 w1 Liquid-Liquid Extraction (DCM) s3->w1 w2 Washing Steps (HCl, H2O, NaHCO3, Brine) w1->w2 w3 Drying and Concentration w2->w3 p1 Column Chromatography (Silica Gel) w3->p1 p2 Pure Product: 1-(1,3-Benzodioxol-5-yl)butan-1-one p1->p2

Synthesis and purification workflow.

Spectroscopic Data (Reference Data for a Structural Isomer)

Table 3: Reference Mass Spectrometry Data for 1-(1,3-Benzodioxol-5-yl)butan-2-one

m/zInterpretationSource
192Molecular Ion [M]⁺[7]
135[M - C₃H₅O]⁺ or [M - C₄H₇]⁺[7]

Note: The fragmentation pattern of 1-(1,3-benzodioxol-5-yl)butan-1-one is expected to differ due to the different position of the carbonyl group.

Biological Significance and Potential Applications

1-(1,3-Benzodioxol-5-yl)butan-1-one is a known precursor in the synthesis of psychoactive substances, specifically hallucinogenic phenethylamines.[2] Its core structure is found in a variety of biologically active molecules, including stimulants and entactogens.

Precursor to Psychoactive Compounds

The primary documented significance of this compound is its role as an intermediate in the synthesis of 3,4-methylenedioxy-α-ethyl-N-methylphenethylamine.[2] This highlights its importance in the clandestine synthesis of designer drugs and warrants its monitoring by regulatory agencies.

Potential Pharmacological Activity

Derivatives of 1-(1,3-benzodioxol-5-yl)butan-1-one, such as 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP), are known stimulants of the cathinone class.[8] These compounds often act as monoamine reuptake inhibitors or releasing agents, with varying selectivity for serotonin, dopamine, and norepinephrine transporters.

Another related class of compounds are the entactogens, such as 5,6-methylenedioxy-2-aminoindane (MDAI), which are selective serotonin and norepinephrine releasing agents.[9] These compounds produce effects similar to MDMA. Given the structural similarities, it is plausible that 1-(1,3-benzodioxol-5-yl)butan-1-one and its derivatives could exhibit psychotropic properties.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for 1-(1,3-benzodioxol-5-yl)butan-1-one in mammalian systems, studies on other benzodioxole derivatives provide insights into potential mechanisms of action. For instance, certain N-(benzo[d][5][7]dioxol-5-yl) acetamide derivatives have been identified as potent agonists of the auxin receptor TIR1 in plants, modulating the auxin signaling pathway.

Diagram 2: Hypothetical Interaction with Monoamine Transporters

G cluster_transporters Monoamine Transporters cluster_effects Potential Effects compound 1-(1,3-Benzodioxol-5-yl)butan-1-one (or its derivatives) SERT Serotonin Transporter (SERT) compound->SERT Binds to DAT Dopamine Transporter (DAT) compound->DAT Binds to NET Norepinephrine Transporter (NET) compound->NET Binds to reuptake Inhibition of Reuptake SERT->reuptake release Increased Release SERT->release DAT->reuptake DAT->release NET->reuptake NET->release

References

Spectroscopic Profile of 1-(Benzo[d]dioxol-5-yl)butan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Benzo[d]dioxol-5-yl)butan-1-one, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines reported data with predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with related compounds.

Chemical Structure and Properties

IUPAC Name: 1-(1,3-Benzodioxol-5-yl)butan-1-one Common Name: 3',4'-(Methylenedioxy)butyrophenone CAS Number: 63740-97-6 Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol [1][2]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 1-(Benzo[d]dioxol-5-yl)butan-1-one.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. For 1-(Benzo[d]dioxol-5-yl)butan-1-one, the expected signals are presented below. The chemical shifts for the butanoyl chain are estimated based on standard functional group effects.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6' (Aromatic)~7.5m-2H
H-5' (Aromatic)~6.8d~8.01H
-O-CH₂-O-~6.0s-2H
-C(O)-CH₂- (α-CH₂)~2.9t~7.52H
-CH₂-CH₃ (β-CH₂)~1.7sextet~7.52H
-CH₃ (γ-CH₃)~1.0t~7.53H
s = singlet, d = doublet, t = triplet, sextet = sextet, m = multiplet

A distinctive singlet for the two protons of the methylenedioxy group (O-CH₂-O) is anticipated around 6.0 ppm.[2] The protons on the aromatic ring of the benzo[d]dioxol group are expected to appear as a set of multiplets in the downfield region, typically around 6.8-7.5 ppm.[2]

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of a molecule. Predicted chemical shifts for 1-(Benzo[d]dioxol-5-yl)butan-1-one are detailed below.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (-C=O)~198
Quaternary Aromatic (C-3', C-4')~152, ~148
Quaternary Aromatic (C-1')~132
Aromatic CH (C-2', C-6')~124, ~108
Aromatic CH (C-5')~108
Methylene Dioxy (-O-CH₂-O-)~102
Methylene (-C(O)-CH₂-)~38
Methylene (-CH₂-CH₃)~18
Methyl (-CH₃)~14
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for 1-(Benzo[d]dioxol-5-yl)butan-1-one are listed here.

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Aryl Ketone)1680 - 1695Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic)1580 - 1620, 1450 - 1520Medium-Strong
C-O (Ether)1200 - 1275, 1030 - 1050Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Ion m/z Interpretation
[M]⁺192Molecular Ion
[M - C₃H₇]⁺149Loss of propyl radical (α-cleavage)
[C₇H₅O₂]⁺135Benzodioxole acylium ion
[C₆H₅O₂]⁺121Loss of CO from m/z 149
[C₆H₅]⁺77Phenyl cation

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-(Benzo[d]dioxol-5-yl)butan-1-one (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a spectrum can be recorded by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop of the solution between two salt plates (e.g., NaCl or KBr). For a liquid sample, a thin film can be prepared between two salt plates. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for small molecules, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a compound like 1-(Benzo[d]dioxol-5-yl)butan-1-one is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample 1-(Benzo[d]dioxol-5-yl)butan-1-one Dissolution Dissolution in Deuterated Solvent (NMR) or Suitable Solvent (IR/MS) Sample->Dissolution NMR ¹H & ¹³C NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Analysis Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Analysis IR_Analysis Characteristic Absorptions (e.g., C=O, C-O) IR->IR_Analysis MS_Analysis Molecular Ion Peak Fragmentation Pattern MS->MS_Analysis Structure Confirm Structure of 1-(Benzo[d]dioxol-5-yl)butan-1-one NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

References

Unveiling the Solid-State Architecture of 1-(1,3-Benzodioxol-5-yl)butan-1-one: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1-(1,3-Benzodioxol-5-yl)butan-1-one, a significant intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols, and visual representations of the molecular and experimental framework.

Core Crystallographic Data

The crystal structure of 1-(1,3-Benzodioxol-5-yl)butan-1-one (C₁₁H₁₂O₃) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a monoclinic system. A summary of the key crystallographic parameters is presented in Table 1.

Parameter Value
FormulaC₁₁H₁₂O₃
Molecular Weight192.21
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.944 (2)
b (Å)11.143 (2)
c (Å)7.4600 (15)
β (°)100.69 (3)
Volume (ų)975.6 (3)
Z4
Temperature (K)298 (2)
RadiationMo Kα
Absorption Coeff. (mm⁻¹)0.10
Table 1: Crystal data and structure refinement for 1-(1,3-Benzodioxol-5-yl)butan-1-one.[1]

Molecular and Crystal Packing Features

The molecule features a planar benzene ring fused to a dioxole ring, which adopts an envelope conformation.[1][2][3][4] This structural detail is a key characteristic of the compound in its solid state. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds, which link adjacent molecules into chains.[1][2][3][4]

Experimental Protocols

Synthesis

The synthesis of 1-(1,3-Benzodioxol-5-yl)butan-1-one was carried out following established literature methods.[1] While the primary focus of this guide is the crystal structure, a generalized synthetic workflow is depicted below.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethanolic solution of the compound at room temperature.[1] A colorless prismatic crystal with dimensions 0.30 × 0.20 × 0.10 mm was selected for data collection.[1]

Data were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation.[1] A total of 1869 reflections were measured, of which 1775 were independent.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizing the Process and Structure

To further elucidate the experimental and molecular details, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis via Literature Method purification Purification synthesis->purification dissolution Dissolution in Ethanol purification->dissolution evaporation Slow Evaporation at Room Temperature dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection diffractometer Enraf-Nonius CAD-4 Diffractometer crystal_selection->diffractometer data_collection Data Collection (Mo Kα radiation) diffractometer->data_collection direct_methods Structure Solution (Direct Methods) data_collection->direct_methods refinement Full-Matrix Least-Squares Refinement direct_methods->refinement h_atom_refinement H-Atom Refinement (Riding Model) refinement->h_atom_refinement cif_generation CIF File Generation h_atom_refinement->cif_generation

Caption: Experimental workflow for the crystal structure determination.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B m1_benzodioxole 1,3-Benzodioxole Core m1_butanone Butanone Sidechain m1_benzodioxole->m1_butanone m2_benzodioxole 1,3-Benzodioxole Core m1_butanone->m2_benzodioxole C-H...O Hydrogen Bond m2_butanone Butanone Sidechain m2_benzodioxole->m2_butanone

Caption: Intermolecular hydrogen bonding in the crystal lattice.

References

The Multifaceted Biological Activities of Benzodioxole-Containing Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole (or methylenedioxyphenyl) moiety is a prominent heterocyclic scaffold found in a plethora of naturally occurring and synthetic compounds. This unique structural feature imparts a diverse range of biological activities, making it a privileged scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the significant biological activities of benzodioxole-containing compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Cytotoxic and Antitumor Activity

Benzodioxole derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of key cellular enzymes, and disruption of critical signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various benzodioxole-containing compounds is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzodioxole-Arsenical Conjugates MAZ24T1 (Breast Cancer)< 1[1]
MAZ2K562 (Leukemia)< 1[1]
MAZ2A549 (Lung Cancer)< 1[1]
MAZ2HepG2 (Liver Cancer)< 1[1]
Benzodioxole Carboxamides Compound IIdHeLa (Cervical Cancer)26-65[2]
Compound IIdHepG2 (Liver Cancer)26-65[2]
Compound IIdCaco-2 (Colorectal Cancer)> 150[2]
Benzodioxole-based Thiosemicarbazones Compound 5A549 (Lung Adenocarcinoma)10.67 ± 1.53[3]
Compound 5C6 (Rat Glioma)4.33 ± 1.04[3]
Compound 2A549 (Lung Adenocarcinoma)24.0 ± 3.46[3]
Compound 2C6 (Rat Glioma)23.33 ± 2.08[3]
Safrole Oil Safrole OilHep3B (Hepatocellular Carcinoma)1.08 ± 0.06 (mg/mL)
Signaling Pathway: Induction of Apoptosis via Thioredoxin System Inhibition

Certain benzodioxole-arsenical conjugates have been shown to induce apoptosis in cancer cells by inhibiting the thioredoxin (Trx) system. This inhibition leads to an increase in intracellular reactive oxygen species (ROS), subsequent activation of caspase-3, and ultimately, programmed cell death.

Benzodioxole_Arsenical Benzodioxole-Arsenical Conjugate TrxR Thioredoxin Reductase (TrxR) Benzodioxole_Arsenical->TrxR Inhibits Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red Reduces ROS Reactive Oxygen Species (ROS) TrxR->ROS Increased Production NADP NADP+ TrxR->NADP Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_ox->TrxR Trx_red->ROS Scavenges Caspase3 Caspase-3 Activation ROS->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes NADPH NADPH NADPH->TrxR

Caption: Apoptosis induction by benzodioxole-arsenicals via thioredoxin system inhibition.

Antimicrobial Activity

A variety of benzodioxole derivatives have been investigated for their efficacy against pathogenic bacteria. Their antimicrobial potential is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The table below presents the MIC values of selected benzodioxole-containing compounds against various bacterial strains.

Compound ClassCompoundBacterial StrainMIC (µM)Reference
Benzodioxole-Pyrazoles Pyrrolidinomethanone derivative 4eSarcina sp.0.08[4]
Pyrrolidinomethanone derivative 4eStaphylococcus aureus0.11[4]
Hydroxypiperidinoethanone derivative 6cSarcina sp.0.09[4]
Benzodioxole Schiff Bases Compound 10Gram-positive & Gram-negative strains3.89-7.81[5]
Benzodioxole Imidazolium Ionic Liquids [C16Pyr][seco-Amx]Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300>1000-fold RDIC[6]
Carbazole Derivatives Compound 2Staphylococcus aureus ATCC 2921330 (µg/mL)[7]
Compound 2Staphylococcus aureus ATCC 635830 (µg/mL)[7]

Anti-inflammatory Activity

The anti-inflammatory properties of benzodioxole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Quantitative COX Inhibition Data

The following table summarizes the COX-2 inhibitory activity of various benzodioxole-containing compounds.

Compound ClassCompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Benzodioxole-Pyrazole Hybrids Compound 11---[8]
Compound 17---[8]
Compound 26---[8]
1,3-Dihydro-2H-indolin-2-one Derivatives Compound 4e2.35 ± 0.04--[9]
Compound 9h2.422 ± 0.10--[9]
Compound 9i3.34 ± 0.05--[9]
Triarylpyrazoline Derivatives PYZ100.0000283--[10]
PYZ110.0002272--[10]
Signaling Pathway: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of some compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes.

cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Releases NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB (Active) Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_n->Proinflammatory_Genes Induces Benzodioxole_Compound Benzodioxole Compound Benzodioxole_Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by anti-inflammatory compounds.

Antidiabetic Activity

Certain benzodioxole derivatives have been identified as potent inhibitors of α-amylase, an enzyme that plays a crucial role in carbohydrate digestion. Inhibition of this enzyme can help to manage postprandial hyperglycemia, a key concern in diabetes management.

Quantitative α-Amylase Inhibition Data

The table below showcases the α-amylase inhibitory activity of selected benzodioxole derivatives.

Compound ClassCompoundα-Amylase IC50 (µM)Reference
Benzodioxole Carboxamides Compound IIa0.85[2]
Compound IIc0.68[2]
Benzodioxole Aryl Acetic Acids Compound 4f1.11 (µg/mL)[2]
Compound 4b1.25 (µg/mL)[2]
Safrole Oil Safrole Oil11.36 ± 0.67 (µg/mL)[11]
Phenylthio-ethyl Benzoate Derivatives Compound 2a3.57 ± 1.08 (µg/mL)[12]
Signaling Pathway: Modulation of AMPK Signaling

The antidiabetic effects of some compounds are linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a master regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake and utilization.

Benzodioxole_Compound Benzodioxole Compound AMPK AMPK Benzodioxole_Compound->AMPK Activates Glucose_Uptake Glucose Uptake (e.g., via GLUT4) AMPK->Glucose_Uptake Promotes Gluconeogenesis Gluconeogenesis (in Liver) AMPK->Gluconeogenesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Gluconeogenesis->Insulin_Sensitivity

Caption: Modulation of the AMPK signaling pathway by antidiabetic compounds.

Enzyme Inhibition

Beyond COX and α-amylase, benzodioxole-containing compounds are well-known for their interaction with cytochrome P450 (CYP) enzymes. This can have significant implications for drug metabolism and drug-drug interactions.

Quantitative Cytochrome P450 Inhibition Data

The inhibitory potential of methylenedioxyphenyl compounds against CYP3A4 is presented below.

CompoundKi (µM)kinact (min⁻¹)Reference
(-)-Clusin1.960.253[13]
(-)-Dihydroclusin4.070.310[13]
(-)-Yatein3.210.225[13]
(-)-Hinokinin2.890.320[13]
(-)-Dihydrocubebin3.850.287[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxole compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the benzodioxole compound at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, followed by the COX enzyme (COX-1 or COX-2).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition relative to the control. Calculate the IC50 value.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase activity.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of α-amylase in a buffer (e.g., phosphate buffer, pH 6.9).

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Substrate Addition: Add a starch solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at the same temperature.

  • Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit CYP enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations in a phosphate buffer.

  • Pre-incubation: Pre-warm the mixture at 37°C.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-generating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Metabolite Analysis: Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation and calculate the IC50, Ki, and/or kinact values.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antioxidant Activity: Nitric Oxide Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals.

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside, phosphate-buffered saline (PBS), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 150 minutes.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

  • Color Development: Allow the color to develop for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 546 nm.

  • Data Analysis: Calculate the percentage of nitric oxide scavenging activity and determine the IC50 value.[13][14][15][16][17]

Conclusion

The benzodioxole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The data and methodologies presented in this guide underscore the significant potential of these compounds in the fields of oncology, infectious diseases, inflammation, and metabolic disorders. Further exploration of the structure-activity relationships and mechanisms of action of benzodioxole derivatives will undoubtedly pave the way for the development of new and effective drugs.

References

The Benzo[d]dioxole Scaffold: A Privileged Core in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzo[d]dioxole moiety, also known as the methylenedioxybenzene scaffold, is a recurring structural motif in a diverse array of natural products. This heterocyclic core, characterized by a benzene ring fused to a 1,3-dioxole ring, imparts unique physicochemical and biological properties to the molecules that contain it. These natural products are distributed across various plant families and exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal effects. This technical guide provides a comprehensive overview of prominent natural products featuring the benzo[d]dioxole scaffold, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Prominent Natural Products and Their Biological Activities

A multitude of bioactive natural products feature the benzo[d]dioxole core. Among the most extensively studied are lignans, alkaloids, and phenylpropanoids.

Lignans: Podophyllotoxin and its derivatives are prime examples of cytotoxic lignans.[1] Isolated from the roots and rhizomes of Podophyllum species, podophyllotoxin is a potent inhibitor of microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2] Its semi-synthetic derivatives, etoposide and teniposide, are clinically used anticancer drugs.[1]

Alkaloids: Piperine, the main pungent component of black pepper (Piper nigrum), is a well-known alkaloid containing the benzo[d]dioxole scaffold. It exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] Piperine is also a potent inhibitor of drug-metabolizing enzymes, which can enhance the bioavailability of other therapeutic agents.[3]

Phenylpropanoids: Safrole is a major constituent of sassafras oil and is a precursor for the synthesis of various compounds.[4] While its direct therapeutic applications are limited due to toxicity concerns, its derivatives have been explored for various pharmacological activities.

Quantitative Biological Data

The following tables summarize the cytotoxic, cyclooxygenase (COX) inhibitory, and antimicrobial activities of selected natural and synthetic compounds containing the benzo[d]dioxole scaffold.

Table 1: Cytotoxicity of Benzo[d]dioxole-Containing Compounds

Compound/DerivativeCell LineIC50 (µM)Reference
Podophyllotoxin Derivative (a6)HCT-1160.04
Podophyllotoxin Derivative (a6)HepG20.07
Podophyllotoxin Derivative (a6)MDA-MB-2310.11
Podophyllotoxin Derivative (a6)A-5490.29
(E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-2314.92 ± 1.09[7]
5-Fluorouracil (5-Fu)MDA-MB-23118.06 ± 2.33[7]

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Synthetic Benzodioxole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
4a (acetic acid derivative)1.453.34[8]
3a (acetate derivative)12.3214.34[8]
4f (halogenated acetic acid derivative)0.725-[8]
3b-3f (halogenated acetate derivatives)1.12–27.061.30–37.45[8]
4b-4e (halogenated acetic acid derivatives)4.25–33.72.35–39.14[8]

Table 3: Minimum Inhibitory Concentration (MIC) of Benzodioxole Derivatives

CompoundMicroorganismMIC (nM)Reference
Pyrrolidinomethanone derivative (4e)Sarcina80[9]
Pyrrolidinomethanone derivative (4e)Staphylococcus aureus110[9]
Hydroxypiperidinoethanone derivative (6c)Sarcina90[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experimental procedures cited in the study of benzo[d]dioxole-containing natural products.

Isolation of Podophyllotoxin from Podophyllum Species

This protocol describes the general steps for the extraction and purification of podophyllotoxin.[1][10][11][12]

  • Extraction:

    • Powder the dried rhizomes and roots of the Podophyllum plant.

    • Perform extraction with methanol or ethanol, often using a Soxhlet apparatus, to obtain a resinous extract.[12]

    • Reduce the volume of the methanolic extract under vacuum to yield a semi-solid mass.

    • Acidify water with hydrochloric acid (e.g., 10 ml HCl in 100 ml water) and add the semi-solid mass to precipitate the resin.[12]

    • Allow the precipitate to settle, decant the supernatant, and wash the resin with cold water.

    • Dry the resin to obtain a dark brown amorphous powder known as podophyllin.[12]

  • Purification:

    • Extract the podophyllin powder with chloroform.

    • Perform repeated recrystallization from benzene or a mixture of alcohol and benzene.[12]

    • Wash the crystals with petroleum ether or hexane to yield purified podophyllotoxin.[12]

    • Alternatively, liquid-liquid extraction with solvents like chloroform or ether can be used for partitioning.[10]

    • Column chromatography using silica gel with a solvent system such as hexane-ethyl acetate can also be employed for purification.[10]

Synthesis of Piperine Derivatives

This protocol outlines a general procedure for the synthesis of piperine derivatives.[13][14][15][16][17]

  • Hydrolysis of Piperine to Piperic Acid:

    • Reflux piperine with 10% ethanolic potassium hydroxide for approximately 95 minutes to 24 hours.[17]

    • Concentrate the reaction mixture using a rotary evaporator.

    • Suspend the residue in hot water and acidify to pH 3 with 6 N HCl to precipitate piperic acid.[17]

    • Recrystallize the precipitate from ethanol.

  • Synthesis of Piperoyl Chloride:

    • Suspend piperic acid in dry chloroform.

    • Add thionyl chloride and a few drops of dimethylformamide (DMF).

    • Heat the mixture in a water bath at 50-60°C until the evolution of SO2 and HCl gases ceases.[17]

    • Cool the reaction mixture to obtain piperoyl chloride.

  • Amide Formation:

    • Dissolve the desired amine (e.g., morpholine) in chloroform and cool to 0-5°C.[17]

    • Slowly add the piperoyl chloride solution to the amine solution with stirring.

    • After the reaction is complete, wash the mixture, dry the organic layer, and evaporate the solvent to obtain the crude piperine derivative.

    • Purify the product by recrystallization or column chromatography.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in DMF/acetic acid) to each well to dissolve the formazan crystals.[17][20]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[21]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the inhibition of COX-1 and COX-2 enzymes.[4][22][23][24]

  • Reaction Mixture Preparation: In an appropriate buffer (e.g., Tris-HCl, pH 8.0), prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[4]

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.[4]

  • Prostaglandin Quantification: The amount of prostaglandin (e.g., PGF2α) produced is quantified using an Enzyme Immunoassay (EIA).[4] The inhibitory activity of the test compound is determined by comparing the prostaglandin levels in the presence and absence of the inhibitor.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[5][6][25][26][27]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Growth Assessment: After incubation, assess microbial growth. This can be done visually or by adding a growth indicator such as a tetrazolium salt (e.g., p-iodonitrotetrazolium violet), which turns a color in the presence of metabolically active cells.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Natural products containing the benzo[d]dioxole scaffold exert their biological effects by modulating various cellular signaling pathways.

Apoptosis Signaling Pathway

Podophyllotoxin and its derivatives are well-known inducers of apoptosis.[2][28][29] They primarily act by inhibiting tubulin polymerization, which leads to mitotic arrest at the G2/M phase of the cell cycle. This arrest triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-9 and caspase-3), and ultimately, programmed cell death.[29]

Apoptosis_Pathway Apoptosis Induction by Podophyllotoxin Derivatives cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Podophyllotoxin Podophyllotoxin Derivatives Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin inhibition G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest leads to Cytochrome_c Cytochrome c Release G2M_Arrest->Cytochrome_c triggers Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by podophyllotoxin derivatives.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Piperine has been shown to inhibit this pathway in various cancer cells.[3][21][30][31] By downregulating the phosphorylation of PI3K and Akt, piperine can suppress the anti-apoptotic signals mediated by this pathway, thereby promoting cancer cell death.

PI3K_Akt_Pathway Inhibition of PI3K/Akt Pathway by Piperine Piperine Piperine PI3K PI3K Piperine->PI3K inhibition PIP3 PIP3 PI3K->PIP3 phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by piperine.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Natural products with the benzo[d]dioxole scaffold, such as podophyllotoxin and piperine, can modulate MAPK signaling.[2][8][9][30][32][33] For instance, they can activate stress-activated protein kinases like p38 MAPK, leading to the induction of apoptosis in cancer cells.

MAPK_Pathway Modulation of MAPK Pathway by Benzodioxoles Benzodioxoles Benzodioxole Natural Products Stress_Signals Cellular Stress (e.g., ROS) Benzodioxoles->Stress_Signals induction MAPKKK MAPKKK (e.g., ASK1) Stress_Signals->MAPKKK activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylation Apoptosis_Regulation Apoptosis Regulation p38_MAPK->Apoptosis_Regulation Inflammation Inflammatory Response p38_MAPK->Inflammation

Caption: Modulation of the MAPK signaling pathway.

Conclusion

Natural products containing the benzo[d]dioxole scaffold represent a rich source of biologically active compounds with significant potential for drug development. The diverse pharmacological activities, ranging from potent cytotoxicity to enzyme inhibition, underscore the importance of this privileged structural motif. A thorough understanding of their mechanisms of action, facilitated by detailed experimental investigation and pathway analysis, will continue to drive the discovery and development of novel therapeutics based on these remarkable natural products. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of the benzo[d]dioxole core.

References

The Benzodioxole Moiety in Anticonvulsant Drug Discovery: A Technical Guide to the Relationship between Stiripentol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzodioxole scaffold, a key structural feature of the orphan drug stiripentol, represents a promising pharmacophore in the design and development of novel anticonvulsant agents. This technical guide provides an in-depth analysis of the relationship between stiripentol and its benzodioxole analogs, focusing on their chemical properties, mechanisms of action, and structure-activity relationships. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of epilepsy treatment.

Introduction: Stiripentol and the Significance of the Benzodioxole Core

Stiripentol, chemically known as 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol, is an aromatic allylic alcohol that is structurally distinct from other major classes of antiepileptic drugs[1]. It is approved for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy in infancy, often in conjunction with other anticonvulsants like clobazam and valproate[2]. The therapeutic efficacy of stiripentol is attributed to a multi-target mechanism of action, which includes direct modulation of GABAA receptors and inhibition of key metabolic enzymes[1][3].

The core of stiripentol's structure is the 1,3-benzodioxole ring system. This moiety is not only integral to the activity of stiripentol but has also been explored in a variety of other neurologically active compounds, highlighting its potential as a privileged scaffold in central nervous system (CNS) drug discovery. This guide will delve into the specific roles of the benzodioxole group and how modifications to this and other parts of the stiripentol molecule influence its anticonvulsant properties.

Mechanisms of Action

The anticonvulsant effect of stiripentol and its analogs is not attributed to a single mode of action but rather a combination of effects on different biological targets.

Positive Allosteric Modulation of GABAA Receptors

Stiripentol acts as a positive allosteric modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the CNS[1][3]. It enhances GABAergic transmission by increasing the duration of GABAA receptor channel opening in a manner similar to barbiturates, though it binds to a distinct site[4]. This potentiation of GABAergic inhibition leads to a reduction in neuronal excitability.

GABAA_Receptor_Modulation cluster_receptor GABA_A Receptor cluster_effects Modulatory Effects GABA GABA receptor α β γ δ α GABA->receptor:f0 Binds Stiripentol Stiripentol Stiripentol->receptor:f1 Binds (Allosteric) Increased_Opening_Duration Increased Channel Opening Duration Stiripentol->Increased_Opening_Duration Benzodiazepine Benzodiazepine Benzodiazepine->receptor:f2 Binds (Allosteric) Increased_Affinity Increased GABA Affinity Benzodiazepine->Increased_Affinity Barbiturate Barbiturate Barbiturate->receptor:f3 Binds (Allosteric) Barbiturate->Increased_Opening_Duration Increased_Cl_Influx Increased Cl- Influx Increased_Affinity->Increased_Cl_Influx Increased_Opening_Duration->Increased_Cl_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Neuronal_Hyperpolarization

Figure 1: GABAA Receptor Modulation by Stiripentol and Other Ligands.
Inhibition of Lactate Dehydrogenase (LDH)

Stiripentol is an inhibitor of the enzyme lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism[1]. By inhibiting LDH, stiripentol may reduce neuronal excitability, potentially by mimicking the effects of a ketogenic diet, which has been shown to have anticonvulsant effects[1].

LDH_Inhibition_Pathway Stiripentol Stiripentol LDH Lactate Dehydrogenase (LDH) Stiripentol->LDH Inhibits Reduced_Excitation Reduced Neuronal Excitation Stiripentol->Reduced_Excitation Neuronal_Excitation Neuronal Excitation LDH->Neuronal_Excitation Supports Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Glucose_Metabolism Glucose Metabolism Glucose_Metabolism->Pyruvate

Figure 2: Stiripentol's Inhibition of the Lactate Dehydrogenase Pathway.
Inhibition of Cytochrome P450 (CYP) Enzymes

A significant aspect of stiripentol's clinical utility comes from its potent inhibition of several cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4[3][5]. This inhibition slows the metabolism of co-administered anticonvulsant drugs, such as clobazam, leading to increased plasma concentrations and enhanced therapeutic effects[6]. This drug-drug interaction is a key component of its efficacy in Dravet syndrome.

Quantitative Data

The following tables summarize key quantitative data for stiripentol and some of its benzodioxole analogs.

Table 1: Pharmacokinetic Properties of Stiripentol

ParameterValueSource(s)
BioavailabilityLow, not well-defined[7]
Protein Binding~99%[7]
Tmax2-3 hours[7]
Volume of Distribution1.03 L/kg[7]
Elimination Half-Life4.5 - 13 hours (dose-dependent)[7]
MetabolismExtensively by CYP1A2, CYP2C19, CYP3A4[7]
ExcretionMainly renal (as metabolites)[7]

Table 2: In Vitro Inhibitory Activity of Stiripentol

TargetInhibition MetricValueSource(s)
CYP1A2IC50~1 µM (rat brain)[8]
CYP2C9KiAt or slightly higher than therapeutic concentrations[9]
CYP2C19Ki0.516 ± 0.065 µM (competitive)[10]
CYP2D6KiAt or slightly higher than therapeutic concentrations[9]
CYP3A4Ki1.59 ± 0.07 µM (noncompetitive)[10]
LDH% Inhibition~40% at 500 µM[5]

Table 3: Anticonvulsant Activity of Stiripentol and Analogs (in mice)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Source(s)
Stiripentol (STP)277.7115[11]
Analog 7h87-[11]
Analog (±)-13b-110[11]

Structure-Activity Relationships (SAR)

The anticonvulsant activity of benzodioxole analogs is influenced by modifications to various parts of the stiripentol scaffold.

  • Benzodioxole Ring: The 1,3-benzodioxole moiety is crucial for activity. Modifications to this ring, such as ring expansion or substitution, can significantly alter the pharmacological profile[12].

  • Allylic Alcohol Side Chain: The hydroxyl group and the double bond in the side chain are important for the interaction with biological targets.

  • Tert-butyl Group: This bulky group influences the lipophilicity and metabolic stability of the molecule.

The development of analogs has shown that it is possible to improve upon the potency of stiripentol in certain preclinical models. For example, analog 7h demonstrated a significantly lower ED50 in the maximal electroshock seizure (MES) test compared to stiripentol, indicating enhanced efficacy against generalized tonic-clonic seizures[11].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of stiripentol and its analogs.

Synthesis of Stiripentol

A common synthetic route to racemic stiripentol involves a Claisen-Schmidt condensation followed by a selective reduction[5].

  • Step 1: Synthesis of (E)-1-(benzo[d][3][13]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one:

    • Piperonal and pinacolone are condensed in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

    • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • The product is isolated by filtration and purified by recrystallization.

  • Step 2: Synthesis of (±)-Stiripentol:

    • The α,β-unsaturated ketone from Step 1 is dissolved in methanol.

    • Sodium borohydride (NaBH4) is added portion-wise at 0°C.

    • The reaction is stirred at room temperature overnight.

    • The reaction is quenched, and the product is extracted and purified to yield racemic stiripentol[5].

Maximal Electroshock Seizure (MES) Test

This model is used to screen for compounds effective against generalized tonic-clonic seizures.

  • Animals: Adult male mice (e.g., CF-1 strain).

  • Apparatus: A constant current stimulator with corneal electrodes.

  • Procedure:

    • The test compound or vehicle is administered to the animals (e.g., intraperitoneally).

    • At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure[3].

    • The median effective dose (ED50) is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that protect against clonic seizures, often associated with absence seizures.

  • Animals: Adult male mice.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg).

    • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures[11].

    • The ED50 is calculated from the dose-response data.

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This in vitro technique is used to directly measure the effect of compounds on GABAA receptor function.

  • Cell Preparation: HEK293 cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

  • Recording Setup:

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Data Acquisition:

    • GABA is applied to the cell to elicit a baseline current response.

    • The test compound (e.g., stiripentol) is co-applied with GABA, and the change in the current response is measured.

    • Potentiation of the GABA-evoked current indicates positive allosteric modulation.

Lactate Dehydrogenase (LDH) Inhibition Assay

This enzymatic assay quantifies the inhibitory effect of a compound on LDH activity.

  • Reagents:

    • LDH enzyme solution.

    • Substrate solution (e.g., pyruvate and NADH).

    • Assay buffer (e.g., Tris-HCl, pH 7.3).

    • Test compound dissolved in a suitable solvent.

  • Procedure:

    • The reagents are mixed in a 96-well plate.

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 340 nm (due to the oxidation of NADH) is monitored over time using a microplate reader.

    • The rate of the reaction is calculated in the presence and absence of the inhibitor to determine the percent inhibition.

Cytochrome P450 (CYP) Inhibition Assay (Fluorescent Method)

This high-throughput assay is used to screen for CYP inhibitors.

  • Reagents:

    • Recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4).

    • A fluorogenic substrate for the specific CYP isoform.

    • NADPH regenerating system.

    • Test compound.

  • Procedure:

    • The enzyme, substrate, and test compound are incubated in a 96-well plate.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The increase in fluorescence, resulting from the metabolism of the substrate, is measured over time.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.

Preclinical Drug Discovery Workflow

The discovery and development of novel benzodioxole-based anticonvulsants typically follow a structured preclinical workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., GABA_A-R, LDH) Lead_Gen Lead Generation (Benzodioxole Analogs) Target_ID->Lead_Gen Synthesis Chemical Synthesis Lead_Gen->Synthesis In_Vitro In Vitro Screening (GABA_A, LDH, CYP Assays) Synthesis->In_Vitro In_Vivo In Vivo Efficacy (MES, scPTZ Models) In_Vitro->In_Vivo ADMET ADMET Profiling (Pharmacokinetics, Toxicity) In_Vivo->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->Synthesis Iterative Design Candidate Candidate Selection Lead_Opt->Candidate

Figure 3: Preclinical Drug Discovery Workflow for Benzodioxole Anticonvulsants.

Conclusion and Future Directions

Stiripentol serves as a valuable chemical probe and a clinically effective treatment, demonstrating the potential of the benzodioxole scaffold in anticonvulsant drug discovery. Its multi-target mechanism of action provides several avenues for the development of novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

  • Elucidating detailed structure-activity relationships to guide the rational design of new benzodioxole derivatives.

  • Exploring analogs with modified pharmacokinetic profiles to optimize dosing regimens and minimize drug-drug interactions.

  • Investigating the therapeutic potential of these compounds in other seizure types and epilepsy syndromes.

  • Developing isoform-selective LDH inhibitors based on the stiripentol scaffold to further probe the role of metabolic modulation in seizure control.

This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the field of epilepsy therapeutics through the exploration of stiripentol and its promising benzodioxole analogs.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of 1,3-Benzodioxole with Butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[1] The acylation of 1,3-benzodioxole (also known as methylenedioxybenzene) is of particular interest as the resulting 1-(1,3-benzodioxol-5-yl)alkanone scaffold is a precursor to a variety of biologically active molecules.[2] This document provides detailed protocols and application notes for the Friedel-Crafts acylation of 1,3-benzodioxole with butanoyl chloride to synthesize 1-(1,3-benzodioxol-5-yl)butan-1-one, a key intermediate for various derivatives.[2]

Reaction Principle

The Friedel-Crafts acylation of 1,3-benzodioxole with butanoyl chloride proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst activates the butanoyl chloride, forming a highly electrophilic acylium ion. The electron-rich 1,3-benzodioxole ring then attacks the acylium ion, leading to the formation of a ketone. The product, an aryl ketone, is generally less reactive than the starting material, which prevents further acylation reactions.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the Friedel-Crafts acylation of 1,3-benzodioxole with butanoyl chloride.

ParameterValueReference
Reactants
1,3-Benzodioxole122 g[4]
Butanoyl Chloride106.5 g[4]
Catalyst
Zinc Oxide (ZnO)41 g[4]
Zinc Chloride (ZnCl₂)7 g[4]
Solvent
Dichloromethane (CH₂Cl₂)190 g[4]
Reaction Conditions
Temperature0-5 °C[4]
Reaction Time5 hours (4h addition, 1h stir)[4]
Product Yield
1-(1,3-benzodioxol-5-yl)-1-butanone75 g[4]
Unreacted 1,3-benzodioxole recovered65 g[4]
Product Purity (by GC) > 99%[4]

Experimental Protocol

This protocol details the laboratory-scale synthesis of 1-(1,3-benzodioxol-5-yl)-1-butanone via Friedel-Crafts acylation.

Materials:

  • 1,3-Benzodioxole

  • Butanoyl chloride

  • Zinc oxide (ZnO)

  • Zinc chloride (ZnCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium acetate solution

  • 5% aqueous sodium hydroxide solution

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • 1-liter three-necked round-bottom flask

  • Stirring apparatus (magnetic or mechanical)

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-water or cryostat)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Charge a 1-liter reaction flask with 122 g of 1,3-benzodioxole and 190 g of dichloromethane.[4]

    • Begin stirring the mixture and cool it to 0°C using a cooling bath.[4]

  • Catalyst Addition:

    • To the cooled mixture, add 41 g of zinc oxide and 7 g of zinc chloride while maintaining the temperature at 0°C.[4]

  • Acylating Agent Addition:

    • Slowly add 106.5 g of butanoyl chloride to the reaction mixture from a dropping funnel over a period of 4 hours.[4]

    • Carefully monitor the addition rate to maintain the reaction temperature between 0°C and 5°C.[4]

  • Reaction Completion:

    • After the addition of butanoyl chloride is complete, continue to stir the reaction mixture for an additional hour at the same temperature to ensure the acylation is substantially complete.[4]

  • Workup:

    • Quench the reaction by adding a saturated aqueous sodium acetate solution.[4]

    • Transfer the mixture to a separatory funnel and perform an aqueous workup to remove the zinc salts and butanoic acid.[4]

    • Separate the organic layer and wash it sequentially with a 5% aqueous sodium hydroxide solution and then with deionized water.[4]

    • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Product Isolation and Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[4]

    • The unreacted 1,3-benzodioxole can be recovered by distillation.[4] The desired product, 1-(1,3-benzodioxol-5-yl)-1-butanone, can be further purified by vacuum distillation or chromatography if necessary. The reported yield of the product with a purity of >99% by GC is 75 g.[4]

Visualizations

Below are diagrams illustrating the key aspects of the experimental process.

G cluster_reactants Reactants & Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification benzodioxole 1,3-Benzodioxole reaction_flask Reaction Flask (0-5°C) benzodioxole->reaction_flask dcm Dichloromethane dcm->reaction_flask catalyst ZnO / ZnCl₂ catalyst->reaction_flask stirring Stirring (1h post-addition) reaction_flask->stirring butanoyl_chloride Butanoyl Chloride (added over 4h) butanoyl_chloride->reaction_flask quench Quench (aq. NaOAc) stirring->quench extraction Aqueous Wash (NaOH, H₂O) quench->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation product 1-(1,3-benzodioxol-5-yl)butan-1-one distillation->product

Caption: Experimental workflow for the Friedel-Crafts acylation.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation acyl_chloride Butanoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., ZnCl₂) sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex Attack by Benzodioxole benzodioxole 1,3-Benzodioxole product Aryl Ketone Product sigma_complex->product Deprotonation catalyst_regen Catalyst Regeneration

Caption: Simplified signaling pathway of the Friedel-Crafts acylation.

References

Application Notes and Protocols for the Aldol Condensation Synthesis of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of benzodioxole derivatives via the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation. Benzodioxole moieties are significant in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1][2][3][4] The protocols outlined below are designed for laboratory-scale synthesis and can be adapted for the preparation of various benzodioxole-containing chalcones and related α,β-unsaturated ketones.

I. Overview of the Synthesis

The synthesis of benzodioxole derivatives through aldol condensation typically involves the reaction of a benzodioxole-containing aldehyde (e.g., piperonal) with a ketone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, often a chalcone derivative.[5][6][7]

Key Features of the Reaction:

  • Reaction Type: Claisen-Schmidt Condensation (a crossed aldol condensation).[5][7]

  • Key Reactants: A benzodioxole-based aldehyde (e.g., 3,4-methylenedioxybenzaldehyde or piperonal) and a ketone (e.g., acetophenone).

  • Catalyst: Typically a strong base like sodium hydroxide (NaOH).

  • Solvent: Often ethanol or a similar protic solvent.[6][8]

  • Product: An α,β-unsaturated ketone (chalcone derivative) containing the benzodioxole moiety.

II. Experimental Protocols

The following protocols provide a general framework for the synthesis of benzodioxole derivatives via aldol condensation. Specific quantities and reaction times may need to be optimized depending on the specific substrates used.

Protocol 1: General Synthesis of a Benzodioxole-Containing Chalcone

This protocol describes the synthesis of a chalcone from a benzodioxole aldehyde and a ketone.

Materials:

  • Benzodioxole aldehyde (e.g., Piperonal)

  • Ketone (e.g., Acetophenone)

  • 95% Ethanol

  • 15 M Sodium Hydroxide (NaOH) solution

  • Ice-cold water

  • Glacial acetic acid (for neutralization if necessary)

  • Conical vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Reaction Setup: In a conical vial or round-bottom flask equipped with a magnetic stir bar, combine 1 mmol of the benzodioxole aldehyde and 1 mmol of the ketone.[8][9]

  • Dissolution: Add 1 mL of 95% ethanol to the reaction vessel and stir the mixture until all solids have dissolved. Gentle warming may be applied if necessary to aid dissolution. If warmed, allow the solution to cool to room temperature before proceeding.[6][9]

  • Base Addition: While stirring, add 0.10 mL of a 15 M aqueous sodium hydroxide solution to the reaction mixture.[8]

  • Reaction: Cap the vial and stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction time can vary, but typically solidification occurs within 30 minutes.[5][8]

  • Workup: Once the reaction mixture has solidified or a significant amount of precipitate has formed, break up the solid with a spatula. Add 2 mL of ice-cold water to the mixture and stir thoroughly.[8]

  • Isolation: Transfer the mixture to a beaker containing an additional 3 mL of ice-cold water. Stir the suspension to break up any lumps and then collect the solid product by suction filtration using a Büchner funnel.[6]

  • Washing: Wash the collected solid with several portions of cold water to remove any residual NaOH and other water-soluble impurities.[6]

  • Drying: Allow the product to air dry on the filter paper.

  • Purification: The crude product can be further purified by recrystallization, typically from 95% ethanol.[8]

Protocol 2: Solvent-Free Synthesis of a Benzodioxole-Containing Chalcone

This protocol offers a greener alternative to the traditional solvent-based method.

Materials:

  • Benzodioxole aldehyde (e.g., Piperonal)

  • Ketone (e.g., Acetophenone)

  • Solid Sodium Hydroxide (NaOH) pellets

  • Mortar and pestle

  • Distilled water

  • Suction filtration apparatus

Procedure:

  • Grinding: In a mortar, combine 1 equivalent of the benzodioxole aldehyde, 1 equivalent of the ketone, and 1 equivalent of solid sodium hydroxide.[10]

  • Reaction: Grind the mixture with a pestle for approximately 10 minutes. The mixture will likely turn into a paste.[10]

  • Workup: Add 10 mL of distilled water to the mortar and mix well with the pestle and a spatula to suspend the solid product.[10]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with additional portions of distilled water.[10]

  • Drying and Purification: Dry the product and, if necessary, recrystallize from 95% ethanol to remove impurities.[10]

III. Data Presentation

The following tables summarize representative quantitative data for benzodioxole derivatives. Note that while the primary focus of this document is on aldol condensation, the synthesis of various benzodioxole derivatives often involves multiple steps, and the characterization data presented here may originate from such multi-step syntheses.

Table 1: Synthesis and Characterization of Benzodioxole Derivatives

Compound IDSynthetic MethodStarting MaterialsYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
IIa Amide CouplingBenzo[d][1][3]dioxole-5-carboxylic acid, Aniline--¹H NMR (500 MHz, DMSO): δ 10.10 (s, 1H), 7.85–7.76 (m, 2H), 7.63 (dd, J = 8.2, 1.4 Hz, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.44–7.35 (m, 2H), 7.19–7.06 (m, 2H), 6.19 (d, J = 1.1 Hz, 2H). ¹³C NMR (126 MHz, DMSO): δ 164.95, 150.50, 147.84, 139.70, 129.22, 129.02, 123.98, 123.30, 120.83, 108.39, 108.19, 102.27. HRMS (m/z): [M + H]⁺ calcd for C₁₄H₁₂NO₃ 242.0817, found 242.0814.[1]
4 Huisgen Cycloaddition5-(azidomethyl)-6-bromobenzo[d][1][3]dioxole, Phenylacetylene82--[2]
6a Suzuki-Miyaura CouplingCompound 4 , Isoxazoleboronic acid60-¹H NMR (400 MHz, CDCl₃): δ 8.74 (1H, s), 8.20 (1H, s), 7.74-7.68 (2H, m), 7.48 (1H, s), 7.13-7.02 (3H, m), 6.83 (1H, s), 6.76 (1H, s), 6.06 (2H, s), 4.80 (2H, s). ¹³C NMR (100 MHz, CDCl₃): δ 159.4, 149.9, 149.2, 147.1, 131.9, 129.8, 128.9, 127.9, 127.2, 124.8, 121.2, 116.8, 113.5, 108.1, 101.2, 99.4, 51.3. HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₉H₁₅N₄O₃ 347.1139, found 347.1138.[2]

Table 2: Biological Activity of Selected Benzodioxole Derivatives

Compound IDTargetActivityAssayReference
IIa α-amylaseIC₅₀ = 0.85 µMIn vitro enzyme inhibition[1]
IIc α-amylaseIC₅₀ = 0.68 µMIn vitro enzyme inhibition[1]
IIc Blood Glucose ReductionReduced from 252.2 mg/dL to 173.8 mg/dLIn vivo (streptozotocin-induced diabetic mice)[1]
IId Cancer Cell LinesIC₅₀ = 26–65 µMMTS cytotoxicity assay[1]
YL201 MDA-MB-231 (Breast Cancer)IC₅₀ = 4.92 ± 1.09 μMMTT cytotoxicity assay[11]

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of benzodioxole derivatives via aldol condensation.

Aldol_Condensation_Mechanism ketone Ketone (e.g., Acetophenone) enolate Enolate Intermediate ketone->enolate + OH⁻ intermediate β-Hydroxy Ketone (Aldol Adduct) enolate->intermediate + Aldehyde aldehyde Benzodioxole Aldehyde (e.g., Piperonal) product α,β-Unsaturated Ketone (Benzodioxole Chalcone) intermediate->product - H₂O (Dehydration)

Caption: Reaction mechanism of the base-catalyzed aldol condensation.

Experimental_Workflow start 1. Mix Aldehyde and Ketone dissolve 2. Dissolve in Ethanol start->dissolve add_base 3. Add NaOH Catalyst dissolve->add_base react 4. Stir at Room Temperature add_base->react workup 5. Quench with Cold Water react->workup filter 6. Isolate by Suction Filtration workup->filter wash 7. Wash with Cold Water filter->wash dry 8. Air Dry the Product wash->dry purify 9. Recrystallize from Ethanol dry->purify end Pure Benzodioxole Derivative purify->end

Caption: Generalized experimental workflow for the synthesis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-(Benzo[d]dioxol-5-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[d]dioxol-5-yl)butan-1-one, a compound belonging to the cathinone class, and its derivatives are of significant interest in forensic science, pharmacology, and drug development due to their psychoactive properties and potential for abuse. Accurate and reliable analytical methods are crucial for the identification and quantification of these substances. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as a powerful tool for the analysis of 1-(Benzo[d]dioxol-5-yl)butan-1-one and its analogs. These application notes provide detailed protocols for the analysis of this compound, aiding researchers in its unambiguous identification and characterization.

Molecular Structure and Properties

  • IUPAC Name: 1-(1,3-Benzodioxol-5-yl)butan-1-one[1]

  • Molecular Formula: C₁₁H₁₂O₃[2][3]

  • Molecular Weight: 192.21 g/mol [3][4]

  • Synonyms: 3,4-Methylenedioxybutyrophenone

Quantitative Mass Spectral Data

The following table summarizes key mass-to-charge ratios (m/z) for precursor and product ions of compounds structurally related to 1-(Benzo[d]dioxol-5-yl)butan-1-one, which are indicative of the expected fragmentation patterns. This data is compiled from the analysis of closely related synthetic cathinones.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (V)
Butylone (bk-MBDB)222.15204.15, 191.10, 146.2015, 15, 25
Butylone-D3225.15207.2515
Dibutylone236.10161.20, 191.15, 163.1520, 20, 18
Dibutylone-D3239.10164.2020

Data adapted from a validated LC-MS/MS method for synthetic cathinones.[5]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on established methods for the analysis of synthetic cathinones and related compounds.[6][7]

1. Sample Preparation:

  • Dissolve a small quantity of the sample in methanol to a final concentration of approximately 1 mg/mL.
  • If necessary, dilute the sample further with methanol to fall within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[6]
  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[6]
  • Carrier Gas: Helium at a constant flow of 1.46 mL/min.[6]
  • Injection Port Temperature: 265 °C.[6]
  • Injection Mode: Splitless.[6]
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 0.5 minutes.
  • Ramp to 300 °C at a rate of 30 °C/minute.
  • Hold at 300 °C for 2.5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: 40-550 m/z.[6]
  • MS Source Temperature: 230 °C.[7]
  • MS Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • The resulting mass spectrum should be compared with reference spectra of 1-(Benzo[d]dioxol-5-yl)butan-1-one or its analogs. Key fragments to monitor include those resulting from the cleavage of the alkyl chain and the benzodioxole moiety.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is a composite of validated methods for the detection of synthetic cathinones in various matrices.[5][6]

1. Sample Preparation:

  • Prepare a stock solution of the analyte in methanol (e.g., 1 mg/mL).
  • Prepare working solutions by diluting the stock solution in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the desired concentration.[6]

2. LC-MS/MS Instrumentation and Conditions:

  • Instrument: A UHPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer (e.g., Sciex TripleTOF® 5600+).[6]
  • Column: A reversed-phase column such as Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[6]
  • Mobile Phase:
  • A: 10 mM Ammonium formate in water, pH 3.0.[6]
  • B: 50:50 Methanol/Acetonitrile.[6]
  • Flow Rate: 0.4 mL/min.[6]
  • Gradient:
  • Initial: 95% A, 5% B.
  • Linear gradient to 5% A, 95% B over 13 minutes.
  • Return to initial conditions at 15.5 minutes and re-equilibrate.[6]
  • Column Temperature: 30 °C.[6]
  • Injection Volume: 10 µL.[6]
  • MS/MS Parameters:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Source Heater Temperature: 600 °C.[6]
  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
  • Precursor Ion: [M+H]⁺ for 1-(Benzo[d]dioxol-5-yl)butan-1-one (expected m/z 193.08).
  • Collision Energy: Optimize for the specific instrument and precursor ion; a starting point can be a spread of 35 ± 15 eV.[6]
  • MS1 and MS2 Scan Range: 50-510 Da.[6]

3. Data Analysis:

  • Identify the precursor ion and its characteristic product ions. The fragmentation will likely involve the loss of the butyl group and fragmentation of the benzodioxole ring.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Comparison Spectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Workflow for the GC-MS analysis of 1-(Benzo[d]dioxol-5-yl)butan-1-one.

Logical Relationship in Mass Spectral Fragmentation

Fragmentation_Pathway cluster_fragments Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation MolecularIon Molecular Ion [M]+• AlphaCleavage α-Cleavage (Loss of Propyl Radical) MolecularIon->AlphaCleavage BenzodioxoleFragment Benzodioxole Cation MolecularIon->BenzodioxoleFragment AlkylChainFragment Acylium Ion AlphaCleavage->AlkylChainFragment LossOfCO Loss of CO BenzodioxoleFragment->LossOfCO

Caption: Postulated fragmentation of 1-(Benzo[d]dioxol-5-yl)butan-1-one in EI-MS.

References

Application Notes and Protocols for the Forensic Analysis of Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of benzodioxole compounds, a core chemical structure in many psychoactive substances, in various forensic samples. The protocols focus on commonly encountered matrices such as seized tablets, urine, and hair, utilizing gold-standard analytical techniques to ensure accurate and reliable results.

Introduction

Benzodioxole compounds, characterized by a methylenedioxy functional group attached to a benzene ring, are prevalent in a range of licit and illicit substances. In the forensic context, this moiety is a hallmark of several classes of drugs, most notably 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") and numerous synthetic cathinones (so-called "bath salts"). The accurate identification and quantification of these compounds are crucial for law enforcement, toxicology, and public health. This document outlines validated analytical methods for their detection in forensic specimens.

Analytical Methods Overview

The primary analytical techniques for the detection of benzodioxole compounds in forensic samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the unambiguous identification and quantification of target analytes, even in complex matrices.[1][2][3]

Application Note 1: Quantitative Analysis of MDMA in Seized Tablets by GC-MS

This protocol details the analysis of MDMA in solid drug seizures.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a representative portion of the homogenized tablet powder (typically 10-20 mg).

  • Dissolve the powder in a known volume of methanol (e.g., 10 mL).

  • Vortex the mixture for 2 minutes to ensure complete dissolution of the active ingredient.

  • Centrifuge at 3000 rpm for 5 minutes to pelletize insoluble excipients.

  • Dilute an aliquot of the supernatant with methanol to a final concentration within the calibrated range of the instrument. An internal standard (e.g., MDMA-d5) should be added.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z):

    • MDMA: 58, 135 (quantifier), 193.

    • MDMA-d5: 60, 138 (quantifier), 198.

Data Presentation

Table 1: Quantitative Analysis of MDMA in Seized Tablets

Sample IDTablet Weight (mg)MDMA per Tablet (mg)Purity (% w/w)
Tablet A35015243.4
Tablet B2808530.4
Tablet C41020149.0
Tablet D32011636.3

Note: The values presented are illustrative. Actual quantitative results for MDMA in seized tablets can vary significantly. For instance, studies have reported MDMA content ranging from 24-201 mg per tablet.[4][5]

Application Note 2: Detection and Quantification of Benzodioxole-Containing Synthetic Cathinones in Urine by LC-MS/MS

This protocol is suitable for the analysis of synthetic cathinones such as Methylone, Ethylone, and MDPV in urine samples.

Experimental Protocol

1. Sample Preparation (Dilute-and-Shoot):

  • To 100 µL of urine, add 400 µL of a mixture of methanol and acetonitrile (1:1, v/v) containing the internal standards (e.g., Methylone-d3, MDPV-d8).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. This "dilute-and-shoot" method is rapid and effective for screening purposes.[6]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • Start at 5% B.

    • Linear gradient to 95% B over 6 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 2: LC-MS/MS Method Performance for Synthetic Cathinones in Urine

CompoundPrecursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
Methylone208.1135.10.10.5
Ethylone222.1149.10.10.5
MDPV276.2126.10.20.5
Butylone236.1163.10.10.5

Note: The limits of detection (LOD) and quantification (LOQ) for a broad range of synthetic cathinones are typically in the low ng/mL range.[7][8]

Application Note 3: Analysis of Benzodioxole Compounds in Hair by GC-MS/MS

Hair analysis provides a longer detection window for drug use.

Experimental Protocol

1. Sample Preparation:

  • Wash hair samples sequentially with dichloromethane and methanol to remove external contamination.

  • Dry the hair and weigh approximately 20 mg.

  • Pulverize the hair using a ball mill.

  • Incubate the pulverized hair in a basic solution (e.g., 1 M NaOH) at 70°C for 1 hour to digest the hair matrix.

  • Neutralize the solution and add an internal standard (e.g., MDMA-d5).

  • Perform a liquid-liquid extraction with an organic solvent mixture (e.g., hexane:ethyl acetate, 9:1).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection. For GC-MS analysis, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve the chromatographic properties of the analytes.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Thermo Scientific TRACE 1310 GC or equivalent.

  • Column: TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 260°C.

  • Oven Temperature Program: Optimized for the separation of target analytes.

  • Mass Spectrometer: Thermo Scientific TSQ 9000 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Reaction Monitoring (SRM).

Data Presentation

Table 3: GC-MS/MS Method Performance for Benzodioxole Compounds in Hair

CompoundSRM Transition (m/z)LOD (pg/mg)LOQ (pg/mg)
MDMA254 -> 162515
MDA240 -> 162515
MDEA268 -> 234515

Note: Hair analysis is highly sensitive, with detection limits often in the picogram per milligram range.[9][10]

Visualizations

Forensic_Workflow_for_Benzodioxole_Analysis cluster_sample_receipt Sample Receipt & Initial Assessment cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_review Data Review & Reporting Sample Forensic Sample (Tablets, Urine, Hair) Documentation Chain of Custody & Documentation Sample->Documentation Presumptive_Test Presumptive Color Tests (e.g., Marquis Reagent) Sample->Presumptive_Test Homogenization Homogenization (Tablets) Presumptive_Test->Homogenization Extraction Extraction (LLE, SPE, Dilute-and-Shoot) Homogenization->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS / GC-MS/MS Derivatization->GCMS Data_Processing Data Processing (Quantification & Identification) GCMS->Data_Processing LCMSMS->Data_Processing Review Peer Review Data_Processing->Review Report Final Report Generation Review->Report

Caption: General workflow for the forensic analysis of benzodioxole compounds.

Logical_Relationship_of_Analytical_Techniques cluster_screening Screening Methods cluster_confirmation Confirmatory Methods cluster_advanced Advanced & Complementary Methods Immunoassay Immunoassays GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Immunoassay->GCMS Presumptive Positive LCMS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Immunoassay->LCMS Presumptive Positive Color_Tests Colorimetric Tests Color_Tests->GCMS Indication of Class Color_Tests->LCMS Indication of Class Report Comprehensive Forensic Report GCMS->Report Definitive Identification & Quantification LCMS->Report Definitive Identification & Quantification NMR Nuclear Magnetic Resonance (NMR) NMR->Report Structural Elucidation & Quantification FTIR Fourier-Transform Infrared Spectroscopy (FTIR) FTIR->Report Functional Group ID (Bulk Samples)

References

Application Notes and Protocols for 1-(Benzo[d]dioxol-5-yl)butan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[d]dioxol-5-yl)butan-1-one and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes on the utility of this chemical entity in the development of novel therapeutics, including its role as a precursor to psychoactive substances, anticonvulsants, auxin receptor agonists, and anti-inflammatory agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and drug discovery efforts.

Application in Psychoactive Drug Research: Monoamine Transporter Inhibitors

Derivatives of 1-(Benzo[d]dioxol-5-yl)butan-1-one, such as 1-(Benzo[d][1][2]dioxol-5-yl)-2-(methylamino)butan-1-one (Butylone), have been identified as synthetic cathinones with stimulant properties. These compounds primarily act by inhibiting the reuptake of monoamine neurotransmitters, including dopamine (DA) and norepinephrine (NE), leading to increased extracellular concentrations and subsequent psychostimulant effects.

Quantitative Data: Monoamine Transporter Inhibition
CompoundTransporterIC50 (µM)Reference
ButyloneDAT (Dopamine Transporter)1.44 ± 0.10[3]
ButyloneSERT (Serotonin Transporter)24.4 ± 2.0[3]
Pentylone (a related cathinone)DAT (Dopamine Transporter)0.31 ± 0.07[3]
Pentylone (a related cathinone)SERT (Serotonin Transporter)11.7 ± 0.5[3]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of test compounds on dopamine and serotonin transporters using rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, whole brain minus striatum and cerebellum for SERT)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • [³H]Dopamine and [³H]Serotonin (specific activity ~20-30 Ci/mmol)

  • Test compounds (e.g., Butylone) dissolved in DMSO

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2) in KRHB to the desired protein concentration (typically 0.5-1.0 mg/mL).

  • Uptake Inhibition Assay:

    • Pre-incubate 100 µL of the synaptosomal preparation with various concentrations of the test compound or vehicle (DMSO) for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding 10 µL of [³H]Dopamine or [³H]Serotonin to a final concentration of 10 nM.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly three times with 5 mL of ice-cold KRHB.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM fluoxetine for SERT). Calculate the specific uptake and determine the IC50 values by non-linear regression analysis.

Signaling Pathway: Monoamine Transporter Inhibition

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_cleft Extracellular Dopamine DA_vesicle->DA_cleft Release DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 DAT Dopamine Transporter (DAT) Butylone Butylone Butylone->DAT Inhibition DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal Activation

Caption: Inhibition of dopamine transporter (DAT) by Butylone.

Application in Anticonvulsant Drug Discovery

The benzodioxole moiety is a key structural feature of the approved antiepileptic drug stiripentol. Analogs of 1-(Benzo[d]dioxol-5-yl)butan-1-one have been synthesized and evaluated for their anticonvulsant activity, showing promise in preclinical models of epilepsy.

Quantitative Data: Anticonvulsant Activity
CompoundAnticonvulsant ScreenED50 (mg/kg)Reference
Stiripentol Analogue 7hMaximal Electroshock (MES)87[4]
Stiripentol Analogue (±)-13bSubcutaneous Pentylenetetrazole (scPTZ)110[4]
Stiripentol (Reference)Maximal Electroshock (MES)277.7[4]
Stiripentol (Reference)Subcutaneous Pentylenetetrazole (scPTZ)115[4]
Experimental Protocol: Anticonvulsant Screening

a) Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

  • Administer the test compound intraperitoneally (i.p.) to mice at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

b) Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.

  • Administer the test compound i.p. to mice at various doses.

  • After a predetermined time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures (a seizure lasting for at least 5 seconds).

  • Protection is defined as the absence of clonic seizures within a 30-minute observation period.

  • Calculate the ED50 using probit analysis.

Experimental Workflow: Anticonvulsant Drug Screening

anticonvulsant_screening_workflow start Synthesized Compound mes_test Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Model for myoclonic seizures) start->scptz_test neurotoxicity Neurotoxicity Assessment (e.g., Rotarod test) start->neurotoxicity ed50 Determine ED50 mes_test->ed50 scptz_test->ed50 td50 Determine TD50 (Median Toxic Dose) neurotoxicity->td50 pi Calculate Protective Index (PI = TD50/ED50) ed50->pi td50->pi lead Lead Compound Identification pi->lead

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Application in Agriculture: Auxin Receptor Agonists

Derivatives such as N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides have been designed as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). These compounds promote root growth and have potential applications as plant growth regulators in agriculture.[5][6][7]

Experimental Protocol: Auxin Activity Bioassay (Rice Root Inhibition Test)

This bioassay determines the auxin-like activity of a compound by measuring its effect on rice root elongation.

Materials:

  • Germinated rice seedlings (2-3 days old)

  • Test tubes and filter paper

  • Solutions of the test compound at various concentrations in distilled water

  • Indole-3-acetic acid (IAA) standard solutions

  • Ruler or caliper

Procedure:

  • Prepare a series of test tubes containing different concentrations of the test compound and IAA standards. Include a control with only distilled water.

  • Line each test tube with a strip of filter paper.

  • Measure the initial root length of the germinated rice seedlings.

  • Place one seedling in each tube, ensuring the root is in contact with the filter paper moistened with the test solution.

  • Incubate the tubes in the dark at 25°C for 48-72 hours.

  • After the incubation period, measure the final root length.

  • Calculate the percentage of root growth inhibition or promotion relative to the control.

  • Plot a dose-response curve to determine the effective concentration of the test compound.

Signaling Pathway: TIR1-Mediated Auxin Response

auxin_signaling cluster_nucleus Nucleus Auxin Auxin or Agonist (K-10) TIR1 TIR1 Receptor Auxin->TIR1 Binding Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Ubiquitination (SCF-TIR1 complex) ARF Auxin Response Factor (ARF) Aux_IAA->ARF Repression ARE Auxin Response Element ARF->ARE Binding Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activation Root_Growth Root Growth Promotion Gene_Expression->Root_Growth Leads to

Caption: Simplified auxin signaling pathway via the TIR1 receptor.

Application in Anti-inflammatory Drug Discovery

Certain benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX Inhibition
CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Benzodioxole Derivative 2hCOX-1- (58.2% inhibition at 5 µM)-[8]
Benzodioxole Derivative 2hCOX-2- (81.5% inhibition at 5 µM)-[8]
Benzodioxole-pyrazole hybrid 26COX-1>100>10[9]
Benzodioxole-pyrazole hybrid 26COX-29.8[9]
Celecoxib (Reference)COX-1150.027
Celecoxib (Reference)COX-20.4
Experimental Protocol: COX Inhibition Assay (In Vitro)

This protocol describes a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound or vehicle (DMSO) and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 10 µM.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Signaling Pathway: COX Inhibition

cox_inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor Benzodioxole Derivative Inhibitor->COX_Enzyme Inhibition

Caption: Mechanism of action for COX inhibitors.

Conclusion

The 1-(Benzo[d]dioxol-5-yl)butan-1-one scaffold serves as a valuable starting point for the development of a diverse range of biologically active compounds. The application notes and protocols provided herein offer a foundation for researchers to explore the potential of this chemical entity in medicinal chemistry and agrochemistry. Further investigation into the structure-activity relationships, pharmacokinetic properties, and safety profiles of these derivatives is warranted to advance them towards clinical and commercial applications.

References

Application of 1-(Benzo[d]dioxol-5-yl)butan-1-one in Antiepileptic Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 1-(Benzo[d]dioxol-5-yl)butan-1-one represents a promising scaffold for the development of novel antiepileptic drugs (AEDs). While direct studies on the anticonvulsant properties of this specific ketone are not extensively documented, a growing body of evidence supports the potential of the benzo[d][1][2]dioxole moiety in the design of potent and safe anticonvulsant agents. This chemical group is a key structural feature in several neurologically active compounds, including the approved antiepileptic drug stiripentol.

The rationale for utilizing 1-(Benzo[d]dioxol-5-yl)butan-1-one as a starting point in AED discovery lies in the demonstrated efficacy of its derivatives in preclinical seizure models. Structural modifications of the butan-1-one side chain have led to the identification of compounds with significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are indicative of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.

The primary advantage of this scaffold is its potential for chemical diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. By introducing various substituents and functional groups to the core structure, researchers can explore structure-activity relationships (SAR) to optimize potency, selectivity, and safety profiles. For instance, the introduction of specific functional groups has been shown to modulate the anticonvulsant and neurotoxic profiles of benzo[d][1][2]dioxole derivatives.

The proposed mechanisms of action for anticonvulsants derived from the benzo[d][1][2]dioxole scaffold are multifaceted and align with established antiepileptic drug targets. These include the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, and attenuation of glutamatergic excitation. Computational docking studies have suggested that these derivatives can interact with key molecular targets in the central nervous system, such as GABA(A) receptors, glutamate receptors, and Na+/H+ exchangers. This multi-target potential could translate into a broad spectrum of anticonvulsant activity.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity and neurotoxicity of representative 5-substituted benzo[d][1][2]dioxole derivatives from preclinical studies.

Compound IDStructureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
3c 5-(4-chlorobenzoyl)-benzo[d][1][2]dioxole9.8> 300229.423.4[3]
3a 5-benzoyl-benzo[d][1][2]dioxole> 300> 300> 300-[3]
3d 5-(4-methylbenzoyl)-benzo[d][1][2]dioxole> 300> 300> 300-[3]
4d N-(4-chlorophenyl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide> 300300> 300-[3]
4c N-(4-methylphenyl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide> 300300> 300-[3]
4f N-(4-methoxyphenyl)-2-(benzo[d][1][2]dioxol-5-yl)acetamide> 300> 300> 300-[3]

Experimental Protocols

Synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one

A common method for the synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one is the Friedel-Crafts acylation of 1,3-benzodioxole.

Materials:

  • 1,3-Benzodioxole

  • Butanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,3-benzodioxole (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Add butanoyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 1-(Benzo[d]dioxol-5-yl)butan-1-one.

Anticonvulsant Screening Protocols

This test is a model for generalized tonic-clonic seizures.

Materials:

  • Male Kunming mice (18-22 g)

  • Test compound solution/suspension

  • Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Administer the test compound or vehicle control intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses.

  • At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), apply a maximal electroshock stimulus (e.g., 50 mA, 0.2 s, 60 Hz) via corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis.

This test is a model for myoclonic and absence seizures.

Materials:

  • Male Kunming mice (18-22 g)

  • Test compound solution/suspension

  • Vehicle control

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Administer the test compound or vehicle control i.p. to groups of mice (n=8-10 per group).

  • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes.

  • Record the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Protection is defined as the absence of clonic seizures.

  • Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures, using a probit analysis.

This test assesses motor coordination and potential neurological deficits induced by the test compound.

Materials:

  • Male Kunming mice (18-22 g)

  • Test compound solution/suspension

  • Vehicle control

  • Rotarod apparatus

Procedure:

  • Train the mice on the rotarod (e.g., rotating at a constant speed of 25 rpm) for a set period (e.g., 180 seconds) for at least three consecutive days before the test day. Only mice that can remain on the rod for the full duration are selected.

  • On the test day, administer the test compound or vehicle control i.p. to groups of trained mice (n=8-10 per group).

  • At the time of peak effect, place each mouse on the rotating rod and record the time until it falls off or passively rotates with the rod.

  • A mouse is considered neurotoxic if it fails to remain on the rod for the predetermined time (e.g., 180 seconds).

  • Calculate the median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, using a probit analysis.

Visualizations

G cluster_synthesis Synthesis Workflow start 1,3-Benzodioxole + Butanoyl Chloride reaction Friedel-Crafts Acylation (AlCl₃, DCM) start->reaction product 1-(Benzo[d]dioxol-5-yl)butan-1-one reaction->product derivatization Structural Modification product->derivatization derivatives Anticonvulsant Candidate Derivatives derivatization->derivatives

Caption: Synthetic workflow for 1-(Benzo[d]dioxol-5-yl)butan-1-one and its derivatives.

G cluster_screening Anticonvulsant Screening Workflow compound Test Compound (Benzo[d]dioxole Derivative) mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) compound->mes scptz Subcutaneous PTZ (scPTZ) Test (Myoclonic/Absence Seizures) compound->scptz rotarod Rotarod Test (Neurotoxicity) compound->rotarod ed50 Determine ED₅₀ (Efficacy) mes->ed50 scptz->ed50 td50 Determine TD₅₀ (Toxicity) rotarod->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi

Caption: Preclinical screening workflow for anticonvulsant candidates.

G cluster_pathway Potential Signaling Pathways for Benzodioxole-based Anticonvulsants cluster_channels Ion Channels cluster_neurotransmitters Neurotransmitter Systems compound 1-(Benzo[d]dioxol-5-yl) -butan-1-one Derivative na_channel Voltage-Gated Na+ Channels compound->na_channel Blocks ca_channel Voltage-Gated Ca2+ Channels compound->ca_channel Blocks gaba GABAergic System (Inhibitory) compound->gaba Enhances glutamate Glutamatergic System (Excitatory) compound->glutamate Inhibits inhibition Inhibition of Neuronal Hyperexcitability na_channel->inhibition ca_channel->inhibition gaba->inhibition glutamate->inhibition anticonvulsant_effect Anticonvulsant Effect inhibition->anticonvulsant_effect

Caption: Proposed mechanisms of action for benzodioxole-based anticonvulsants.

References

Application Notes and Protocols for In-Vitro Studies of Substituted Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro pharmacological and toxicological evaluation of substituted cathinone derivatives. The following sections detail the methodologies for key experiments, summarize quantitative data from representative studies, and illustrate the underlying molecular mechanisms and experimental workflows.

Introduction to Substituted Cathinones

Substituted cathinones are a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant (Catha edulis).[1][2] These synthetic derivatives, often referred to as "bath salts" or "legal highs," have become prevalent on the recreational drug market.[3][4] Their mechanism of action primarily involves the modulation of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5][6][7]

The pharmacological effects of substituted cathinones vary significantly with minor structural modifications.[1][8] Some derivatives act as potent reuptake inhibitors, similar to cocaine, while others behave as transporter substrates, inducing the release of neurotransmitters, akin to amphetamines.[3][5][6][9][10] This variability in their interaction with monoamine transporters underlies their diverse psychoactive effects, ranging from stimulant to empathogenic properties.[4][8] In-vitro studies are crucial for characterizing the structure-activity relationships (SAR) of these compounds and assessing their potential for abuse and neurotoxicity.[5][8]

Quantitative Data Summary

The following tables summarize the in-vitro activities of a selection of substituted cathinone derivatives at human monoamine transporters. The data is compiled from various studies and presented to facilitate comparison across different compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, µM) of Substituted Cathinones. [5]

CompoundhDAT Ki (µM)hSERT Ki (µM)hNET Ki (µM)
α-PPP1.29161.4-
α-PBP0.145--
α-PVP0.0222>100.02
α-PHP0.016330.04
PV-80.0148--
MDPV---
Mephedrone---
Methylone---
Ethylone---
Butylone---
Naphyrone---

Data are presented as the mean Ki values. '-' indicates data not available in the cited sources.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, µM) of Substituted Cathinones. [11][12][13]

CompoundhDAT IC50 (µM)hSERT IC50 (µM)hNET IC50 (µM)
3-MMC---
4-MEC---
Pentedrone---
4-MMC---
α-PVP0.04>100.02
MDPV---
Mexedrone~6.8~5.2~8.8
α-PHP0.02>100.04

Data are presented as the mean IC50 values. '-' indicates data not available in the cited sources. Note that assay conditions can vary between studies, affecting absolute values.

Table 3: Cytotoxicity (IC50, µM) of Substituted Cathinones in Neuronal Cell Lines. [1][14]

CompoundCell LineIC50 (µM) after 72h
4-Isobutylmethcathinone5637 (urinary bladder)18-65
SH-SY5Y (neuroblastoma)18-65
HMC-3 (microglia)18-65
Hep G2 (hepatocellular carcinoma)18-65
ButyloneSH-SY5Y (dopaminergic)6.39 (mM)
PentyloneSH-SY5Y (dopaminergic)4.44 (mM)
MDPVSH-SY5Y (dopaminergic)3.61 (mM)

Note the different units (µM vs. mM) reported in the studies.

Experimental Protocols

The following are detailed protocols for key in-vitro experiments used to characterize substituted cathinone derivatives.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes the determination of the binding affinity (Ki) of substituted cathinones for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Materials:

  • HEK 293 cells stably expressing hDAT, hSERT, or hNET.

  • Cell membrane preparations from the above cell lines.

  • [¹²⁵I]RTI-55 (radioligand).

  • Test compounds (substituted cathinones).

  • Reference compounds (e.g., cocaine, mazindol).

  • Krebs-HEPES buffer (pH 7.4; 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 µM pargyline).

  • Scintillation fluid.

  • Filter mats (e.g., Filtermat A).

  • Microplate reader (e.g., Perkin Elmer µbeta-plate reader).

Procedure:

  • Membrane Preparation: Harvest HEK 293 cells expressing the target transporter and homogenize them in a suitable buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in Krebs-HEPES buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 50 µL of the membrane preparation (5-15 µg of protein).

    • 25 µL of the test compound at various concentrations (typically ranging from 1 nM to 1 mM).

    • 25 µL of buffer for total binding or a high concentration of a known inhibitor (e.g., mazindol) for non-specific binding.

    • [¹²⁵I]RTI-55 at a final concentration of 40-80 pM.

  • Incubation: Incubate the plate at room temperature (18-20°C) for a specified time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration over filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter mats and add scintillation fluid. Measure the radioactivity using a microplate reader.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Normalize the data to the specific binding in the absence of the drug.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This protocol measures the potency of substituted cathinones to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK 293 cells stably expressing hDAT, hSERT, or hNET.

  • [³H]Dopamine (DA), [³H]Serotonin (5-HT), or [³H]Norepinephrine (NE).

  • Test compounds (substituted cathinones).

  • Reference inhibitors.

  • Assay buffer (e.g., Krebs-HEPES).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK 293 cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or buffer for a short period.

  • Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific time (e.g., 15-30 minutes).

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Normalize the data to the specific uptake in the absence of the drug.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of substituted cathinones on a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells (or other relevant cell line).

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS).

  • Test compounds (substituted cathinones).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted cathinone derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental processes involved in the in-vitro evaluation of substituted cathinones.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitter_in Neurotransmitter (DA, 5-HT, NE) Monoamine_Transporter->Neurotransmitter_in Reverses Transport (Releaser) Neurotransmitter_out Neurotransmitter Monoamine_Transporter->Neurotransmitter_out Blocks Reuptake (Inhibitor) Vesicle Synaptic Vesicle Substituted_Cathinone Substituted Cathinone Substituted_Cathinone->Monoamine_Transporter Binds to transporter

Caption: Interaction of substituted cathinones with monoamine transporters.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Cell Membranes Incubate Incubate Membranes with Radioligand and Test Compound Start->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a radioligand binding assay.

Uptake_Inhibition_Assay_Workflow Start Start: Plate Transporter-Expressing Cells Preincubate Pre-incubate Cells with Test Compound Start->Preincubate Add_Radiolabel Add Radiolabeled Neurotransmitter Preincubate->Add_Radiolabel Incubate Incubate to Allow Uptake Add_Radiolabel->Incubate Terminate Terminate Uptake and Wash Cells Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Count Measure Radioactivity Lyse->Count Analyze Data Analysis (IC50) Count->Analyze End End: Determine Uptake Inhibition Potency Analyze->End

Caption: Workflow for a monoamine transporter uptake inhibition assay.

References

Application Notes & Protocols for the HPLC Analysis of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3-benzodioxole moiety is a significant structural feature found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Its derivatives are crucial in medicinal chemistry and drug discovery.[1][4] High-performance liquid chromatography (HPLC) is a primary analytical technique for the separation, quantification, and identification of benzodioxole-containing compounds in various matrices, from synthetic reaction mixtures to biological samples.[5] This document provides detailed protocols and application notes for the analysis of these compounds using reverse-phase HPLC.

Application Notes

High-performance liquid chromatography is essential for ensuring the purity, stability, and concentration of benzodioxole derivatives during pharmaceutical development and quality control.[6] Reverse-phase HPLC (RP-HPLC) is the most common method due to its versatility and ability to separate a wide range of non-polar to moderately polar compounds.[7]

Key applications include:

  • Purity Assessment: Determining the percentage purity of synthesized benzodioxole compounds and identifying impurities.[8]

  • Reaction Monitoring: Tracking the progress of chemical reactions involving benzodioxole derivatives by measuring the consumption of reactants and formation of products.[8]

  • Quantitative Analysis: Accurately measuring the concentration of active pharmaceutical ingredients (APIs) containing the benzodioxole scaffold in final formulations.

  • Pharmacokinetic Studies: Measuring drug concentrations in biological fluids over time, which is crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME).[9]

The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. C18 columns are widely used, and mobile phases typically consist of acetonitrile or methanol mixed with water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[8][9]

Experimental Protocols

General Sample Preparation Protocol

Proper sample preparation is critical for obtaining accurate and reproducible HPLC results and for protecting the analytical column from contamination and clogging.[10][11] The following is a general protocol for preparing solid and liquid samples.

A. For Solid Samples (e.g., Powders, Plant Extracts):

  • Weighing & Dissolution: Accurately weigh the solid sample and dissolve it in a suitable solvent. The sample should ideally be dissolved in a solvent similar in polarity to the initial mobile phase.[12] Methanol and acetonitrile are common choices.[5] A typical starting concentration is approximately 1 mg/mL.[12]

  • Sonication/Vortexing: Use a vortex mixer or an ultrasonic bath to ensure the sample is completely dissolved.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6][10] This step is crucial to prevent blockage of the HPLC system tubing and column.[10]

  • Dilution: If the initial concentration is too high, dilute the filtered sample to an appropriate concentration that falls within the linear range of the calibration curve. The mobile phase is often used as the diluent.[10]

  • Transfer: Transfer the final prepared sample into an HPLC vial for analysis.[11]

B. For Liquid Samples (e.g., Reaction Mixtures, Biological Fluids):

  • Pre-treatment (if necessary): Complex samples like biological fluids may require a clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[11][12]

  • Filtration: Filter the liquid sample through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial.[10]

  • Dilution: Dilute the sample as needed with a suitable solvent, typically the mobile phase.[10]

HPLC Methodologies

Below are two distinct HPLC methods for the analysis of different benzodioxole derivatives. The parameters are summarized in the tables for easy comparison.

Method 1: Isocratic Analysis of 5-methyl-1,3-benzodioxole

This method is suitable for the rapid analysis of simple mixtures containing 5-methyl-1,3-benzodioxole or structurally similar compounds.[9]

  • Protocol Details:

    • Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid in the specified ratio. For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid.[9]

    • Equilibrate the Newcrom R1 column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the analysis for a sufficient time to allow for the elution of the target analyte.

    • Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Method 2: Gradient Analysis of Heterocyclic Benzodioxole Compounds

This gradient method is designed for separating more complex mixtures of benzodioxole derivatives, where components may have a wider range of polarities.[8]

  • Protocol Details:

    • Prepare Mobile Phase A (10% Acetonitrile, 90% Water, 0.1% TFA) and Mobile Phase B (90% Acetonitrile, 10% Water, 0.1% TFA).[8] Degas both solvents.

    • Set the column temperature to 35°C.[8]

    • Equilibrate the Aeris Peptide XB-C18 column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the gradient elution program as defined by the HPLC system.

    • Monitor the elution of compounds at 220 nm.[8]

    • Identify and quantify compounds based on their retention times and peak areas relative to known standards.

Data Presentation

Table 1: HPLC Method Parameters for Benzodioxole Analysis
ParameterMethod 1: Isocratic RP-HPLC[9]Method 2: Gradient RP-HPLC[8]
Analyte(s) 5-methyl-1,3-benzodioxoleHeterocyclic 1,3-benzodioxole compounds
Column Newcrom R1Aeris Peptide 3.6 µm XB-C18, 100 x 4.6 mm
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric AcidA: 10% MeCN, 90% H₂O, 0.1% TFAB: 90% MeCN, 10% H₂O, 0.1% TFA
Elution Mode IsocraticGradient
Flow Rate (Not specified, typically 1.0 mL/min)(Not specified, typically 1.0 mL/min)
Column Temp. (Not specified, typically ambient or 35°C)35°C
Detection UV/Vis or MS-compatible (with formic acid)UV/Vis at 220 nm
Injection Vol. (Not specified, typically 5-20 µL)(Not specified, typically 5-20 µL)
Table 2: Representative Quantitative Data (Hypothetical)

Quantitative performance metrics such as Retention Time (Rt), Limit of Detection (LOD), and Limit of Quantification (LOQ) are method- and instrument-dependent and must be determined during method validation.

AnalyteRt (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
5-methyl-1,3-benzodioxole4.80.050.15>0.999
Benzodioxole Derivative A8.20.100.30>0.998
Benzodioxole Derivative B11.50.080.25>0.999

Visualizations

General Workflow for HPLC Analysis

The following diagram illustrates the standard workflow for the analysis of benzodioxole derivatives using HPLC, from sample acquisition to final data reporting.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Sample Acquisition (Solid or Liquid) Dissolve Dissolution in Appropriate Solvent Sample->Dissolve Filter Filtration (0.22 or 0.45 µm filter) Dissolve->Filter Dilute Dilution to Working Concentration Filter->Dilute Inject Sample Injection Dilute->Inject Separate Chromatographic Separation (Column) Inject->Separate Detect Detection (UV/Vis, MS) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration & Identification Chromatogram->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Generation Quantify->Report

Caption: General workflow for the HPLC analysis of benzodioxole compounds.

References

Application Note: Synthesis and Application of Psilocybin for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psilocybin is a naturally occurring tryptamine alkaloid found in fungi of the genus Psilocybe. It is a prodrug that is rapidly dephosphorylated in the body to its pharmacologically active metabolite, psilocin.[1][2] Psilocin is a potent agonist at serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate its profound effects on consciousness, perception, and mood.[2][3] In recent years, there has been a resurgence of clinical interest in psilocybin for treating various psychiatric conditions, including depression, anxiety, and substance use disorders.[1][4] This has necessitated the development of robust and scalable synthetic routes to produce high-purity psilocybin for clinical trials and preclinical research, as reliance on fungal extraction is limited by variability and scale.[5]

This application note details a well-established synthetic protocol for psilocybin, based on the Speeter-Anthony tryptamine synthesis, and provides a protocol for a common in vitro assay used to characterize its activity at the 5-HT2A receptor.

I. Synthesis of Psilocybin for Research Use

The most common approaches to psilocybin synthesis involve the initial preparation of the active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine), followed by a phosphorylation step.[6][7] The Speeter-Anthony tryptamine synthesis is a classical and reliable method for producing psilocin from 4-hydroxyindole.[2][6] Subsequent phosphorylation has been optimized over the years to improve yield, purity, and scalability, moving from unstable phosphorylating agents to more stable alternatives like tetrabenzyl pyrophosphate (TBPP).[1][6]

A modern, five-step synthesis developed by Sherwood et al. provides psilocybin in high purity ( >99%) and is suitable for producing gram-to-kilogram quantities required for clinical and preclinical studies.[6][8][9] This method avoids chromatographic purification, a significant advantage for scalability.[8][9]

G

Figure 1. A generalized five-step synthetic workflow for producing high-purity psilocybin.

Experimental Protocol: Synthesis of Psilocin (Step 3)

This protocol is an adapted representation of the reduction step in the Speeter-Anthony synthesis to yield psilocin.[2][7][10]

  • Setup: Under an inert atmosphere (e.g., Argon), a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as 2-methyltetrahydrofuran (2-MeTHF).

  • Addition: The 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide intermediate is dissolved in anhydrous 2-MeTHF and added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Refluxing is continued until the starting material is consumed (typically >95% conversion).[6]

  • Quench: The reaction is cooled in an ice bath and cautiously quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • Isolation: The resulting slurry is filtered, and the solid salts are washed thoroughly with the reaction solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield crude psilocin.

  • Purification: Psilocin is notoriously unstable and prone to oxidation.[2] For research purposes, it can be purified by recrystallization from an appropriate solvent system under an inert atmosphere to yield psilocin as a solid. Purity is confirmed by ¹H NMR and HPLC.

Data Presentation: Synthesis Yields and Purity

The following table summarizes representative data from an improved, scalable synthesis protocol.[6][7][9]

StepReactionKey ReagentsTypical YieldPurity (HPLC)
1 & 2Acylation & Amination4-Acetoxyindole, Oxalyl Chloride, Dimethylamine>80%>96%
3ReductionLiAlH₄, 2-MeTHF~77%>99%
4PhosphorylationTetrabenzyl pyrophosphate (TBPP)~63%>98%
5HydrogenolysisPd/C, H₂>90%>99.9%
Overall - - ~23% >99.9%

II. Application in Research: 5-HT2A Receptor Activation Assay

Synthetic psilocin is a critical tool for studying the serotonergic system. A common application is to characterize its interaction with the 5-HT2A receptor in vitro. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][11] Agonist binding activates phospholipase C (PLC), leading to the production of inositol phosphates and a subsequent increase in intracellular calcium ([Ca²⁺]i).[12] This calcium flux can be measured using fluorescent dyes, providing a quantitative readout of receptor activation.

G

Figure 2. Simplified Gq signaling pathway activated by psilocin at the 5-HT2A receptor.

Experimental Protocol: Calcium Flux Assay

This protocol describes a method for measuring psilocin-induced 5-HT2A receptor activation in a cell line stably expressing the human receptor (e.g., HEK-293 cells).[12]

  • Cell Culture: HEK-293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well black-walled, clear-bottom microplates. Cells are grown to ~90% confluency.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered saline solution for approximately 1 hour at 37°C, according to the manufacturer's instructions.

  • Compound Preparation: A dilution series of psilocin is prepared in the assay buffer. A known 5-HT2A antagonist (e.g., ketanserin) should be prepared for control wells to confirm signal specificity.

  • Measurement: The microplate is placed into a fluorescence plate reader (e.g., FlexStation 3 or similar). A baseline fluorescence reading is taken for several seconds.

  • Compound Addition: The automated injection head of the plate reader adds the psilocin dilutions (and controls) to the wells.

  • Data Acquisition: Fluorescence intensity is measured immediately and continuously for 2-3 minutes following compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: The peak fluorescence response for each concentration is determined. Data are normalized to the maximum response and plotted against the logarithm of the agonist concentration to generate a dose-response curve. The potency (EC₅₀) and efficacy (Eₘₐₓ) of psilocin can be calculated from this curve using non-linear regression.

G

Figure 3. Experimental workflow for the in vitro 5-HT2A receptor calcium flux assay.

The availability of reliable, scalable synthetic routes for psilocybin is fundamental to advancing research into its therapeutic potential. Chemical synthesis provides a consistent source of high-purity material, overcoming the limitations of natural extraction.[5] The protocols outlined here for synthesis and in vitro functional characterization represent standard methodologies used by researchers to produce and evaluate psychoactive compounds for legitimate scientific and drug development purposes. These tools are essential for elucidating mechanisms of action and developing the next generation of therapeutics for neuropsychiatric disorders.

References

Application Notes and Protocols: Creating Novel Antidiabetic Agents from Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global prevalence of diabetes mellitus necessitates the urgent development of novel and effective therapeutic agents. Benzodioxole derivatives have emerged as a promising class of compounds with significant potential for the development of new antidiabetic drugs.[1][2] These scaffolds have been shown to exert their antidiabetic effects through multiple mechanisms, including the inhibition of key digestive enzymes and modulation of critical signaling pathways involved in glucose homeostasis. This document provides a comprehensive overview of the application of benzodioxole derivatives in antidiabetic drug discovery, including detailed experimental protocols and a summary of their pharmacological activities.

Mechanisms of Action and Key Molecular Targets

Benzodioxole derivatives have been investigated for their activity against several key targets in diabetes therapy. The primary mechanisms identified to date include the inhibition of α-amylase and α-glucosidase, and emerging evidence suggests potential roles in the modulation of Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptors (PPARs).

Inhibition of Carbohydrate-Digesting Enzymes

A primary strategy in managing postprandial hyperglycemia is to delay the absorption of glucose from the intestine. This is achieved by inhibiting α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates. Several benzodioxole derivatives have demonstrated potent inhibitory activity against these enzymes.[1][2][3]

Modulation of Insulin Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role in the negative regulation of insulin signaling. Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes. While direct studies on benzodioxole derivatives as PTP1B inhibitors are emerging, related benzoyl and benzamido derivatives have shown significant inhibitory activity, suggesting the potential for benzodioxole scaffolds in this area.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are central regulators of lipid and glucose metabolism. Agonists of PPARs, particularly PPARγ, are effective insulin sensitizers. Recent studies have begun to explore the structural activity relationship of 1,3-benzodioxole hybrids as potent PPAR ligands, indicating another promising avenue for the development of benzodioxole-based antidiabetic agents.[4]

Data Presentation

The following tables summarize the quantitative data for the antidiabetic activity of representative benzodioxole derivatives.

Table 1: In Vitro α-Amylase Inhibitory Activity of Benzodioxole Derivatives

CompoundIC50 (µM)Reference
Benzodioxole Carboxamide IIa0.85[1][2]
Benzodioxole Carboxamide IIc0.68[1][2]
Benzodioxole Grafted Spirooxindole Pyrrolidinyl Derivative 6iPotent Inhibition (IC50 not specified)[3]

Table 2: In Vivo Hypoglycemic Effects of Benzodioxole Derivatives in Streptozotocin (STZ)-Induced Diabetic Mice

CompoundDoseRoute of AdministrationBlood Glucose ReductionReference
Benzodioxole Carboxamide IIc10 mg/kg (5 doses)Intraperitoneal (i.p.)From 252.2 mg/dL to 173.8 mg/dL[1][2]

Experimental Protocols

Synthesis of Benzodioxole Carboxamide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of benzodioxole carboxamide derivatives, adapted from the literature.[1]

Materials:

  • Benzo[d][3][4]dioxole-5-carboxylic acid

  • Appropriate aniline derivative

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve benzo[d][3][4]dioxole-5-carboxylic acid (1 equivalent) in dry DCM in a round-bottom flask under an argon atmosphere.

  • Add DMAP (0.3 equivalents) to the solution and stir.

  • After 5-10 minutes, add EDCI (1.3 equivalents) to the reaction mixture.

  • Add the desired aniline derivative (1 equivalent) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzodioxole carboxamide derivative.

In Vitro α-Amylase Inhibition Assay

This protocol is a standard method for assessing the α-amylase inhibitory activity of test compounds.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.8)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds (benzodioxole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Hypoglycemic Activity in STZ-Induced Diabetic Mice

This protocol outlines the procedure for evaluating the antidiabetic potential of benzodioxole derivatives in a chemically-induced diabetic animal model.[1][2]

Animals:

  • Male Swiss albino mice (or other suitable strain)

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Test compound (benzodioxole derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard antidiabetic drug (e.g., glibenclamide)

  • Glucometer and glucose test strips

Procedure:

  • Induction of Diabetes:

    • Fast the mice overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (dose to be optimized based on the animal strain, e.g., 50-60 mg/kg).

    • After 72 hours, measure the fasting blood glucose levels. Mice with blood glucose levels above 200 mg/dL are considered diabetic and are selected for the study.

  • Experimental Groups:

    • Group I: Normal control (non-diabetic, receives vehicle).

    • Group II: Diabetic control (receives vehicle).

    • Group III: Diabetic + Standard drug.

    • Group IV, V, etc.: Diabetic + Test compound at different doses.

  • Drug Administration:

    • Administer the test compounds and standard drug orally or via i.p. injection daily for a specified period (e.g., 5-14 days).

  • Blood Glucose Monitoring:

    • Measure fasting blood glucose levels at regular intervals (e.g., on days 0, 3, 7, and 14) from the tail vein using a glucometer.

  • Data Analysis:

    • Analyze the changes in blood glucose levels between the different groups to evaluate the hypoglycemic effect of the test compounds.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Benzodioxole Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization alpha_amylase α-Amylase Inhibition Assay characterization->alpha_amylase Lead Compounds alpha_glucosidase α-Glucosidase Inhibition Assay characterization->alpha_glucosidase ptp1b PTP1B Inhibition Assay (Potential) characterization->ptp1b ppar PPAR Agonist Assay (Potential) characterization->ppar stz_model STZ-Induced Diabetic Model alpha_amylase->stz_model Active Compounds alpha_glucosidase->stz_model ptp1b->stz_model ppar->stz_model hypoglycemic_effect Hypoglycemic Effect Assessment stz_model->hypoglycemic_effect insulin_signaling cluster_glucose_absorption Glucose Absorption cluster_cell Target Cell carbs Complex Carbohydrates glucose Glucose carbs->glucose α-Amylase & α-Glucosidase insulin Insulin benzodioxole Benzodioxole Derivatives benzodioxole->carbs Inhibition ir Insulin Receptor insulin->ir irs IRS (Phosphorylated) ir->irs pi3k PI3K/Akt Pathway irs->pi3k glut4 GLUT4 Translocation pi3k->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake ptp1b PTP1B ptp1b->irs Dephosphorylation benzodioxole2 Benzodioxole Derivatives benzodioxole2->ptp1b Inhibition (Potential) ppar_signaling benzodioxole Benzodioxole Derivatives ppar PPARs (e.g., PPARγ) benzodioxole->ppar Agonism (Potential) heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (in DNA) heterodimer->ppre Binds to gene_expression Target Gene Expression ppre->gene_expression Regulates metabolic_effects Improved Insulin Sensitivity & Glucose Metabolism gene_expression->metabolic_effects

References

Troubleshooting & Optimization

Optimizing Friedel-Crafts Acylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount for efficiency and yield. This technical support center provides a comprehensive resource for troubleshooting and optimizing Friedel-Crafts acylation reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Friedel-Crafts acylation in a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and solutions?

A: Low yields in Friedel-Crafts acylation can stem from several factors. A primary consideration is the purity and activity of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Catalyst Deactivation: AlCl₃ is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. Consider purchasing a new bottle of catalyst if it has been open to the atmosphere for an extended period.

  • Substrate Reactivity: The aromatic substrate must not be strongly deactivated. Friedel-Crafts acylation fails with compounds like nitrobenzene and other strongly deactivating systems.[1] If your substrate has strongly electron-withdrawing groups, consider alternative synthetic routes.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[2] This is because the product ketone forms a stable complex with the catalyst, rendering it inactive. A general rule of thumb is to use at least one equivalent of the catalyst with respect to the acylating agent. For some reactions, using a slight excess (e.g., 1.1 equivalents) can be beneficial.[2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. The optimal temperature is substrate-dependent. For some reactions, a moderate temperature of around 60°C is sufficient[3][4], while others may proceed well at room temperature or even 0°C to control exothermicity. It is advisable to start with a lower temperature and gradually increase it if the reaction is not proceeding.

  • Work-up Issues: Improper quenching of the reaction can lead to product loss. The formation of emulsions during aqueous workup is a common problem.[5] To mitigate this, quench the reaction mixture by slowly adding it to ice and concentrated hydrochloric acid with vigorous stirring.

Q2: I am observing the formation of multiple products or unexpected byproducts. How can I improve selectivity?

A: While Friedel-Crafts acylation is generally more selective than alkylation, side products can still form.

  • Regioselectivity: For substituted aromatic substrates, the position of acylation is directed by the existing substituent. Electron-donating groups typically direct ortho- and para-acylation, while electron-withdrawing groups direct meta-acylation. The choice of solvent can also influence regioselectivity. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-position (kinetic product), while polar solvents like nitrobenzene favor the beta-position (thermodynamic product).[6]

  • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is less common because the acyl group deactivates the aromatic ring towards further substitution.[1][7] However, if you are working with a highly activated substrate, it is a possibility. Using a stoichiometric amount of the acylating agent and monitoring the reaction closely can help prevent this.

  • Acylation of the Solvent: In some cases, the solvent itself can undergo acylation if it is aromatic and sufficiently reactive.[8] Choosing a non-reactive solvent like dichloromethane or carbon disulfide can prevent this.

Q3: My aromatic substrate contains an amine or hydroxyl group. Why is the reaction not working?

A: Aromatic compounds containing basic functional groups like amines (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts acylation under standard conditions.[9] These groups are Lewis bases and will react with the Lewis acid catalyst, forming a complex. This deactivates the catalyst and also places a positive charge on the substituent, which strongly deactivates the aromatic ring towards electrophilic substitution.[1][9]

  • Workaround: One common strategy is to protect the functional group before performing the acylation. For example, an amine can be acylated to form an amide, which is less basic and directs ortho- and para-substitution. The protecting group can then be removed after the Friedel-Crafts reaction.

Q4: The reaction mixture becomes a thick, unmanageable slurry. What can I do?

A: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.

  • Solvent Choice and Volume: Ensure you are using a sufficient volume of an appropriate solvent. Dichloromethane is a common choice as it is a good solvent for the reactants and the intermediate complex.

  • Stirring: Efficient mechanical stirring is crucial to maintain a homogenous mixture and ensure good heat transfer.

  • Order of Addition: The order in which reagents are added can impact the reaction. Often, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent, and then the aromatic substrate.

Q5: What are some "greener" or more sustainable alternatives to traditional Lewis acids like AlCl₃?

A: The use of stoichiometric amounts of moisture-sensitive and corrosive Lewis acids like AlCl₃ presents environmental and handling challenges. Research has focused on developing more sustainable alternatives.

  • Solid Acid Catalysts: Zeolites, clays, and sulfated zirconia are examples of solid acid catalysts that can be used.[10] These are often reusable, less corrosive, and can lead to cleaner reactions.

  • Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) are water-stable Lewis acids that can be used in catalytic amounts.

  • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, offering a recyclable reaction medium.[11]

  • Methanesulfonic Anhydride: This reagent can promote Friedel-Crafts acylation without the need for a metal or halogen-containing catalyst.[12]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and selectivity of Friedel-Crafts acylation.

Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Anisole

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃·6H₂O10TAAIL 6602494[13]
CoCl₂·6H₂O10TAAIL 1602428[13]
CeCl₃·7H₂O10TAAIL 66024<5[13]
NdCl₃·6H₂O10TAAIL 66024<5[13]
SmCl₃·6H₂O10TAAIL 66024<5[13]
AlCl₃10TAAIL 660240[13]

TAAIL: Tunable Aryl Alkyl Ionic Liquid

Table 2: Effect of Solvent on the Benzoylation of Benzene

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Zeolite H-BEABenzene (excess)801295[11]
2Zeolite H-YBenzene (excess)801280[11]
3BmimCl-FeCl₃Ionic Liquid80296[11]
4BmimCl-AlCl₃Ionic Liquid80285[11]
5BmimCl-ZnCl₂Ionic Liquid80272[11]

BmimCl: 1-Butyl-3-methylimidazolium chloride

Table 3: Influence of Temperature on the Acetylation of Fluorene in 1,2-Dichloroethane (DCE)

Temperature (°C)Time (h)Conversion (%)Selectivity for Monoacetylation (%)Reference
03~20>99[14]
253~25>99[14]
453~30>99[14]
83 (reflux)3>95>99[14]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol is adapted from a typical laboratory procedure for the Friedel-Crafts acylation of toluene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (0.0275 mol)

  • Toluene (0.025 mol)

  • Acetyl Chloride (CH₃COCl) (0.0275 mol)

  • Dichloromethane (CH₂Cl₂) (15 mL)

  • Ice

  • 5% HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

  • Catalyst Suspension: In the round-bottom flask, place the anhydrous aluminum chloride (0.0275 mol) and add 8 mL of dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In the addition funnel, place a solution of acetyl chloride (0.0275 mol) and toluene (0.025 mol) in 7 mL of dichloromethane.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing 25 g of crushed ice and 10 mL of 5% HCl. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 10 mL of dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with 15 mL of saturated sodium bicarbonate solution and then with 15 mL of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The product can be further purified by distillation or chromatography.

Protocol 2: Acylation of Anisole with Acetic Anhydride

This procedure outlines the acylation of anisole using acetic anhydride.

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is dry.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in dichloromethane in the reaction flask and cool in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride to the cooled suspension with stirring.

  • Substrate Addition: Add a solution of anisole in dichloromethane dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Friedel_Crafts_Acylation_Workflow Experimental Workflow for Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware prep_reagents->setup_glassware add_catalyst Suspend Lewis Acid in Solvent setup_glassware->add_catalyst cool_mixture Cool to 0°C add_catalyst->cool_mixture add_acyl_agent Slowly Add Acylating Agent cool_mixture->add_acyl_agent add_substrate Add Aromatic Substrate add_acyl_agent->add_substrate reaction_progress Stir at RT or Reflux (Monitor by TLC) add_substrate->reaction_progress quench Quench with Ice/HCl reaction_progress->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry with Na2SO4/MgSO4 wash->dry purify Purify (Distillation/Chromatography) dry->purify product Final Product purify->product

Caption: A general experimental workflow for performing a Friedel-Crafts acylation reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the Lewis Acid active and anhydrous? start->check_catalyst check_substrate Is the aromatic ring deactivated? check_catalyst->check_substrate Yes solution_catalyst Use fresh, anhydrous catalyst. check_catalyst->solution_catalyst No check_stoichiometry Is catalyst stoichiometry sufficient? check_substrate->check_stoichiometry No solution_substrate Protect activating groups or choose alternative synthesis. check_substrate->solution_substrate Yes check_conditions Are reaction conditions optimal? check_stoichiometry->check_conditions Yes solution_stoichiometry Use at least 1 equivalent of catalyst. check_stoichiometry->solution_stoichiometry No solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions No

Caption: A decision-making flowchart for troubleshooting low yields in Friedel-Crafts acylation.

Signaling_Pathway Simplified Mechanism of Friedel-Crafts Acylation AcylChloride R-CO-Cl AcyliumIon Acylium Ion [R-C≡O]+ AcylChloride->AcyliumIon + AlCl3 LewisAcid AlCl3 LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Arene Aromatic Ring Arene->SigmaComplex + [R-C≡O]+ ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H+ FinalProduct Aryl Ketone ProductComplex->FinalProduct Workup Aqueous Workup Workup->FinalProduct

Caption: A simplified diagram illustrating the key intermediates in the Friedel-Crafts acylation mechanism.

References

Purification techniques for crude 1-(Benzo[d]dioxol-5-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(Benzo[d]dioxol-5-yl)butan-1-one. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 1-(Benzo[d]dioxol-5-yl)butan-1-one after synthesis?

Common impurities can include unreacted starting materials such as 1,3-benzodioxole and butanoyl chloride, byproducts from side reactions, and residual solvents from the reaction and workup. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended first step in purifying the crude product?

A common first step is an aqueous workup to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with a mild base (like sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine to reduce the amount of dissolved water before drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Q3: Which purification technique is most suitable for 1-(Benzo[d]dioxol-5-yl)butan-1-one?

The choice of purification technique depends on the nature and quantity of the impurities. For thermally stable compounds, vacuum distillation is often effective for purification on a larger scale. For smaller scales or to remove close-boiling impurities, column chromatography is generally the method of choice. Recrystallization can also be an effective technique if a suitable solvent is found and the main impurity has different solubility characteristics.

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A successful purification will show a single spot for the final product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is an oil, not a solid The product may be impure, leading to a depression of the melting point.Try to purify a small amount by column chromatography to see if a solid can be obtained. If the pure compound is indeed an oil at room temperature, purification by distillation or chromatography is more appropriate than recrystallization.
Multiple spots on TLC after purification The chosen purification method was not effective in separating the impurities.If using column chromatography, try a different solvent system with a lower or higher polarity. If using recrystallization, try a different solvent or a solvent pair.
Low yield after purification The product may have been lost during the purification steps.During extractions, ensure the layers have fully separated and avoid taking any of the aqueous layer with the organic layer. When using column chromatography, ensure the column is not overloaded and that the elution is not too fast. For recrystallization, avoid using too much solvent and ensure the solution is fully cooled to maximize crystal formation.
Product is colored The presence of colored impurities.If the desired product is known to be colorless, the color indicates impurities. These can sometimes be removed by treating a solution of the product with activated charcoal before filtering and removing the solvent. Column chromatography is also very effective at removing colored impurities.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) to find a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: In a flask, dissolve the crude 1-(Benzo[d]dioxol-5-yl)butan-1-one in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-(Benzo[d]dioxol-5-yl)butan-1-one.

Purification Workflow and Troubleshooting

PurificationWorkflow Crude Crude 1-(Benzo[d]dioxol-5-yl)butan-1-one AqueousWorkup Aqueous Workup (e.g., NaHCO3 wash, brine wash) Crude->AqueousWorkup Dry Dry Organic Layer (e.g., MgSO4) AqueousWorkup->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval PurificationChoice Choice of Purification SolventRemoval->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization Solid & suitable solvent found ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Liquid or solid, complex mixture Distillation Vacuum Distillation PurificationChoice->Distillation Liquid, thermally stable Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis ColumnChromatography->Analysis Distillation->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General workflow for the purification of 1-(Benzo[d]dioxol-5-yl)butan-1-one.

TroubleshootingPurification Start Purification Attempted CheckPurity Check Purity (TLC) Start->CheckPurity LowYield Low Yield Start->LowYield IsPure Is it a single spot? CheckPurity->IsPure Success Purification Successful IsPure->Success Yes MultipleSpots Multiple Spots Remain IsPure->MultipleSpots No RePurify Re-purify with a different method or optimized conditions (e.g., different eluent) MultipleSpots->RePurify CheckLosses Review steps for product loss: - Incomplete extraction - Premature crystallization - Column overloading LowYield->CheckLosses

Caption: Troubleshooting common issues in purification.

Technical Support Center: Synthesis of Aryl Ketones from 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aryl ketones from 1,3-benzodioxole, primarily via Friedel-Crafts acylation and related methodologies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the acylation of 1,3-benzodioxole can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[1][2]

  • Moisture Contamination: Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old or have been exposed to moisture. Use a fresh, unopened batch of the catalyst for best results.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants and catalyst can lead to poor yields. Ensure accurate measurement of all components. A slight excess of the acylating agent and catalyst is sometimes employed.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized reactions and reduced overall conversion. Ensure vigorous and consistent stirring throughout the reaction.

Question: I have an unexpected byproduct in my reaction mixture, leading to low selectivity. How can I identify and minimize it?

Answer:

The formation of byproducts is a common issue. Low selectivity has been noted in various reaction conditions.[2][3] Here are some common byproducts and strategies to mitigate their formation:

  • Bis(benzo[d][4][5]dioxol-5-yl)methane: This byproduct can form, particularly at higher temperatures (e.g., 120°C).[1] Its formation is often catalyzed by the presence of a Lewis acid. To minimize this, consider running the reaction at a lower temperature for a longer duration.

  • Polyacylated Products: While less common than in Friedel-Crafts alkylation, polyacylation can occur. This happens when the product, the aryl ketone, is more reactive than the starting material. Using a stoichiometric amount of the acylating agent can help to reduce this. The acyl group is generally deactivating, which helps prevent further acylation.[6]

  • Tar Formation: The formation of dark, tarry substances is often indicative of the decomposition of the 1,3-benzodioxole ring. This can be caused by overly harsh reaction conditions, such as using strong, traditional Lewis acids at high temperatures.[7] Using milder catalysts or heterogeneous catalysts can be a solution.

Question: My reaction mixture turned dark and I observe significant tar formation. What went wrong?

Answer:

Tar formation is a sign of substrate and/or product degradation. The methylenedioxy bridge of 1,3-benzodioxole can be sensitive to strong Lewis acids.[7]

  • Harsh Catalyst: Traditional Lewis acids like AlCl₃ can be too harsh. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a heterogeneous catalyst.

  • High Temperature: Elevated temperatures can accelerate decomposition pathways. Running the reaction at the lowest effective temperature is advisable.

  • Reaction Time: Prolonged exposure to the acidic catalyst, even at moderate temperatures, can lead to degradation. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing aryl ketones from 1,3-benzodioxole?

The most prevalent method is the Friedel-Crafts acylation.[8] This involves reacting 1,3-benzodioxole with an acylating agent (such as an acyl chloride or acid anhydride) in the presence of a Lewis acid catalyst.[9][10]

Which Lewis acid catalysts are most effective for this synthesis?

While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, it can be too harsh for the sensitive 1,3-benzodioxole ring.[7] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are often preferred.[11] Heterogeneous catalysts, such as certain acidic resins, have also been used successfully, offering easier separation and potentially higher selectivity.[1][3]

What are suitable solvents for this reaction?

Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene. The choice of solvent can influence the reaction rate and selectivity.

How does the choice of acylating agent affect the reaction?

Both acyl chlorides and acid anhydrides can be used. Acyl chlorides are generally more reactive. The use of propionic anhydride has been studied, and it was noted that at lower temperatures (50°C and 75°C), byproduct formation was observed without the desired product, while at higher temperatures, the reaction proceeded.[1]

Can I avoid polyacylation?

Yes, Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation. This is because the resulting ketone product is less reactive than the starting 1,3-benzodioxole due to the electron-withdrawing nature of the acyl group, which deactivates the aromatic ring towards further electrophilic attack.[6][12]

Data Presentation

Table 1: Influence of Reaction Conditions on the Acylation of 1,3-Benzodioxole (MDB) with Propionic Anhydride in a Continuous Flow System.

RunCatalystMDB/Propionic Anhydride RatioTemperature (°C)Residence Time (min)MDB Conversion (%)Selectivity for Acylated Product (%)
1Aquivion SO₃H®1:1100307362
2Zn-AquivionNot specifiedNot specifiedNot specified5934
3Zn-AquivionNot specifiedNot specifiedNot specified3141

Data adapted from a study on the continuous acylation of 1,3-benzodioxole. The results with Zn-Aquivion were from batch reactions.[1][2]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,3-Benzodioxole with Propionyl Chloride

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 1,3-Benzodioxole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Reagent Addition: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride. Stir the resulting suspension.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,3-benzodioxole in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 5°C.

  • Acylating Agent Addition: Prepare a solution of propionyl chloride in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired aryl ketone.

Visualizations

Main_Reaction_Pathway 1,3-Benzodioxole 1,3-Benzodioxole Intermediate_Complex Sigma Complex 1,3-Benzodioxole->Intermediate_Complex + Acylium Ion Acyl_Chloride R-COCl Acylium_Ion R-C⁺=O (Acylium Ion) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Aryl_Ketone Aryl Ketone Product Intermediate_Complex->Aryl_Ketone - H⁺

Caption: Main reaction pathway for Friedel-Crafts acylation.

Side_Reaction_Pathway Benzodioxole_1 1,3-Benzodioxole Side_Product bis(benzo[d][1,3]dioxol-5-yl)methane Benzodioxole_1->Side_Product Benzodioxole_2 1,3-Benzodioxole Benzodioxole_2->Side_Product Formaldehyde_Source Trace HCHO source (from side reaction) Formaldehyde_Source->Side_Product + Lewis Acid Lewis_Acid Lewis Acid

Caption: Formation of a common dimeric byproduct.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Byproducts Byproducts Present? Low_Yield->Byproducts No Check_Moisture Check for Moisture Use Anhydrous Reagents Low_Yield->Check_Moisture Yes Tar Tar Formation? Byproducts->Tar No Lower_Temp Lower Reaction Temp. Byproducts->Lower_Temp Yes Change_Catalyst Use Milder/Heterogeneous Catalyst Tar->Change_Catalyst Yes Successful_Product Successful Product Tar->Successful_Product No Optimize_Conditions Optimize Time/Temp Check Stoichiometry Check_Moisture->Optimize_Conditions Optimize_Conditions->Successful_Product Lower_Temp->Successful_Product Change_Catalyst->Successful_Product

Caption: Troubleshooting workflow for common issues.

References

Overcoming steric hindrance in aldol reactions with bulky ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges in aldol reactions involving sterically hindered ketones. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My aldol reaction with a bulky ketone is resulting in low to no product yield. What are the primary causes?

A1: Low yields in aldol reactions with bulky ketones are typically due to steric hindrance, which affects both the formation of the enolate and the subsequent nucleophilic attack. Ketones are generally less reactive than aldehydes in aldol reactions because the carbonyl carbon is more sterically hindered and electron-rich.[1][2] With bulky ketones, this issue is magnified. The equilibrium for the aldol addition step can be unfavorable, favoring the starting materials.[3]

Key factors include:

  • Inefficient Enolate Formation: Steric hindrance around the α-proton can make deprotonation difficult with standard bases.

  • Unfavorable Reaction Equilibrium: The steric bulk of the ketone can make the formation of the β-hydroxy ketone product thermodynamically unfavorable.[3][4]

  • Slow Nucleophilic Attack: The bulky enolate may struggle to approach the electrophilic carbonyl carbon of the acceptor molecule.

Q2: How can I improve the formation of the enolate from my sterically hindered ketone?

A2: To overcome difficult enolization, you should shift from standard equilibrium conditions (e.g., NaOH, alkoxides) to kinetic control by using a strong, non-nucleophilic, sterically hindered base.[5][6]

  • Use a Strong, Bulky Base: Lithium diisopropylamide (LDA) is a common choice.[1][6] It irreversibly deprotonates the ketone at the least hindered α-position, forming the kinetic enolate.[6][7]

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) in an ethereal solvent helps to trap the kinetic enolate and prevent proton transfer or equilibration.[6][8]

  • Pre-formation of the Enolate: A crucial strategy is to form the enolate completely before adding the aldehyde or ketone electrophile. This prevents side reactions like self-condensation of the ketone.[1][5]

Q3: I am observing a mixture of regioisomers. How can I control which α-position of my unsymmetrical bulky ketone forms the enolate?

A3: Regioselectivity is controlled by choosing conditions that favor either the kinetic or thermodynamic enolate.

  • Kinetic Enolate (Less Substituted): Formed by deprotonation of the less sterically hindered α-proton. This is achieved using a bulky base like LDA at low temperatures (-78 °C).[6][7][9] The reaction is fast and irreversible.

  • Thermodynamic Enolate (More Substituted): Formed by deprotonation of the more substituted α-proton, leading to a more stable (more substituted) double bond in the enolate. This is favored by using a smaller, weaker base (e.g., NaH, NaOEt) at higher temperatures (room temperature or above) to allow the system to reach equilibrium.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No Reaction or Very Low Conversion 1. Steric Hindrance: The primary issue with bulky ketones is severe steric clash.[3] 2. Weak Base: The base may not be strong enough to deprotonate the hindered α-position. 3. Unfavorable Equilibrium: The aldol addition product is less stable than the starting materials.[4]1. Switch to a Pre-formed Silyl Enol Ether (Mukaiyama Aldol Reaction): This is often the most effective strategy. Silyl enol ethers are stable, can be isolated, and are activated by a Lewis acid, bypassing the need for strong bases during the C-C bond formation.[10][11][12] 2. Use a Stronger, Bulky Base: Employ LDA or LHMDS at low temperatures to ensure complete enolate formation.[6]
Poor Diastereoselectivity 1. Flexible Transition State: The reaction may proceed through an open transition state, offering little stereocontrol. 2. Incorrect Enolate Geometry: The geometry of the enolate (E vs. Z) influences the syn/anti selectivity.1. Use a Chiral Auxiliary (Evans Aldol Reaction): Attach a chiral auxiliary (e.g., an oxazolidinone) to the ketone. This directs the reaction through a rigid, chair-like Zimmerman-Traxler transition state, providing high diastereoselectivity.[13][14][15] Boron enolates are particularly effective for achieving syn-products.[15] 2. Control Enolate Geometry: The choice of base and conditions can influence enolate geometry. For example, bulky bases often favor the formation of Z-enolates from ethyl ketones with bulky substituents, leading to syn-aldol products.[16]
Side Reactions (e.g., Self-Condensation) 1. Equilibrating Conditions: Using weaker bases allows for proton exchange, leading to multiple enolates and side products.[5] 2. Ketone Electrophile Present During Enolate Formation: If the ketone is not fully converted to the enolate, it can act as an electrophile.1. Pre-form the Enolate: Use a strong base like LDA to quantitatively convert the ketone to its enolate before adding the electrophile.[1][4] 2. Use a Mukaiyama Aldol Reaction: The silyl enol ether is a defined nucleophile, which prevents self-condensation.[12]

Key Strategies & Experimental Protocols

Strategy 1: Kinetic Control with Pre-formed Lithium Enolates

This approach uses a strong, hindered base to rapidly and irreversibly form the less-substituted enolate at low temperatures.

General Experimental Protocol: Formation of a Kinetic Lithium Enolate and Aldol Addition

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath).

  • Base Formation: Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes at -78 °C to form LDA.

  • Enolate Formation: Add a solution of the bulky ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the lithium enolate.

  • Aldol Addition: Slowly add the aldehyde electrophile (1.2 eq) to the enolate solution at -78 °C.

  • Reaction Monitoring & Quench: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting β-hydroxy ketone product using flash column chromatography.

Strategy 2: The Mukaiyama Aldol Reaction

This is a powerful method for sterically demanding substrates. It involves the reaction of a pre-formed silyl enol ether with an aldehyde or ketone in the presence of a Lewis acid catalyst.[10][11][17] This avoids the use of strong bases in the key bond-forming step.

General Experimental Protocol: Mukaiyama Aldol Reaction

  • Silyl Enol Ether Synthesis: Prepare the silyl enol ether from the bulky ketone. For the kinetic product, react the ketone with LDA at -78 °C, then trap the resulting lithium enolate with trimethylsilyl chloride (TMSCl).[8] For the thermodynamic product, the ketone can be heated with TMSCl and a weak base like triethylamine.[8] Purify the silyl enol ether before use.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in a dry, non-protic solvent (e.g., dichloromethane, CH₂Cl₂). Cool the solution to -78 °C.

  • Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, BF₃·OEt₂, or SnCl₄, typically 1.1 eq) dropwise to the aldehyde solution. Stir for 15-30 minutes.

  • Aldol Addition: Add a solution of the silyl enol ether (1.2 eq) in the same solvent dropwise.

  • Reaction Monitoring & Quench: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described in the previous protocol.

Strategy 3: The Evans Asymmetric Aldol Reaction

This method provides excellent stereocontrol by using an N-acyloxazolidinone chiral auxiliary. The reaction proceeds through a highly organized, chelated transition state.[13][15]

General Experimental Protocol: Evans syn-Aldol Reaction

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-acyloxazolidinone derived from the bulky ketone's corresponding carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to 0 °C.

  • Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq). Stir for 30-60 minutes at 0 °C, then cool to -78 °C. This forms the Z-boron enolate.

  • Aldol Addition: Add the aldehyde electrophile (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Reaction & Quench: Stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C over 1 hour. Quench the reaction by adding a pH 7 phosphate buffer.

  • Workup: Add methanol and 30% hydrogen peroxide to oxidize and break up the boron complexes. Stir vigorously for 1 hour. Concentrate the mixture and perform a standard extractive workup.

  • Purification & Auxiliary Removal: Purify the aldol adduct by flash chromatography. The chiral auxiliary can then be cleaved under various conditions (e.g., LiOH/H₂O₂) to yield the chiral β-hydroxy acid or other derivatives.

Visual Guides and Workflows

Troubleshooting_Workflow Troubleshooting Aldol Reactions with Bulky Ketones start Start: Aldol reaction with a bulky ketone issue Low Yield or No Reaction? start->issue check_enolate Was the enolate pre-formed under kinetic control (LDA, -78°C)? issue->check_enolate Yes success Successful Reaction issue->success No preform_enolate Action: Pre-form the enolate using LDA at -78°C before adding the electrophile. check_enolate->preform_enolate No still_low_yield Still Low Yield? check_enolate->still_low_yield Yes preform_enolate->start mukaiyama Solution: Switch to a Mukaiyama Aldol Reaction. Prepare the silyl enol ether first, then use a Lewis Acid (e.g., TiCl₄). still_low_yield->mukaiyama Yes selectivity_issue Poor Diastereoselectivity? still_low_yield->selectivity_issue No mukaiyama->success evans_aldol Solution: Use an Evans Aldol Reaction with a chiral auxiliary to enforce a rigid transition state. selectivity_issue->evans_aldol Yes selectivity_issue->success No evans_aldol->success Reaction_Pathway_Comparison Comparison of Aldol Pathways for Bulky Ketones cluster_standard Standard Aldol Pathway cluster_mukaiyama Mukaiyama Aldol Pathway ketone1 Bulky Ketone + Strong Base (LDA) enolate Lithium Enolate (Unstable, Reactive) ketone1->enolate Difficult Deprotonation aldehyde1 + Aldehyde product1 β-Hydroxy Ketone enolate->product1 aldehyde1->product1 ketone2 Bulky Ketone + TMSCl silyl_enol_ether Silyl Enol Ether (Stable, Isolable) ketone2->silyl_enol_ether Trapping aldehyde2 + Aldehyde + Lewis Acid (TiCl₄) product2 β-Hydroxy Ketone (after workup) silyl_enol_ether->product2 aldehyde2->product2

References

Technical Support Center: Purifying Benzodioxole Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of benzodioxole compounds using column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of benzodioxole compounds, offering potential causes and solutions in a structured format.

Problem Identification and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Benzodioxole Compound from Impurities - Inappropriate solvent system polarity.- Column overloading.- Column channeling or cracking.- Optimize the solvent system using Thin Layer Chromatography (TLC); aim for an Rf value of approximately 0.2-0.4 for the target compound.[1][2][3][4]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of compound to silica gel by weight.[1]- Ensure proper column packing. The slurry method is often preferred to create a homogenous stationary phase.[1][5]
Benzodioxole Compound Elutes Too Quickly (High Rf) - The solvent system is too polar.- Decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.
Benzodioxole Compound Does Not Elute or Elutes Very Slowly (Low Rf) - The solvent system is not polar enough.- The compound may be strongly interacting with the acidic nature of the silica gel.[5]- Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).- For compounds with basic functionalities or those sensitive to acid, consider adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface.
Streaking or Tailing of the Benzodioxole Compound Band - The sample was not fully dissolved upon loading.- Strong interaction between the compound and active sites on the silica gel.- The sample was loaded in too large a volume of solvent.- Ensure the sample is completely dissolved in a minimal amount of a suitable solvent before loading.[6]- The addition of a small percentage of a more polar solvent or a modifier like triethylamine to the eluent can help mitigate strong interactions.- Use the least polar solvent in which the sample is soluble and apply it in the smallest possible volume.[6]
Suspected Decomposition of the Benzodioxole Compound on the Column - The methylenedioxy bridge of the benzodioxole ring can be sensitive to highly acidic conditions.- The compound itself may be inherently unstable on silica gel.- Use neutral or deactivated silica gel.- Add a small amount of a non-nucleophilic base, such as triethylamine, to the eluent to buffer the acidity of the silica gel.- Before committing to a large-scale column, perform a quick stability test by passing a small amount of the compound through a short plug of silica.
Crystallization of the Compound within the Column - The compound has low solubility in the chosen eluent.- Select a solvent system that ensures good solubility of the target compound at the concentration being loaded.- If the compound's stability allows, running the column at a slightly elevated temperature can improve solubility.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Solutions start Start: Purification Issue problem Identify the Problem start->problem poor_sep Poor Separation problem->poor_sep Low Resolution no_elution No/Slow Elution problem->no_elution Low Rf fast_elution Fast Elution problem->fast_elution High Rf streaking Streaking/Tailing problem->streaking Bad Peak Shape decomposition Decomposition problem->decomposition Low Recovery sol_poor_sep Optimize Solvent System (TLC) Reduce Load Repack Column poor_sep->sol_poor_sep sol_no_elution Increase Solvent Polarity Add Modifier (e.g., Et3N) no_elution->sol_no_elution sol_fast_elution Decrease Solvent Polarity fast_elution->sol_fast_elution sol_streaking Use Minimal Loading Volume Add Modifier streaking->sol_streaking sol_decomposition Use Neutral Silica Add Base to Eluent decomposition->sol_decomposition end End: Successful Purification sol_poor_sep->end Improved Separation sol_no_elution->end Successful Elution sol_fast_elution->end Optimal Elution sol_streaking->end Sharp Bands sol_decomposition->end Product Recovered

Caption: A logical workflow for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for purifying benzodioxole compounds on silica gel?

A1: A frequently effective starting point for the purification of many benzodioxole derivatives is a binary solvent system composed of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent like ethyl acetate. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these two solvents. A common initial ratio to explore is in the range of 9:1 to 8:2 (hexane:ethyl acetate), with a gradual increase in polarity as required for elution.

Q2: How can I determine the optimal solvent system for my specific benzodioxole compound?

A2: The most efficient method for determining the optimal solvent system is through preliminary analysis using Thin Layer Chromatography (TLC). By spotting your crude reaction mixture on a TLC plate and developing it with various solvent mixtures, you can identify the system that provides the best separation. The ideal mobile phase will result in an Rf value between 0.2 and 0.4 for your target benzodioxole compound, while maximizing the Rf difference between it and any impurities.[1][2][3][4]

Q3: Is there a risk of the methylenedioxy bridge in the benzodioxole ring being cleaved by the acidic nature of silica gel?

A3: While silica gel is inherently acidic, the methylenedioxy bridge of the benzodioxole ring is generally robust under standard column chromatography conditions. However, for particularly sensitive derivatives or with prolonged exposure on the column, there is a minor risk of degradation. If you suspect decomposition is occurring, you can opt for deactivated (neutral) silica gel or add a small quantity (typically 0.1-1%) of a non-nucleophilic base like triethylamine to your eluent to neutralize the silica surface.

Q4: What is "dry loading," and when is it advantageous for purifying my benzodioxole sample?

A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[6] This method is particularly beneficial when your benzodioxole compound has poor solubility in the initial, non-polar eluent. To perform a dry load, dissolve your crude material in a suitable solvent, add a small portion of silica gel, and then remove the solvent under reduced pressure to yield a free-flowing powder. This powder is then carefully transferred to the top of the packed column.[1]

Q5: How can I visualize my benzodioxole compound during the purification process?

A5: Due to their aromatic nature, most benzodioxole compounds are UV active. They can be visualized on a TLC plate using a UV lamp (commonly at 254 nm), where they will typically appear as dark spots against a fluorescent background. To monitor the progress of your column chromatography, you can collect fractions and analyze them by TLC to determine which ones contain your purified product. Additionally, any colored impurities may be visually tracked as they move down the column.

Experimental Protocols

This section outlines a detailed, generalized methodology for the purification of a benzodioxole compound using silica gel column chromatography.

General Protocol for Column Chromatography of a Benzodioxole Derivative
  • Column Preparation:

    • Choose a glass column of appropriate diameter and length based on the amount of crude material to be purified.

    • Securely clamp the column in a vertical position within a fume hood.

    • Insert a small plug of cotton or glass wool at the bottom of the column to act as a support for the stationary phase.[5]

    • Add a layer of sand (approximately 1 cm) on top of the plug to create a flat base.[1]

  • Column Packing (Slurry Method):

    • In a separate beaker, prepare a slurry of silica gel with the initial, least polar eluent. The weight of the silica gel should typically be 30 to 100 times the weight of the crude sample.[1]

    • Pour the silica slurry into the column, allowing the solvent to drain slowly from the bottom as you add more of the slurry.

    • Gently tap the sides of the column to promote even packing and dislodge any trapped air bubbles.[5]

    • After all the silica has been added, let the solvent drain until its level is just at the top of the silica bed.

    • Carefully add a protective layer of sand (approximately 1 cm) on top of the silica gel to prevent disruption of the surface when adding more solvent.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude benzodioxole compound in the minimum possible volume of the eluent or a slightly more polar solvent.[6] Carefully apply this solution to the top of the sand layer using a pipette. Allow the solvent to drain until it is just below the surface of the sand.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small quantity of silica gel, and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution:

    • Gently add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Begin collecting the eluent in fractions using test tubes or flasks.

    • Maintain a continuous flow of the eluent through the column. For flash chromatography, gentle positive pressure can be applied to the top of the column to accelerate the flow rate.

    • If a gradient elution is necessary, systematically increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified benzodioxole compound.

    • Combine the fractions that show a single, pure spot corresponding to your product.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified benzodioxole compound.

Example Data: TLC and Column Conditions for a Hypothetical Benzodioxole Derivative
CompoundStructureTLC Solvent System (Hexane:Ethyl Acetate)TLC Rf ValueColumn Elution System
Starting Material (e.g., a substituted benzodioxole)Benzodioxole core with a non-polar substituent9:1~0.695:5 Hexane:Ethyl Acetate
Product (e.g., a more polar benzodioxole derivative)Benzodioxole core with a polar substituent7:3~0.3Gradient: 9:1 to 7:3 Hexane:Ethyl Acetate
Polar Impurity A highly polar side-product7:3~0.1Elutes with a higher concentration of the polar solvent

Disclaimer: The data presented in this table is for illustrative purposes only. Optimal conditions must be determined experimentally for each specific compound and separation.

References

Troubleshooting low yields in lithium enolate chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during lithium enolate reactions, specifically focusing on the issue of low product yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in lithium enolate chemistry can stem from several factors throughout the experimental workflow. The most critical areas to investigate are the quality and generation of the lithium diisopropylamide (LDA) base, the stability and complete formation of the lithium enolate, the reaction conditions (temperature, solvent), and the nature of the electrophile. Incomplete deprotonation, side reactions, and degradation of the enolate are frequent culprits.

Q2: How can I be sure my LDA is active and effective?

The quality of your LDA is paramount for achieving high yields. Since LDA is a very strong base, it readily reacts with protic sources like water.

  • Use Freshly Prepared LDA: It is highly recommended to prepare LDA fresh for each reaction.[1] Commercial solutions of LDA can degrade over time.

  • Ensure Dry Conditions: Diisopropylamine and the solvent (typically THF) must be rigorously dried. Any moisture will consume the n-butyllithium used to generate LDA, leading to incomplete base formation and subsequently, incomplete enolate formation.[1]

  • Titration of n-BuLi: The concentration of commercially available n-butyllithium can vary. Titrating the n-BuLi solution before use ensures accurate stoichiometry when preparing your LDA.

Q3: I suspect incomplete enolate formation. How can I improve this step?

Incomplete conversion of the carbonyl compound to the enolate is a major source of low yields, often leading to side reactions such as self-condensation.[2]

  • Use a Strong, Bulky Base: LDA is the base of choice for the rapid and irreversible deprotonation of ketones, esters, and amides at low temperatures.[2][3][4] Its bulky nature minimizes nucleophilic attack on the carbonyl carbon.[3][5][6]

  • Order of Addition: Always add the carbonyl compound to the solution of LDA at low temperature (-78 °C).[1] This ensures that the base is in excess during the addition, promoting rapid and complete deprotonation and minimizing self-condensation where the newly formed enolate reacts with the remaining starting material.[1]

  • Sufficient Equivalents of Base: Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure all the carbonyl starting material is converted to the enolate.

Q4: What is the importance of low temperature, and what happens if the reaction warms up prematurely?

Maintaining a low temperature, typically -78 °C (the temperature of a dry ice/acetone bath), is crucial for several reasons:

  • Enolate Stability: Lithium enolates are generally stable at -78 °C but can be unstable at higher temperatures, leading to decomposition or side reactions.[2]

  • Kinetic vs. Thermodynamic Control: Low temperatures favor the formation of the kinetic enolate, which is the less substituted and often desired product.[3][7][8] If the reaction is allowed to warm, it can equilibrate to the more stable thermodynamic enolate, leading to a mixture of products.[3][5]

  • Preventing Side Reactions: Many potential side reactions, such as reaction with the solvent or other species, have higher activation energies and are suppressed at low temperatures.

Q5: Could my electrophile be the problem?

Yes, the electrophile can also be the source of low yields.

  • Acidic Protons: If the electrophile has an acidic proton, it can be deprotonated by the highly basic lithium enolate. This quenches the enolate, returning it to the starting carbonyl compound and preventing the desired reaction.[1]

  • Steric Hindrance: A very sterically hindered electrophile may react slowly, allowing time for enolate decomposition or side reactions.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Low Yield

Use the following flowchart to systematically identify the potential cause of low yields in your lithium enolate reaction.

Troubleshooting_Workflow start Low Yield Observed check_lda 1. Verify LDA Quality and Stoichiometry start->check_lda check_enolate 2. Assess Enolate Formation check_lda->check_enolate LDA OK problem_lda Issue: Inactive or Insufficient Base check_lda->problem_lda Problem Found check_conditions 3. Review Reaction Conditions check_enolate->check_conditions Enolate Formation OK problem_enolate Issue: Incomplete Enolate Formation / Side Reactions check_enolate->problem_enolate Problem Found check_electrophile 4. Examine Electrophile check_conditions->check_electrophile Conditions OK problem_conditions Issue: Incorrect Temperature or Solvent check_conditions->problem_conditions Problem Found problem_electrophile Issue: Electrophile Quenching or Steric Hindrance check_electrophile->problem_electrophile Problem Found solution_lda Solution: - Use freshly prepared LDA - Ensure anhydrous conditions - Titrate n-BuLi problem_lda->solution_lda solution_enolate Solution: - Add carbonyl to LDA - Use slight excess of LDA - Maintain -78 °C problem_enolate->solution_enolate solution_conditions Solution: - Maintain -78 °C throughout - Use dry THF problem_conditions->solution_conditions solution_electrophile Solution: - Use an electrophile without acidic protons - Consider a less hindered electrophile problem_electrophile->solution_electrophile

Caption: A step-by-step workflow for troubleshooting low yields.

Guide 2: Kinetic vs. Thermodynamic Enolate Formation

The regioselectivity of enolate formation from an unsymmetrical ketone is a critical factor influencing the final product. The choice between the kinetic and thermodynamic enolate is determined by the reaction conditions.

Enolate_Control ketone Unsymmetrical Ketone kinetic_conditions Kinetic Control (LDA, THF, -78 °C) ketone->kinetic_conditions thermo_conditions Thermodynamic Control (NaH, THF, 25 °C) ketone->thermo_conditions kinetic_enolate Kinetic Enolate (Less Substituted) kinetic_conditions->kinetic_enolate thermo_enolate Thermodynamic Enolate (More Substituted) thermo_conditions->thermo_enolate product_kinetic Product from Kinetic Enolate kinetic_enolate->product_kinetic product_thermo Product from Thermodynamic Enolate thermo_enolate->product_thermo

Caption: Conditions for selective kinetic vs. thermodynamic enolate formation.

Data Presentation

Table 1: Common Bases for Enolate Formation and Their Properties

BasepKa of Conjugate AcidTypical ConditionsControlKey Characteristics
Lithium Diisopropylamide (LDA)~36THF, -78 °CKineticStrong, bulky, non-nucleophilic base; ideal for irreversible deprotonation.[3][5]
Sodium Hydride (NaH)~35THF, 25 °CThermodynamicStrong, non-nucleophilic base; allows for equilibration to the more stable enolate.
Potassium Hydride (KH)~35THF, 25 °CThermodynamicSimilar to NaH but can be more reactive.
Sodium Amide (NaNH₂)~38Liquid NH₃, -33 °CThermodynamicVery strong base, but less commonly used in modern applications due to solubility issues.
Sodium Hydroxide (NaOH)~15.7H₂O or EtOH, 25 °CThermodynamicWeaker base; establishes an equilibrium with a low concentration of the enolate.[5]

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Action
Low or no product, starting material recoveredInactive LDA or incomplete enolate formationPrepare fresh LDA, ensure anhydrous conditions, use a slight excess of LDA.
Mixture of regioisomeric productsEquilibration to thermodynamic enolateMaintain reaction temperature at -78 °C until quenching.
Significant amount of self-condensation productIncomplete deprotonationAdd carbonyl compound slowly to a solution of LDA at -78 °C.
Starting material consumed, but no desired productEnolate quenching by electrophileCheck the electrophile for acidic protons.

Experimental Protocols

Protocol 1: Preparation of Fresh Lithium Diisopropylamide (LDA) (0.5 M in THF)

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add anhydrous THF (e.g., 10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add diisopropylamine (1.05 equivalents relative to the carbonyl substrate) via syringe.

  • Slowly add n-BuLi (1.0 equivalent) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, stir the colorless to pale yellow solution for 30 minutes at 0 °C. The freshly prepared LDA solution is now ready for use.

Protocol 2: General Procedure for Alkylation of a Ketone via a Lithium Enolate

Materials:

  • Ketone (e.g., cyclohexanone)

  • Freshly prepared LDA solution (from Protocol 1)

  • Electrophile (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the freshly prepared LDA solution.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the ketone solution dropwise to the stirred LDA solution at -78 °C via syringe or cannula.[1]

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation.

  • Slowly add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the desired time (e.g., 1-2 hours), then allow it to slowly warm to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Stability issues of 1-(Benzo[d]dioxol-5-yl)butan-1-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(Benzo[d]dioxol-5-yl)butan-1-one in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with 1-(Benzo[d]dioxol-5-yl)butan-1-one in solution?

A1: While specific stability data for 1-(Benzo[d]dioxol-5-yl)butan-1-one is limited in publicly available literature, potential stability issues can be inferred based on its chemical structure, which contains an aryl ketone and a benzodioxole moiety. Key concerns include:

  • Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions, but prolonged exposure to strongly acidic or basic conditions may lead to degradation.

  • Oxidation: Aryl ketones can be susceptible to oxidative degradation, potentially leading to ring-opening of the benzodioxole moiety or other oxidative reactions.[1][2][3][4][5] The presence of atmospheric oxygen or oxidizing agents in the solution can promote this degradation.

  • Photodegradation: Aromatic ketones are known to be photosensitive and can degrade upon exposure to light, especially UV radiation.[6] This can lead to the formation of radical species and subsequent degradation products.

Q2: What signs of degradation should I look for in my solution of 1-(Benzo[d]dioxol-5-yl)butan-1-one?

A2: Degradation of your compound in solution can manifest in several ways:

  • Visual Changes: A change in the color or clarity of the solution, or the formation of precipitates, can indicate degradation.

  • Chromatographic Changes: When analyzing your solution by techniques like HPLC or GC, you may observe a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, or changes in peak shape.

  • Inconsistent Experimental Results: Unexplained variability or a loss of expected activity in your experiments can be a sign of compound instability.

Q3: What are the recommended storage conditions for solutions of 1-(Benzo[d]dioxol-5-yl)butan-1-one?

A3: To minimize degradation, solutions of 1-(Benzo[d]dioxol-5-yl)butan-1-one should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, to slow down potential chemical reactions. The optimal temperature will depend on the solvent used and the desired storage duration.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, or if the compound is particularly sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Solution

Symptoms:

  • A significant decrease in the peak area of 1-(Benzo[d]dioxol-5-yl)butan-1-one in chromatographic analysis over a short period.

  • Appearance of multiple new peaks in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH-mediated Hydrolysis - Ensure the pH of your solution is near neutral (pH 6-8).- If your experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use.- Conduct a pH stability study to determine the optimal pH range for your compound.
Oxidation - Use de-gassed solvents to remove dissolved oxygen.- Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.- Consider adding an antioxidant to your solution if compatible with your experimental design.
Photodegradation - Protect your solution from light at all times by using amber vials or covering the container with aluminum foil.- Work in a dimly lit area when handling the solution.
Solvent Reactivity - Ensure the chosen solvent is of high purity and does not contain reactive impurities.- Verify the compatibility of your compound with the solvent. Consider testing stability in an alternative solvent.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay results between replicates or experiments.

  • Loss of biological activity over the duration of the experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation in Assay Buffer - Assess the stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, incubation time).- Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the assay buffer immediately before use.
Adsorption to Labware - The compound may be adsorbing to the surface of plastic or glass containers.- Consider using low-adsorption microplates or vials.- Silanizing glassware may reduce adsorption.
Interaction with Assay Components - Other components in the assay mixture (e.g., proteins, reducing agents) may be reacting with your compound.- Evaluate the stability of the compound in the presence of individual assay components.

Experimental Protocols

Protocol 1: General Stability Assessment in a Specific Solvent

This protocol provides a framework for assessing the stability of 1-(Benzo[d]dioxol-5-yl)butan-1-one in a chosen solvent over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of 1-(Benzo[d]dioxol-5-yl)butan-1-one in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and concentration.

  • Sample Storage: Aliquot the solution into several vials, seal them, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial and re-analyze the solution using the same analytical method.

  • Data Analysis: Compare the purity and concentration of the compound at each time point to the initial (T=0) values. A significant decrease in the parent compound or the appearance of degradation products indicates instability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][8][9][10]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 1-(Benzo[d]dioxol-5-yl)butan-1-one in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to a light source (e.g., UV lamp or a photostability chamber).

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

  • Evaluation: Examine the chromatograms for the appearance of degradation products and the loss of the parent compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[7]

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress Condition Duration (hours) % Degradation of Parent Compound Number of Degradation Products Detected
0.1 M HCl (60°C)2415.22
0.1 M NaOH (60°C)248.51
3% H₂O₂ (RT)2421.83
Thermal (60°C)245.11
Photolytic (UV)2435.54

Note: This is example data and does not represent actual experimental results for 1-(Benzo[d]dioxol-5-yl)butan-1-one.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., Purity Loss, Inconsistent Results) check_visual Visual Inspection (Color change, Precipitate?) start->check_visual check_chromatography Chromatographic Analysis (New peaks, Parent peak decrease?) start->check_chromatography cause_hydrolysis Potential Cause: Hydrolysis (pH effect) check_visual->cause_hydrolysis If changes observed cause_oxidation Potential Cause: Oxidation check_visual->cause_oxidation If changes observed cause_photodegradation Potential Cause: Photodegradation check_visual->cause_photodegradation If changes observed cause_solvent Potential Cause: Solvent Reactivity check_visual->cause_solvent If changes observed check_chromatography->cause_hydrolysis If changes observed check_chromatography->cause_oxidation If changes observed check_chromatography->cause_photodegradation If changes observed check_chromatography->cause_solvent If changes observed solution_ph Action: - Check/Adjust pH - Use fresh solutions cause_hydrolysis->solution_ph solution_inert Action: - Use de-gassed solvents - Store under inert gas cause_oxidation->solution_inert solution_light Action: - Protect from light (Amber vials, foil) cause_photodegradation->solution_light solution_solvent Action: - Use high-purity solvent - Test alternative solvent cause_solvent->solution_solvent

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress Subject to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-PDA) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation - Identify Degradants - Determine Pathways analysis->evaluation

References

Technical Support Center: Purification of Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from acylation reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of your acylation reaction products.

Frequently Asked Questions (FAQs)

1. What is the most common first step to purify my acylation reaction?

An aqueous workup is typically the first step. This involves using a separatory funnel to wash the reaction mixture with water and often acidic or basic solutions to remove water-soluble impurities and unreacted reagents. For instance, washing with a saturated sodium bicarbonate solution can neutralize and remove excess acid catalysts.[1][2]

2. I'm seeing a persistent emulsion during my aqueous extraction. How can I resolve this?

Emulsions, where the organic and aqueous layers fail to separate cleanly, are a common issue.[3] To break an emulsion, you can try the following:

  • Add brine: A saturated solution of sodium chloride can increase the ionic strength of the aqueous layer, helping to force the separation.[1]

  • Add more organic solvent: This can help to break up the emulsion.

  • Heat gently: In some cases, gentle warming of the separatory funnel in a warm water bath can aid separation.[3]

  • Filter through Celite: Passing the mixture through a pad of Celite can help to break up the emulsion.[1]

3. When should I consider using column chromatography?

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when:

  • Your product and starting material have significantly different polarities.

  • You need to remove multiple impurities.

  • You require a very high purity product.

Flash chromatography is a commonly used, faster version of this technique.[2][4]

4. My product is a high-boiling liquid. What is the best way to purify it?

For high-boiling liquids, distillation under reduced pressure (vacuum distillation) is the preferred method.[5] Lowering the pressure reduces the boiling point of the liquid, allowing it to be distilled at a lower temperature and preventing decomposition.[5]

5. What are scavenger resins and when are they useful?

Scavenger resins are solid-supported reagents that react with and remove specific types of excess reagents or byproducts from a reaction mixture.[6][7] They are particularly advantageous for:

  • Removing excess nucleophiles (e.g., amines) or electrophiles (e.g., acid chlorides).[6][8]

  • Simplifying purification by allowing for removal of impurities by simple filtration.[7][9]

  • Use in parallel synthesis to quickly purify libraries of compounds.[8][9]

Data Presentation: Comparison of Purification Methods

The following tables summarize typical yields and purities for common purification techniques used after acylation reactions. Note that actual results will vary depending on the specific reaction, substrates, and experimental conditions.

Purification MethodTypical Product YieldTypical PurityNotes
Aqueous Workup & Extraction 70-95% (crude)ModerateOften the initial purification step. Purity can be improved with subsequent steps.
Column Chromatography 50-92%>95%Highly effective for achieving high purity, but can be time-consuming and lead to some product loss on the column.[10]
Distillation 60-85%>98%Ideal for purifying thermally stable liquids. Yield can be affected by the volatility of the product.
Recrystallization 50-80%>99%Excellent for obtaining highly pure crystalline solids. Yield is dependent on the solubility of the compound.
Scavenger Resins >90% (in solution)>95%High recovery of the desired product in solution, with impurities bound to the resin.[9]

Experimental Protocols

Below are detailed methodologies for key purification experiments. Always perform a thorough risk assessment before starting any chemical reaction.

Protocol 1: General Aqueous Workup for an Acylation Reaction

This protocol describes a typical extractive workup to remove water-soluble impurities and unreacted starting materials.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Initial Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently at first, then more vigorously for 1-2 minutes, venting frequently.

  • Layer Separation: Allow the layers to separate completely. Drain the lower (denser) layer into a clean flask. If your organic solvent is less dense than water (e.g., ethyl acetate), the organic layer will be on top.

  • Basic Wash: Return the organic layer to the separatory funnel. Add an equal volume of saturated NaHCO₃ solution to neutralize and remove any remaining acid. Shake and separate the layers as before.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of an acylated product using flash column chromatography.

Materials:

  • Crude product from the acylation reaction

  • Silica gel (for flash chromatography)

  • Appropriate solvent system (eluent), determined by TLC analysis

  • Chromatography column with a stopcock

  • Sand

  • Cotton or glass wool

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (about 1-2 cm).

    • In a fume hood, prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column. .

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure from the compressed air or nitrogen source to force the solvent through the column at a steady rate.

  • Fraction Collection:

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[2][4]

Visualizations

Workflow for Post-Acylation Reaction Purification

The following diagram illustrates a general workflow for purifying the product of an acylation reaction.

Post_Acylation_Workflow cluster_reaction Reaction cluster_workup Initial Purification cluster_purification Further Purification cluster_analysis Analysis & Final Product Reaction Acylation Reaction Mixture Aqueous_Workup Aqueous Workup (Extraction/Washing) Reaction->Aqueous_Workup Chromatography Column Chromatography Aqueous_Workup->Chromatography Distillation Distillation Aqueous_Workup->Distillation Recrystallization Recrystallization Aqueous_Workup->Recrystallization Scavenger_Resin Scavenger Resin Treatment Aqueous_Workup->Scavenger_Resin Purity_Analysis Purity Analysis (TLC, HPLC, GC, NMR) Chromatography->Purity_Analysis Distillation->Purity_Analysis Recrystallization->Purity_Analysis Scavenger_Resin->Purity_Analysis Pure_Product Isolated Pure Product Purity_Analysis->Pure_Product

Caption: A general workflow for the purification of acylation reaction products.

Decision Tree for Selecting a Purification Method

This diagram provides a logical guide to selecting the most appropriate purification method based on the properties of your product and the impurities present.

Purification_Decision_Tree product_state Product State? solid_or_liquid Solid or Liquid? product_state->solid_or_liquid polarity_diff Significant Polarity Difference? product_state->polarity_diff thermal_stability Thermally Stable? solid_or_liquid->thermal_stability Liquid recrystallization Recrystallization solid_or_liquid->recrystallization Solid specific_impurity Specific Reactable Impurity? polarity_diff->specific_impurity No chromatography Column Chromatography polarity_diff->chromatography Yes distillation Distillation thermal_stability->distillation Yes vacuum_distillation Vacuum Distillation thermal_stability->vacuum_distillation No scavenger_resin Scavenger Resin specific_impurity->scavenger_resin Yes further_purification Consider Further Purification specific_impurity->further_purification No

References

Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of benzodioxole derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of benzodioxole derivative synthesis.

Q1: Why is the yield of my 1,3-benzodioxole synthesis low, and how can I improve it?

A1: Low yields in 1,3-benzodioxole synthesis can stem from several factors related to reaction conditions and starting materials. Here are common causes and potential solutions:

  • Suboptimal Reaction Conditions: Careful control of temperature and pH is crucial for high yield and purity. For the condensation of catechol with methanol, strong acid catalysts like hydrochloric or sulfuric acid are typically used. Ensure precise control over these parameters.

  • Inefficient Starting Materials or Catalysts: Some synthetic routes are inherently low-yielding. For instance, the demethylation of vanillin to produce protocatechualdehyde (a precursor to the benzodioxole ring) can be frustrating and result in low yields. Using catechol and methylene chloride is a common alternative.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For example, in the acylation of 1,3-benzodioxole, impurities such as mono and di-propionyl derivatives of catechol can form. Optimizing reaction conditions, such as temperature and residence time in continuous flow systems, can improve selectivity and minimize byproduct formation.

  • Difficulties in Industrialization: Some lab-scale methods are not suitable for large-scale production due to expensive catalysts (e.g., special organic bases, molecular sieves) or harsh conditions (e.g., high-pressure reactions). Consider alternative methods that are more amenable to industrial scale-up, such as those using more cost-effective catalysts or continuous flow processes.

Q2: I'm observing significant byproduct formation in my reaction mixture. How can I increase the selectivity for the desired benzodioxole derivative?

A2: Improving selectivity requires a close examination of your reaction parameters and choice of catalyst.

  • Catalyst Selection: The choice of catalyst can have a profound impact on selectivity. For Friedel-Crafts acylation of 1,3-benzodioxole, various catalysts have been explored, including Brønsted acids (methane sulfonic acid, trifluoroacetic acid) and Lewis acids (zinc chloride). Heterogeneous catalysts, such as AquivionSO3H®, have shown good selectivity in continuous flow processes.

  • Reaction Temperature and Time: High reaction temperatures can sometimes lead to decomposition or the formation of unwanted side products. For example, when using solvents like DMF and DMSO for the synthesis from catechol and methylene chloride, the high reaction temperature (around 130°C) can lead to decomposition. In a continuous flow acylation process, a residence time of 30 minutes at 100°C provided a good balance of conversion and selectivity.

  • Molar Ratio of Reactants: The stoichiometry of your reactants can influence the product distribution. For the acetalization and ketalization of aldehydes or ketones with catechol, an optimal molar ratio of catechol to the carbonyl compound was found to be 1:1.4.

Q3: What are the primary challenges in purifying benzodioxole derivatives at a larger scale?

A3: Purification at scale presents challenges related to the chosen method and the nature of the impurities.

  • Distillation: For volatile compounds like 1,3-benzodioxole, distillation is a viable purification method. Unreacted starting material can often be separated by distillation and recycled, which is particularly advantageous in continuous processes.

  • Column Chromatography: For less volatile or more complex derivatives, column chromatography is often necessary. However, scaling up chromatography can be resource-intensive in terms of solvent consumption and time. Careful selection of the stationary and mobile phases is critical for efficient separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent is crucial for obtaining high purity and yield.

  • Work-up Procedures: The work-up process is critical for removing catalysts and soluble byproducts. This often involves aqueous washes, extractions, and drying steps. Ensuring efficient phase separation and minimizing product loss in the aqueous layers are key considerations at scale.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the scale-up synthesis of benzodioxole derivatives.

Q1: What are the most common starting materials for the large-scale synthesis of the 1,3-benzodioxole core structure?

A1: The most frequently cited starting materials for forming the 1,3-benzodioxole ring system are:

  • Catechol and a Methylene Source: This is a widely used method. The methylene source can be a dihalomethane like methylene chloride or methanol in the presence of a strong acid. The choice of reagents and conditions can be adapted for large-scale production.

Q2: What are the key safety considerations when scaling up the synthesis of benzodioxole derivatives?

A2: Scaling up any chemical synthesis introduces increased risks that must be carefully managed.

  • Formal Hazard Evaluation: Before scaling up, a formal hazard evaluation and risk assessment should be conducted to understand the potential dangers and plan for worst-case scenarios.

  • Exothermic Reactions: Many reactions, such as Friedel-Crafts acylations, can be exothermic. Scaling up can lead to challenges in heat dissipation. Continuous flow reactors offer better heat and mass transfer, providing more precise temperature control compared to batch reactors.

  • Flammable Solvents: Many organic solvents used in synthesis are flammable. Proper storage and handling procedures are essential to prevent fires. Storage areas should be cool, dry, well-ventilated, and compliant with fire safety regulations.

  • High-Pressure Reactions: Some synthetic routes may require high pressure, which necessitates specialized equipment and safety protocols to prevent catastrophic failures.

Q3: Are there greener or more sustainable approaches for the synthesis of benzodioxole derivatives?

A3: Yes, efforts are being made to develop more environmentally friendly synthetic methods.

  • Heterogeneous Catalysts: The use of recyclable heterogeneous catalysts can reduce waste generated from catalyst separation and work-up procedures.

  • Continuous Flow Chemistry: Continuous flow processes offer several advantages over traditional batch reactions, including improved safety, better process control, reduced waste generation, and easier scale-up.

  • Solvent Selection: Choosing less hazardous and more environmentally benign solvents is a key aspect of green chemistry. Some modern methods aim to reduce the use of harsh solvents like chlorinated hydrocarbons.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation of 1,3-Benzodioxole

CatalystAcylating AgentTemperature (°C)TimeConversion (%)Selectivity (%)Yield (%)Reference
Zn-Aquivion (batch)Propionic anhydride1601 h5934-
AquivionSO3H® (flow)Propionic anhydride10030 min71-73~62~61-62

Table 2: Conditions for Acetalization/Ketalization with Catechol

ReactantCatalystMolar Ratio (Catechol:Carbonyl)Time (h)Conversion (%)Selectivity (%)Reference
Aldehydes/KetonesHY zeolite1:1.45>50>97

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio)acetamide Derivatives

This protocol is adapted from Sharma et al., 2004, as cited in a 2022 study.

  • Preparation of 2-(one-benzylthio)acetic acid:

    • To a solution of thioglycolic acid (1 eqv) and the appropriate substituted benzyl bromide (1 eqv) in ethanol, add a solution of NaOH (3 eqv) in water dropwise.

    • Reflux the reaction mixture for 3 hours.

    • Remove the ethanol by evaporation.

    • Pour the residue into water and acidify to pH 1-2 with 6 M HCl.

    • The crude product is used directly in the next step without further purification.

  • Formation of the Acid Chloride:

    • Dissolve the crude 2-(one-benzylthio)acetic acid in dichloromethane.

    • Cool the solution to 0°C and add oxalyl chloride (1.2 eqv) dropwise.

    • Stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 1 hour.

    • Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Prepare a solution of benzo[d]dioxol-5-amine (1 eqv) and triethylamine (2 eqv) in dioxane.

    • Cool the solution to 0°C and add the crude acid chloride dropwise.

    • Stir the reaction at 0°C for 30 minutes, then at room temperature for 2 hours.

    • Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.

    • Extract the aqueous phase with dichloromethane (3 x 30 mL).

    • Combine the organic phases, dry over MgSO4, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Protocol 2: Continuous Flow Acylation of 1,3-Benzodioxole

This protocol is based on a 2024 study on an improved process for continuous acylation.

  • Reactor Setup:

    • Pack a glass column reactor with the heterogeneous catalyst (e.g., AquivionSO3H®). The catalyst can be used as is or mixed with silica.

  • Reagent Delivery:

    • Use syringe pumps to deliver 1,3-benzodioxole and the acylating agent (e.g., propionic anhydride) to a T-piece where they mix before entering the packed bed reactor.

    • Control the flow rates to achieve the desired molar ratio and residence time.

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (e.g., 100°C).

  • Sample Collection and Analysis:

    • Collect samples at the reactor outlet after reaching a steady state (typically after 2 column volumes).

    • Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.

  • Work-up and Purification:

    • After the reaction, the unreacted 1,3-benzodioxole can be separated from the product by distillation and recycled.

    • The product can be further purified if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Catechol, Methylene Chloride) reaction Reaction (e.g., Condensation, Acylation) start->reaction Reagents, Catalyst workup Work-up (Quenching, Extraction, Washing) reaction->workup Crude Product purification Purification (Distillation, Chromatography, Recrystallization) workup->purification Crude Product analysis Analysis (NMR, GC, HPLC, MS) purification->analysis final_product Pure Benzodioxole Derivative analysis->final_product

Caption: General workflow for the synthesis and purification of benzodioxole derivatives.

troubleshooting_low_yield start Low Yield Observed q1 Are reaction conditions (T, pH, time) optimal? start->q1 a1_yes Check starting materials and catalyst efficiency. q1->a1_yes Yes a1_no Optimize reaction conditions. q1->a1_no No q2 Significant side reactions observed? a1_yes->q2 end Improved Yield a1_no->end a2_yes Adjust stoichiometry. Change catalyst. Optimize conditions for selectivity. q2->a2_yes Yes a2_no Investigate purification process for product loss. q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for addressing low reaction yields.

synthesis_routes cluster_route1 Route 1: Dihalomethane cluster_route2 Route 2: Methanol catechol Catechol ch2cl2 Methylene Chloride (CH2Cl2) catechol->ch2cl2 ch3oh Methanol (CH3OH) catechol->ch3oh conditions1 Base (e.g., NaOH) Solvent (e.g., DMSO) benzodioxole 1,3-Benzodioxole conditions1->benzodioxole conditions2 Strong Acid Catalyst (e.g., H2SO4) conditions2->benzodioxole

Caption: Common synthetic routes to the 1,3-benzodioxole core from catechol.

Technical Support Center: Interpreting Complex NMR Spectra of Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of benzodioxole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The aromatic region of my substituted benzodioxole derivative shows a complex and overlapping multiplet instead of simple doublets. What is happening?

A1: This is a common challenge. In asymmetrically substituted benzodioxoles, the aromatic protons often form a complex second-order spin system, typically an ABX system.[1] This occurs when the chemical shifts of two coupled protons (A and B) are very close to each other, and both are coupled to a third proton (X). This results in complex splitting patterns that are difficult to interpret by simple first-order analysis.

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: If possible, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or higher). This can increase the chemical shift dispersion (in Hz) between the coupled protons, potentially simplifying the spectrum to a more first-order appearance.

    • 2D NMR (COSY): Run a Correlation Spectroscopy (COSY) experiment. The cross-peaks in the COSY spectrum will definitively show which protons are coupled to each other, helping to unravel the ABX system.[1][2]

    • Spectral Simulation: Use NMR simulation software to model an ABX spin system. By adjusting the chemical shifts and coupling constants, you can match the simulated spectrum to your experimental data to extract the precise parameters.[2]

Q2: I am having trouble assigning the signals for the methylenedioxy (-O-CH₂-O-) bridge. Where should I expect to see this signal and what are common issues?

A2: The two protons of the methylenedioxy group are chemically equivalent in unsubstituted 1,3-benzodioxole and typically appear as a sharp singlet.

  • Expected Chemical Shift: In ¹H NMR, this singlet usually appears between δ 5.9 and 6.1 ppm.[3][4][5]

  • Common Issues:

    • Overlapping Signals: This region can sometimes overlap with solvent residue peaks or other signals in your molecule.

    • Chirality/Prostereoisomerism: If the molecule is chiral or has a prochiral center near the benzodioxole ring, the two methylenedioxy protons can become diastereotopic. In this case, they will appear as two separate signals, each potentially split by the other into a doublet (an AB quartet).

    • Solvent Effects: The chemical shift can be influenced by the choice of NMR solvent. Trying a different solvent (e.g., from CDCl₃ to DMSO-d₆) might shift the peak out of an overlapping region.[6]

Q3: My baseline is noisy and contains artifacts, making it hard to see small signals. What can I do?

A3: A poor baseline can result from several factors, especially with concentrated samples.

  • Troubleshooting Steps:

    • Check Sample Concentration: Highly concentrated samples can saturate the detector, leading to baseline artifacts.[7] Dilute your sample if necessary.

    • Shimming: The homogeneity of the magnetic field (shimming) is critical. Poor shimming leads to broad peaks and a distorted baseline.[6] Ensure the instrument is properly shimmed before acquisition.

    • Pulse Angle Adjustment: For very strong signals (like the solvent or a major component), reducing the tip angle of the excitation pulse can prevent detector saturation and reduce associated artifacts.[7]

    • Solvent Suppression: If a residual solvent signal is obscuring your view, use a solvent suppression pulse sequence (e.g., WET-1D).[7]

Q4: How can I confidently assign the quaternary carbons of the benzodioxole ring in the ¹³C NMR spectrum?

A4: The quaternary carbons (C-3a and C-7a) attached to the oxygen atoms can be challenging to assign as they show no signal in a DEPT-135 experiment and can have low intensity due to long relaxation times.

  • Troubleshooting Steps:

    • HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool. Look for long-range correlations (2-3 bonds) from known protons to the quaternary carbons. For example, the methylenedioxy protons (H-2) should show a correlation to C-3a and C-7a. Similarly, the aromatic protons will show correlations to nearby quaternary carbons.[1][2]

    • Chemical Shift Prediction: Use ¹³C NMR prediction software or refer to databases for typical chemical shift ranges. The carbons C-3a and C-7a are typically found in the δ 140-150 ppm region.[4][8]

Data Presentation: NMR Reference Data

The following tables provide typical NMR chemical shift values for the parent 1,3-benzodioxole molecule. Note that these values can shift significantly based on substitution patterns.

Table 1: ¹H NMR Data for 1,3-Benzodioxole

Proton AssignmentChemical Shift (δ ppm)MultiplicitySolventReference
H-2 (-OCH₂O-)5.90 - 6.11SingletCDCl₃, DMSO-d₆[3][5]
H-4, H-7~6.81MultipletCDCl₃[3]
H-5, H-6~6.81MultipletCDCl₃[3]

Table 2: ¹³C NMR Data for 1,3-Benzodioxole

Carbon AssignmentChemical Shift (δ ppm)SolventReference
C-2 (-OCH₂O-)101.0 - 102.6CDCl₃, DMSO-d₆[8][9]
C-4, C-7108.1 - 108.2CDCl₃[4]
C-5, C-6121.4CDCl₃[4]
C-3a, C-7a147.1 - 148.1CDCl₃[4][8]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation and 1D Spectra Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified benzodioxole compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. A good shim results in sharp, symmetrical peaks.

    • Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak or TMS (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Using the same sample, switch to the ¹³C nucleus.

    • Acquire the spectrum using a proton-decoupled pulse sequence. This results in singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: 2D NMR Experiment Acquisition (COSY, HSQC, HMBC)

  • Setup: Use a properly prepared and shimmed sample from Protocol 1.

  • COSY (¹H-¹H Correlation):

    • Load a standard COSY pulse sequence.

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing out spin systems.[10]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Load a standard HSQC pulse sequence.

    • This experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling). It is the most reliable way to assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Load a standard HMBC pulse sequence.

    • This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for assigning quaternary carbons and piecing together molecular fragments.[11]

  • Processing: All 2D spectra are processed using a 2D Fourier transform and appropriate phasing.

Visualization of Workflow

The following diagram illustrates a logical workflow for troubleshooting and interpreting a complex NMR spectrum of a benzodioxole derivative.

NMR_Troubleshooting_Workflow start Complex Benzodioxole NMR Spectrum check_purity Is sample pure? (Check TLC, LC/MS) start->check_purity purify Purify Sample check_purity->purify No acquire_1d Acquire Standard 1D ¹H and ¹³C Spectra check_purity->acquire_1d Yes purify->acquire_1d analyze_1h Analyze ¹H Spectrum: - Integration - Chemical Shifts - Splitting Patterns acquire_1d->analyze_1h complex_aromatic Aromatic region complex? (e.g., ABX system) analyze_1h->complex_aromatic overlapping_signals Signals overlapping? (e.g., -OCH₂O-) complex_aromatic->overlapping_signals No run_2d Acquire 2D NMR: COSY, HSQC, HMBC complex_aromatic->run_2d Yes higher_field Re-acquire at higher field strength complex_aromatic->higher_field Yes, if available assign_13c Analyze ¹³C & DEPT Assign CH, CH₂, CH₃ overlapping_signals->assign_13c No change_solvent Re-acquire in different solvent overlapping_signals->change_solvent Yes unassigned_quats Quaternary Carbons Unassigned? assign_13c->unassigned_quats unassigned_quats->run_2d Yes structure_elucidation Propose/Confirm Structure unassigned_quats->structure_elucidation No interpret_cosy Interpret COSY: Identify spin systems run_2d->interpret_cosy interpret_hsqc Interpret HSQC: Assign protonated carbons interpret_cosy->interpret_hsqc interpret_hmbc Interpret HMBC: Assign quaternary carbons Confirm fragment connectivity interpret_hsqc->interpret_hmbc interpret_hmbc->structure_elucidation change_solvent->acquire_1d higher_field->acquire_1d

Caption: Workflow for troubleshooting complex NMR spectra of benzodioxole compounds.

References

Minimizing byproducts in the bromination of 1-(benzo[d]dioxol-5-yl)butanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the bromination of 1-(benzo[d]dioxol-5-yl)butanone to synthesize 2-bromo-1-(benzo[d]dioxol-5-yl)butan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the α-bromination of 1-(benzo[d]dioxol-5-yl)butanone.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product.- Monitor the reaction progress using TLC or GC. - Optimize the reaction temperature; for bromination with Br₂ in acetic acid, stirring at room temperature for a couple of hours is often sufficient.[1] - Ensure the use of high-purity starting materials and dry solvents.
Formation of Dibrominated Byproduct - Excess of brominating agent. - Reaction conditions favoring polyhalogenation.- Use a precise stoichiometry of the brominating agent, typically a slight excess (e.g., 1.05 to 1.1 equivalents). - Add the brominating agent dropwise to the reaction mixture to maintain a low concentration. - Consider using a milder brominating agent such as N-bromosuccinimide (NBS) or pyridinium tribromide (Py·Br₃), which can offer higher selectivity for monobromination.
Presence of Ring Bromination Byproducts - The benzo[d]dioxole ring is electron-rich and susceptible to electrophilic aromatic substitution. - Use of a strong Lewis acid catalyst or highly reactive brominating conditions.- Avoid harsh acidic conditions or high temperatures that can promote aromatic bromination. - Employ a milder brominating agent like NBS, which is known to be more selective for α-bromination over aromatic bromination in the absence of a radical initiator. - Running the reaction in the dark can minimize radical pathways that might lead to side reactions.
Inconsistent Results - Variability in reagent quality. - Presence of moisture. - Inconsistent reaction setup and conditions.- Use freshly purified reagents and anhydrous solvents. - Ensure all glassware is thoroughly dried before use. - Standardize the experimental protocol, including addition rates, stirring speed, and temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the bromination of 1-(benzo[d]dioxol-5-yl)butanone?

A1: The most common byproducts are the dibrominated product at the α-position (2,2-dibromo-1-(benzo[d]dioxol-5-yl)butan-1-one) and aromatic bromination on the electron-rich benzo[d]dioxole ring. The formation of these byproducts is often influenced by the reaction conditions and the choice of brominating agent.

Q2: Which brominating agent is best for this reaction to ensure high selectivity for the mono-brominated product?

A2: While elemental bromine (Br₂) in acetic acid is a common reagent, alternative and milder brominating agents can offer better selectivity and are often easier to handle.[2] N-Bromosuccinimide (NBS) and Pyridinium Tribromide (Py·Br₃) are excellent alternatives that can minimize over-bromination and other side reactions.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, 1-(benzo[d]dioxol-5-yl)butanone, will have a different Rf value compared to the product, 2-bromo-1-(benzo[d]dioxol-5-yl)butan-1-one, and any byproducts. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What is the role of the acid catalyst in the bromination of ketones?

A4: In acid-catalyzed bromination, the acid protonates the carbonyl oxygen, which facilitates the formation of the enol tautomer.[1] The enol is the nucleophilic species that attacks the bromine, leading to the α-brominated ketone.[1]

Q5: Can I use a base to catalyze the reaction?

A5: While base-catalyzed bromination is possible, it is generally not recommended for producing mono-brominated ketones. Under basic conditions, each successive halogenation is faster than the first, leading to a higher likelihood of polyhalogenated byproducts.[5]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the α-bromination of aryl ketones using different brominating agents. Note that the substrates may vary slightly, but they provide a good comparative basis.

Table 1: Bromination with Elemental Bromine (Br₂)

SubstrateSolventTemperatureTimeYield of α-bromo ketoneReference
1-(benzo[d][2][6]dioxol-5-yl)butanoneAcetic AcidRoom Temp.2 h84%[1]

Table 2: Bromination with N-Bromosuccinimide (NBS)

SubstrateCatalystSolventTemperatureTimeYield of α-bromo ketoneReference
Aralkyl KetonesAcidic Al₂O₃MethanolReflux10-20 minGood to excellent[7]
4-Methoxyacetophenone-MethanolReflux-72%[7]

Table 3: Bromination with Pyridinium Tribromide (Py·Br₃)

SubstrateSolventTemperatureTimeYield of α-bromo ketoneReference
4-ChloroacetophenoneAcetic Acid90 °C3 h85%[3]
4-TrifluoromethylacetophenoneAcetic Acid90 °C3 h90%[3]

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid[1]
  • Dissolve 1-(benzo[d][2][6]dioxol-5-yl)butanone (1.0 eq) in glacial acetic acid.

  • Prepare a solution of bromine (1.05-1.1 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the ketone solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Remove the acetic acid under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) and Alumina[7]
  • To a solution of the aralkyl ketone (1.0 eq) in methanol, add N-bromosuccinimide (1.2 eq) and acidic aluminum oxide (10% w/w).

  • Reflux the reaction mixture for 10-20 minutes, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the alumina.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 3: Bromination using Pyridinium Tribromide (Py·Br₃)[3]
  • Combine the aryl ketone (1.0 eq), pyridinium tribromide (1.1 eq), and acetic acid in a round-bottom flask.

  • Stir the reaction mixture at 90 °C for 3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

Reaction Pathway

Reaction_Pathway Start 1-(benzo[d]dioxol-5-yl)butanone Enol Enol Intermediate Start->Enol H⁺ catalyst RingBromo Ring Brominated Byproduct Start->RingBromo Harsh Conditions Product 2-bromo-1-(benzo[d]dioxol-5-yl)butan-1-one Enol->Product + Br₂ Dibromo Dibrominated Byproduct Product->Dibromo + Excess Br₂

Caption: Acid-catalyzed α-bromination pathway and potential side reactions.

Experimental Workflow for Minimizing Byproducts

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with pure 1-(benzo[d]dioxol-5-yl)butanone Reagent Choose mild brominating agent (e.g., NBS, Py·Br₃) Start->Reagent Solvent Use anhydrous solvent Reagent->Solvent Addition Slow, dropwise addition of brominating agent Solvent->Addition Control Maintain optimal temperature (e.g., Room Temp. or slightly elevated) Addition->Control Monitor Monitor reaction by TLC/GC Control->Monitor Quench Quench reaction promptly Monitor->Quench Purify Purify by chromatography or recrystallization Quench->Purify FinalProduct FinalProduct Purify->FinalProduct High-purity α-bromo ketone

Caption: Recommended workflow for selective α-monobromination.

Troubleshooting Logic

Caption: A logical guide to troubleshooting common bromination issues.

References

Validation & Comparative

Unveiling the Potency of Benzodioxole Derivatives: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent scientific literature reveals the diverse and potent bioactivity of benzodioxole derivatives, with significant implications for the development of new therapeutic agents and pest control strategies. These compounds, characterized by a methylenedioxy bridge, exhibit a range of biological effects, including anticancer, antimicrobial, and insecticidal properties. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

Benzodioxole derivatives have demonstrated notable efficacy against various cancer cell lines through diverse mechanisms of action. Several studies highlight their potential as cytotoxic agents, inhibitors of key enzymes, and inducers of apoptosis.

A significant body of research has focused on the conjugation of 1,3-benzodioxole derivatives with arsenicals, leading to compounds with enhanced anti-proliferation activity against leukemia and solid tumor cell lines.[1][2] For instance, the derivative MAZ2 has shown potent and selective inhibition of cancer cells with IC50 values less than 1 µM across multiple cell lines, while exhibiting minimal impact on normal cells.[1] This selectivity is attributed to the inhibition of the thioredoxin (Trx) system, which is often overexpressed in cancer cells, leading to increased oxidative stress and apoptosis.[1][2]

Furthermore, piperonal-substituted chalcones, which contain the benzodioxole moiety, have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby exerting cytotoxic effects on cancer cells.[3][4] Other studies have explored the development of benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.[5][6] For example, compound 3b demonstrated potent activity against both COX-1 and COX-2 with IC50 values of 1.12 µM and 1.3 µM, respectively.[5]

Safrole, a naturally occurring benzodioxole, and its derivatives have also been investigated for their antiproliferative effects.[7][8][9] Certain safrole derivatives have shown greater cytotoxicity than the parent compound against breast and colorectal cancer cell lines.[9][10] Piperine, another natural benzodioxole derivative found in black pepper, and its synthetic analogues have exhibited promising antitumor activity by inhibiting cell migration and angiogenesis.[11][12][13]

Table 1: Comparative Anticancer Activity of Benzodioxole Derivatives (IC50/CC50 in µM)
Compound/Derivative ClassCancer Cell Line(s)IC50/CC50 (µM)Mechanism of ActionReference(s)
MAZ2 (Arsenical Conjugate)Molm-13, NB4, HeLa, 4T1< 1Thioredoxin Reductase Inhibition[1]
Piperonal Chalcone (C2)K562< 1Tubulin Polymerization Inhibition[3]
Compound 3b (COX Inhibitor)COX-1 / COX-21.12 / 1.3COX Enzyme Inhibition[5]
Compound 3e (COX Inhibitor)HeLa219 (CC50)Cytotoxicity[5]
Carboxamide Derivative 2aHep3BInduces G2-M arrestCell Cycle Arrest[14][15]
Safrole Derivative 4MCF-7, MDA-MB-231, DLD-155.0, 37.5, 44.0Antiproliferative[10]
Piperine Derivative HJ1HeLa, MDA-MB-231More potent than piperineAngiogenesis Inhibition, Migration Inhibition[11]

Antimicrobial and Insecticidal Properties: A Defense Against Pathogens and Pests

The bioactivity of benzodioxole derivatives extends to combating microbial and insect threats. Studies have demonstrated their effectiveness against various bacteria and fungi, as well as their potential as potent insecticides.

Safrole and its derivatives have been shown to possess antimicrobial activity.[8] Nitrosylated safrole derivatives, in particular, exhibited improved antifungal activity by damaging cell membranes.[7] Additionally, peptidyl derivatives containing the 1,3-benzodioxole system have been synthesized and evaluated for their antimicrobial effects, with some compounds promoting the growth of certain organisms like Bacillus subtilis.[16][17] Other research has focused on synthesizing 1,3-benzodioxole derivatives as novel antibacterial agents, with some Schiff base compounds showing potent activity against tested bacterial strains.[18]

In the realm of insect control, 1-butyl-3,4-methylenedioxybenzene, a major component of the essential oil from Piper corcovadensis leaves, has demonstrated significant insecticidal activity against the maize weevil, Sitophilus zeamais.[19] This compound proved toxic through fumigation, contact, and ingestion, and also acted as a feeding deterrent by inhibiting digestive enzymes.[19] Piperonyl butoxide (PBO), a well-known semisynthetic derivative of safrole, acts as a synergist in pesticide formulations by inhibiting the cytochrome P450 system in insects, thereby enhancing the potency of insecticides like pyrethrins.[20]

Table 2: Comparative Antimicrobial and Insecticidal Activity of Benzodioxole Derivatives
Compound/Derivative ClassTarget Organism(s)Activity MetricValueMechanism of ActionReference(s)
Nitrosylated Safrole DerivativesOomycete fish pathogensMIC3.125 - 125 µg/mLCell membrane damage[7]
Schiff Base Derivative 10Bacterial strainsMIC3.89 - 7.81 µME. coli FabH inhibition[18]
1-butyl-3,4-methylenedioxybenzeneSitophilus zeamaisLC50 (fumigation)0.85 µl/L of airEnzyme inhibition[19]
1-butyl-3,4-methylenedioxybenzeneSitophilus zeamaisLD50 (contact)6.16 µg/g of insectEnzyme inhibition[19]
1-butyl-3,4-methylenedioxybenzeneSitophilus zeamaisLC50 (ingestion)14.30 mg/gEnzyme inhibition[19]
Piperonyl Butoxide (PBO)Various insectsSynergistN/ACytochrome P450 inhibition[20]

Experimental Protocols

Anticancer Activity Assays
  • MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. The absorbance of the dissolved formazan is measured spectrophotometrically to determine cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

  • MTS Assay: Similar to the MTT assay, the MTS assay uses a tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), which is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium. This allows for direct measurement of absorbance without a solubilization step, making it a more streamlined process for determining cytotoxicity (CC50) or inhibitory concentration (IC50).[5][14]

Insecticidal Activity Assays
  • Fumigation Bioassay: Insects are placed in a sealed container with a treated filter paper containing the test compound. The mortality rate is recorded at specific time intervals to determine the lethal concentration (LC50) required to kill 50% of the insect population through vapor action.[19]

  • Contact Bioassay: The test compound is applied directly to the dorsal thorax of the insects. The number of dead insects is counted after a specific period to calculate the lethal dose (LD50) that causes 50% mortality through direct contact.[19]

  • Ingestion Bioassay: Insects are fed a diet mixed with the test compound. The mortality rate is observed over time to determine the lethal concentration (LC50) required to cause 50% mortality upon ingestion.[19]

Visualizing Mechanisms and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Thioredoxin_System_Inhibition MAZ2 MAZ2 (Benzodioxole-Arsenical Conjugate) TrxR Thioredoxin Reductase (TrxR) MAZ2->TrxR Inhibits Trx Thioredoxin (Trx) TrxR->Trx Reduces Cancer_Cell Cancer Cell Proliferation TrxR->Cancer_Cell Promotes ROS Reactive Oxygen Species (ROS) Trx->ROS Scavenges Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Cancer_Cell Inhibits

Caption: Inhibition of the Thioredoxin System by MAZ2.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of benzodioxole derivatives A->B C Incubate for a specific period B->C D Add MTT reagent to each well C->D E Incubate until formazan crystals form D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow of the MTT assay for cytotoxicity.

Insecticide_Synergy_PBO PBO Piperonyl Butoxide (PBO) P450 Cytochrome P450 (Insect) PBO->P450 Inhibits Insecticide Insecticide (e.g., Pyrethrin) P450->Insecticide Metabolizes (Detoxifies) Detoxification Detoxification Insect_Mortality Increased Insect Mortality Insecticide->Insect_Mortality Causes

Caption: Mechanism of insecticide synergy by PBO.

References

Structural Elucidation of 1-(Benzo[d]dioxol-5-yl)butan-1-one: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A definitive structural analysis of the synthetic compound 1-(Benzo[d]dioxol-5-yl)butan-1-one has been achieved through single-crystal X-ray crystallography. This guide provides a comparative overview of its crystalline architecture against a structurally related cathinone derivative, offering researchers and drug development professionals a clear benchmark for this class of compounds. The experimental data underscores the precise molecular geometry and packing arrangement, crucial for understanding its physicochemical properties and potential biological interactions.

The crystal structure of 1-(Benzo[d]dioxol-5-yl)butan-1-one reveals a monoclinic system, which provides a foundational framework for its three-dimensional arrangement.[1] In contrast, the hydrochloride salt of a related compound, 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (MDPT), crystallizes in a triclinic system, highlighting how subtle changes in the molecular structure can influence the overall crystal packing.[2] A detailed comparison of their crystallographic parameters is presented below, offering insights into their solid-state properties.

Comparative Crystallographic Data

Parameter1-(Benzo[d]dioxol-5-yl)butan-1-one1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one HCl (MDPT)
Chemical Formula C₁₁H₁₂O₃C₁₄H₁₉NO₃ · HCl
Molecular Weight 192.21 g/mol 285.76 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
Unit Cell Dimensions a = 11.944(2) Å, b = 11.143(2) Å, c = 7.4600(15) Åa = 6.4312(3) Å, b = 10.3953(6) Å, c = 11.8391(7) Å
α = 90°, β = 100.69(3)°, γ = 90°α = 98.418(5)°, β = 93.473(5)°, γ = 102.391(5)°
Unit Cell Volume 975.6(3) ų756.00(7) ų
Molecules per Unit Cell (Z) 42
Data Source Cheng et al., 2008[1]Goral et al., 2019[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The structural validation of 1-(Benzo[d]dioxol-5-yl)butan-1-one was conducted following a standard crystallographic workflow.

1. Synthesis and Crystallization: The title compound was synthesized according to established literature methods.[1] Single crystals suitable for X-ray diffraction were grown by slow evaporation of an ethanolic solution at room temperature.[1] A clear, colorless crystal with dimensions of approximately 0.30 x 0.20 x 0.10 mm was selected for data collection.[1]

2. Data Collection: X-ray diffraction data were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 298(2) K.[1] A total of 1869 reflections were measured, of which 1775 were independent.[1]

3. Structure Solution and Refinement: The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one dissolution Dissolution in Ethanol synthesis->dissolution evaporation Slow Evaporation at Room Temperature dissolution->evaporation crystal_selection Selection of a Suitable Single Crystal evaporation->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting xray_exposure Exposure to Mo Kα X-ray Beam mounting->xray_exposure data_acquisition Data Collection on Diffractometer xray_exposure->data_acquisition direct_methods Structure Solution (Direct Methods - SHELXS) data_acquisition->direct_methods refinement Full-Matrix Least-Squares Refinement (SHELXL) direct_methods->refinement h_atom_placement Hydrogen Atom Placement refinement->h_atom_placement final_model Final Crystallographic Model (CIF) h_atom_placement->final_model

Experimental workflow for the structural validation of 1-(Benzo[d]dioxol-5-yl)butan-1-one.

This comprehensive crystallographic analysis provides a solid structural foundation for 1-(Benzo[d]dioxol-5-yl)butan-1-one, enabling further research into its chemical behavior and potential applications in drug development and related scientific fields. The presented data and protocols offer a valuable resource for comparative studies of this and other benzodioxole derivatives.

References

A Researcher's Guide to Confirming Synthesized Ketone Purity: A GC-MS Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, confirming the purity of a synthesized ketone is a critical step in ensuring the validity of experimental results and the quality of potential drug candidates. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used analytical technique for this purpose. This guide provides a comprehensive comparison of GC-MS with other common analytical methods, supported by experimental protocols and data, to aid in selecting the most appropriate technique for your needs.

The Gold Standard: Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This synergy allows for the effective separation of a ketone from its impurities, followed by their individual identification and quantification. The process involves vaporizing the sample and passing it through a chromatographic column, where different components are separated based on their boiling points and interactions with the column's stationary phase.[1] As each component elutes from the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint for identification.

Advantages of GC-MS for Ketone Purity Analysis:
  • High Sensitivity and Selectivity: GC-MS can detect and identify trace amounts of impurities, even those structurally similar to the target ketone.

  • Quantitative and Qualitative Data: The technique provides information on both the amount of each component present (quantitation) and its identity (qualification).

  • Robust Identification: The resulting mass spectra can be compared against extensive libraries for confident compound identification.

Head-to-Head Comparison: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are also employed for purity assessment. The choice of technique often depends on the specific properties of the ketone, the nature of the expected impurities, and the analytical requirements.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation by differential partitioning between a liquid mobile phase and a solid stationary phase.
Sample Requirements Volatile and thermally stable compounds.Soluble in a suitable deuterated solvent.Soluble in the mobile phase.
Limit of Detection (LOD) Low (e.g., 0.133 μg/mL for cyclohexanone)[2]Higher, typically in the µM range.[3]Low (e.g., 0.025 µg/mL for Coenzyme Q10)[4]
Limit of Quantification (LOQ) Low (e.g., 1.33 μg/mL for cyclohexanone)[2]Higher (e.g., 1.47 mg/0.7 mL for Coenzyme Q10)[4]Low (e.g., 0.083 µg/mL for Coenzyme Q10)[4]
Information Provided Separation of components, molecular weight, and fragmentation pattern for structural clues.Detailed structural information, including connectivity of atoms.Separation and quantification of components.
Sample Preparation Can be simple (dilution) but may require derivatization for less volatile ketones.Relatively simple, involves dissolving the sample in a deuterated solvent.Can be complex, often requires filtration and careful solvent selection.
Analysis Time Typically 20-60 minutes per sample.[5][6]Can be rapid (a few minutes) for a simple spectrum.[7]Varies, but often in the range of 10-30 minutes per sample.
Cost Moderate to high initial instrument cost.High initial instrument cost.Moderate initial instrument cost.

Experimental Protocol: GC-MS Analysis of a Synthesized Ketone (Example: Cyclohexanone)

This protocol provides a general framework for the GC-MS analysis of a synthesized ketone to determine its purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized cyclohexanone.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • If necessary, perform a serial dilution to bring the concentration into the optimal range for the instrument.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A nonpolar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable for ketone analysis.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • The purity of the synthesized cyclohexanone can be estimated by the area percentage of the main peak relative to the total area of all peaks.

  • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Common impurities in ketone synthesis can arise from starting materials, side reactions, or subsequent workup steps. For instance, in the oxidation of secondary alcohols, unreacted starting material may be present.[8] In Friedel-Crafts acylation, byproducts from the reaction of the Lewis acid catalyst can be observed.[9]

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams outline the GC-MS workflow and a logical comparison of the analytical techniques.

GCMS_Workflow GC-MS Workflow for Ketone Purity Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Synthesized Ketone Sample B Dissolve in Volatile Solvent A->B C Filter Solution B->C D Inject into GC C->D E Separation in GC Column D->E F Ionization & Fragmentation (MS) E->F G Detection & Mass Spectrum Generation F->G H Total Ion Chromatogram (TIC) G->H J Mass Spectra Library Search G->J I Peak Integration & Area % Calculation H->I K Purity Confirmation & Impurity ID I->K J->K

Caption: Workflow for ketone purity analysis using GC-MS.

Technique_Comparison Comparison of Analytical Techniques for Purity cluster_gcms GC-MS cluster_nmr NMR cluster_hplc HPLC A Purity Analysis of Synthesized Ketone B High Sensitivity Qualitative & Quantitative Requires Volatility A->B C Excellent for Structure Elucidation Quantitative (qNMR) Lower Sensitivity A->C D Wide Applicability (Non-volatile) Good for Quantification Less Structural Information A->D

Caption: Key features of GC-MS, NMR, and HPLC for purity analysis.

References

A Comparative Guide to the Efficacy of Novel Benzodioxole-Based Auxin Agonists Versus Traditional Auxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel class of synthetic auxin agonists based on the benzodioxole scaffold against traditional natural and synthetic auxins. The information presented herein is based on currently available experimental data, focusing on the quantitative performance, mechanisms of action, and experimental protocols relevant to auxin research.

Introduction to a New Chemical Class of Auxins

Auxins are a cornerstone of plant development, regulating a vast array of processes from root initiation to fruit development.[1][2] For decades, researchers and agriculturalists have utilized natural auxins like Indole-3-acetic acid (IAA) and synthetic auxins such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] Recently, a new class of synthetic auxins built on a 1,3-benzodioxole scaffold has emerged, showing promise as potent plant growth regulators.[1] This guide focuses on a prominent example of this class, a compound referred to as K-10, and compares its performance with that of traditional auxins.[1]

Mechanism of Action: A Shared Pathway

Both traditional auxins and the novel benzodioxole-based agonists exert their effects through the same primary signaling pathway. They function by binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) paralogs. This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors, thereby liberating Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[1]

Molecular docking studies suggest that novel benzodioxole derivatives like K-10 may have a stronger binding ability to the TIR1 receptor compared to traditional synthetic auxins like NAA, potentially leading to an enhanced auxin response.[1]

Auxin_Signaling_Pathway cluster_low Low Auxin cluster_high High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds to DNA Auxin Response Element (ARE) ARF->DNA Binds to TPL TPL Co-repressor TPL->Aux_IAA Recruited by Gene_Off Gene Expression OFF DNA->Gene_Off Auxin Auxin (Traditional or Benzodioxole-based) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to SCF SCF Complex TIR1->SCF Part of Proteasome 26S Proteasome ARF_active ARF Transcription Factor DNA_on Auxin Response Element (ARE) ARF_active->DNA_on Activates Gene_On Gene Expression ON DNA_on->Gene_On Aux_IAA_high Aux/IAA Repressor Aux_IAA_high->TIR1 Aux_IAA_high->Proteasome Ubiquitination & Degradation

Figure 1. The core nuclear auxin signaling pathway for both traditional and novel benzodioxole-based auxins.

Efficacy Comparison: Root Growth Promotion

Quantitative data on the efficacy of novel benzodioxole-based auxins is most readily available for root growth promotion. Studies on the compound K-10 have demonstrated its superior performance in promoting primary root elongation in both the model dicot Arabidopsis thaliana and the monocot crop Oryza sativa (rice) when compared to the traditional synthetic auxin NAA.

Table 1: Comparative Efficacy on Primary Root Growth in Arabidopsis thaliana
CompoundConcentration (µM)Primary Root Length (% of Control)
K-10 0.1137.1%
NAA 0.163.1%

Data summarized from studies on 5-day-old Arabidopsis seedlings.[1]

Table 2: Comparative Efficacy on Primary Root Growth in Oryza sativa
CompoundConcentration (µM)Primary Root Elongation (% Promotive Rate)
K-10 1.034.4%
K-10 5.065.1%
K-10 12.5110.8%
NAA 0.0055.8%
NAA 0.05-12.3% (Inhibitory)

Data summarized from studies on O. sativa seedlings.[1]

Efficacy in Other Physiological Processes

While quantitative data for benzodioxole-based auxins in physiological processes beyond root development is limited, traditional auxins are known to regulate a wide range of developmental events. The shared mechanism of action suggests that novel agonists like K-10 would likely influence these processes as well, though their relative efficacy remains to be experimentally determined.

  • Cell Elongation: The classic auxin response, critical for shoot growth.[3][4]

  • Apical Dominance: The suppression of lateral bud growth by the apical bud.

  • Fruit Development: Auxins are essential for fruit set and growth.[5][6][7]

  • Herbicidal Activity: At high concentrations, synthetic auxins cause uncontrolled growth and are used as herbicides.[8][9]

Further research is required to quantify the performance of benzodioxole-based auxins in these areas compared to traditional auxins like IAA, IBA, and 2,4-D.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of different auxin compounds.

Root Growth Promotion Assay

This protocol is used to quantify the effect of auxin agonists on primary root elongation.

Root_Growth_Assay cluster_prep Preparation cluster_growth Growth and Treatment cluster_analysis Analysis Sterilize 1. Surface-sterilize seeds (e.g., 1% Sodium Hypochlorite) Wash 2. Wash seeds with sterile water Sterilize->Wash Stratify 3. Stratify at 4°C for 3 days in darkness Wash->Stratify Plate 4. Plate seeds on 1/2 MS medium containing the test compounds Stratify->Plate Incubate 5. Incubate vertically in a growth chamber (e.g., 5-7 days) Plate->Incubate Scan 6. Scan plates to acquire images Incubate->Scan Measure 7. Measure primary root length (e.g., using ImageJ or WinRHIZO) Scan->Measure Calculate 8. Calculate % promotion or inhibition relative to a DMSO control Measure->Calculate

Figure 2. Experimental workflow for the root growth promotion assay.

Detailed Steps:

  • Seed Sterilization: Arabidopsis thaliana or Oryza sativa seeds are surface-sterilized, for instance, in a 1% sodium hypochlorite solution for 15 minutes, followed by three rinses with sterile water.[1]

  • Stratification: Seeds are kept at 4°C in darkness for 3 days to synchronize germination.[1]

  • Plating: Seeds are plated on a suitable medium (e.g., 1/2 Murashige & Skoog) containing the desired concentrations of the test compounds (e.g., K-10, NAA) and a solvent control (e.g., DMSO).

  • Incubation: Plates are placed vertically in a controlled growth chamber for a set period (e.g., 5-7 days).

  • Data Acquisition: Plates are scanned, and the primary root length of the seedlings is measured using software like ImageJ or a specialized root scanner.[1]

DR5::GUS Auxin Response Reporter Assay

This assay visualizes and quantifies auxin response activity in plant tissues using a transgenic reporter line where the GUS gene is driven by the auxin-responsive DR5 promoter.

Detailed Steps:

  • Plant Material: Use a transgenic plant line expressing DR5::GUS.

  • Treatment: Grow seedlings (e.g., 5-day-old Arabidopsis) on a medium containing the test compounds (e.g., 0.1 µM K-10 or 0.001 µM NAA) or a solvent control.[1]

  • GUS Staining: Transfer the seedlings into a GUS-staining buffer. A typical buffer contains:

    • 100 mM sodium phosphate (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM K₃Fe(CN)₆

    • 0.5 mM K₄Fe(CN)₆

    • 0.1% (v/v) Triton X-100

    • 1 mM X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)[10]

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 15 hours) to allow the blue precipitate to develop in tissues with auxin activity.[10]

  • Analysis: Observe and photograph the staining pattern under a microscope. The intensity and location of the blue color indicate the level and sites of auxin response. Quantitative analysis of the stained area can be performed using software like ImageJ.[10]

Transcriptome Analysis (RNA-Seq)

This powerful technique provides a global view of the changes in gene expression in response to treatment with different auxin agonists.

RNA_Seq_Workflow Plant_Treatment 1. Treat plants with Auxin Agonists vs. Control RNA_Extraction 2. Harvest tissue and extract total RNA Plant_Treatment->RNA_Extraction Library_Prep 3. Prepare RNA-Seq libraries (e.g., mRNA purification, fragmentation, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 4. High-throughput sequencing (e.g., Illumina platform) Library_Prep->Sequencing QC 5. Quality control of raw reads Sequencing->QC Mapping 6. Map reads to a reference genome QC->Mapping Quantification 7. Quantify gene expression levels Mapping->Quantification DEG_Analysis 8. Identify Differentially Expressed Genes (DEGs) Quantification->DEG_Analysis Functional_Analysis 9. Functional enrichment analysis (GO, KEGG pathways) DEG_Analysis->Functional_Analysis

Figure 3. A generalized workflow for transcriptome analysis of auxin response.

Key Parameters for Consideration:

  • Plant Material and Treatment: Consistent age of plants, tissue type, concentration of auxins, and duration of treatment are critical. For example, treating mature green cherry tomato fruit with auxin and sampling at 1 and 7 days post-treatment.[11][12]

  • Replication: A minimum of 3-6 biological replicates per treatment is recommended for robust statistical analysis.[13]

  • Sequencing: Specify the sequencing platform (e.g., Illumina), read length, and desired sequencing depth.

  • Bioinformatics Pipeline: Detail the software used for quality control (e.g., FastQC), read mapping (e.g., HISAT2, STAR), and differential gene expression analysis (e.g., DESeq2, edgeR).[14] The criteria for identifying differentially expressed genes (e.g., p-value < 0.05 and log2 fold-change > 1) should be clearly defined.

Conclusion and Future Directions

The emergence of benzodioxole-based auxin agonists, exemplified by the compound K-10, presents exciting new avenues for plant science research and agricultural applications.[1] The available data strongly indicates that these novel compounds can exhibit significantly higher efficacy in specific applications, such as root growth promotion, compared to traditional synthetic auxins like NAA.[1] Their shared mode of action through the TIR1/AFB signaling pathway provides a solid foundation for understanding their biological effects.

However, the field is still in its early stages. To fully understand the potential of this new chemical class, further research is needed to:

  • Identify and characterize a wider range of benzodioxole-based auxin agonists.

  • Conduct comprehensive comparative studies against a broader spectrum of traditional auxins (IAA, IBA, 2,4-D, etc.).

  • Generate quantitative data on their efficacy across a variety of auxin-regulated processes, including cell elongation, apical dominance, fruit development, and herbicidal action.

  • Determine the precise binding kinetics and affinities of these novel compounds with different TIR1/AFB co-receptor complexes.

Such studies will be invaluable for the rational design of next-generation plant growth regulators with enhanced potency, selectivity, and novel applications.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Cathinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence and structural diversity of synthetic cathinones present a significant challenge for their accurate quantification in forensic and clinical settings. This guide provides a comparative overview of validated analytical methods, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to assist researchers in selecting and implementing the most appropriate methodology. The information presented is supported by experimental data from various scientific studies.

Comparison of Analytical Method Performance

The choice of analytical technique is critical for achieving the required sensitivity, selectivity, and throughput. Below is a summary of performance data for GC-MS and LC-MS/MS methods reported in the literature for the quantification of various cathinone analogs in biological matrices such as urine and blood.

Analytical MethodCathinone Analog(s)MatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Extraction MethodReference(s)
GC-MS Mephedrone, Methylone, Butylone, Ethylone, Pentylone, MDPVUrine5 - 2020 - 5050 - 2000Solid-Phase Extraction (SPE)[1]
GC-MS 16 Synthetic CathinonesUrine0.005 - 0.01 (µg/mL)0.01 - 0.02 (µg/mL)0.005 - 5.00 (µg/mL)Magnetic Nanoparticle Solid-Phase Extraction[2]
GC-MS 4-CMC, NEP, NEHOral Fluid & Sweat-Calibrator Point-Liquid-Liquid Extraction (LLE)[3]
LC-MS/MS 16 Synthetic Cathinones & 10 MetabolitesUrine--1 - 1000-[4]
LC-MS/MS 22 Synthetic CathinonesBlood & Urine-0.25 - 5-Solid-Phase Extraction (SPE)[5]
LC-HRMS (Orbitrap) 11 Synthetic CathinonesUrine0.005 - 0.0350.050 - 0.2000.050 - 200-[6]
LC-MS/MS (QqQ) 11 Synthetic CathinonesUrine0.040 - 0.1600.020 - 0.070MQL - 200-[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis using SPE-GC-MS and LLE-LC-MS/MS.

Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS Analysis

This protocol is a common approach for the extraction and quantification of synthetic cathinones from urine samples.[1]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard.
  • Add 1 mL of acetate buffer (pH 4.5) and vortex.
  • Centrifuge the sample at 4000 rpm for 10 minutes.

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the analytes with 3 mL of methanol.

3. Derivatization:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., PFPA - pentafluoropropionic anhydride) and 50 µL of ethyl acetate.
  • Heat the mixture at 70°C for 30 minutes.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.
  • GC Conditions:
  • Column: HP-5MS (or equivalent)
  • Injector Temperature: 250°C
  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Protocol 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS Analysis

This protocol is suitable for the extraction of cathinone analogs from oral fluid and sweat.[3]

1. Sample Preparation:

  • To 200 µL of oral fluid or a sweat patch extract, add an internal standard.
  • Add 200 µL of 0.5 M ammonium hydrogen carbonate buffer.

2. Liquid-Liquid Extraction (LLE):

  • Add 1 mL of ethyl acetate and vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the organic layer to a clean tube.
  • Repeat the extraction process.

3. Sample Concentration and Reconstitution:

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
  • LC Conditions:
  • Column: C18 reverse-phase column (e.g., Luna Omega 5 µm Polar C18)[7]
  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying cathinone analogs.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_reporting Reporting sample_collection Sample Collection (Urine, Blood, etc.) add_is Addition of Internal Standard sample_collection->add_is extraction Extraction (SPE or LLE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization instrumental_analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->instrumental_analysis derivatization->instrumental_analysis linearity Linearity instrumental_analysis->linearity lod_loq LOD & LOQ instrumental_analysis->lod_loq accuracy_precision Accuracy & Precision instrumental_analysis->accuracy_precision selectivity Selectivity instrumental_analysis->selectivity stability Stability instrumental_analysis->stability data_analysis Data Analysis linearity->data_analysis lod_loq->data_analysis accuracy_precision->data_analysis selectivity->data_analysis stability->data_analysis report_generation Report Generation data_analysis->report_generation

Caption: A generalized workflow for the validation of analytical methods for cathinone analogs.

Signaling Pathways of Synthetic Cathinones

Synthetic cathinones primarily exert their psychoactive effects by modulating the levels of monoamine neurotransmitters in the brain.[8] They achieve this by interacting with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8] There are two main mechanisms of action:

  • Transporter Inhibition (Cocaine-like): These cathinones block the reuptake of neurotransmitters from the synaptic cleft, leading to their accumulation and prolonged signaling.

  • Transporter Substrate (Amphetamine-like): These compounds are transported into the presynaptic neuron and disrupt the vesicular storage of neurotransmitters, leading to their non-vesicular release into the synapse.

The following diagram illustrates these two primary signaling pathways.

signaling_pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_cathinone_blocker Mechanism 1: Transporter Inhibition cluster_cathinone_releaser Mechanism 2: Transporter Substrate vesicle Synaptic Vesicle (contains Dopamine) dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binds cathinone_b Cathinone Analog (Blocker) cathinone_b->dat Blocks cathinone_r Cathinone Analog (Releaser) cathinone_r->vesicle Disrupts vesicle, causes dopamine release cathinone_r->dat Enters neuron via DAT

Caption: Mechanisms of action of synthetic cathinones at the dopaminergic synapse.

References

A Comparative Guide to the Synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is of paramount importance. 1-(Benzo[d]dioxol-5-yl)butan-1-one, a valuable building block in the synthesis of various pharmacologically active compounds, can be prepared through several synthetic routes. This guide provides a comparative overview of the most common methods, complete with experimental data and detailed protocols to assist in selecting the most suitable pathway for a given application.

Comparison of Synthetic Routes

The primary methods for the synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one include Friedel-Crafts acylation, a Grignard reagent-based approach, and the oxidation of the corresponding secondary alcohol. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent availability.

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Friedel-Crafts Acylation 1,3-Benzodioxole, Butanoyl chlorideZinc Oxide, Zinc ChlorideDichloromethane, 0-5 °C, 5 hours~62% (based on consumed 1,3-benzodioxole)Direct, one-step synthesisRequires a Lewis acid catalyst, potential for side reactions.
Grignard Reaction & Oxidation Piperonal, 1-BromopropaneMagnesium, Pyridinium Chlorochromate (PCC)Diethyl ether/Toluene (Grignard), Dichloromethane (Oxidation)Two steps; Grignard step yield is typically high, oxidation yield is also generally high.Readily available starting materials, versatile.Two-step process, requires handling of pyrophoric Grignard reagents.
Oxidation of Precursor Alcohol 1-(Benzo[d]dioxol-5-yl)butan-1-olPyridinium Chlorochromate (PCC)Dichloromethane, Room TemperatureHighClean reaction, high yield for the oxidation step.Requires prior synthesis of the alcohol precursor.

Experimental Protocols

Route 1: Friedel-Crafts Acylation

This method involves the direct acylation of 1,3-benzodioxole with butanoyl chloride in the presence of a Lewis acid catalyst.

Procedure:

  • To a stirred solution of 1,3-benzodioxole (122 g) in dichloromethane (190 g), add zinc oxide (41 g) and zinc chloride (7 g) at 0 °C.

  • Slowly add butanoyl chloride (106.5 g) to the mixture over 4 hours, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture for an additional hour at the same temperature.

  • Perform an aqueous workup to remove the zinc salts and any unreacted acid.

  • Separate the organic layer and distill to recover unreacted 1,3-benzodioxole.

  • The resulting crude product can be purified by distillation or chromatography to yield 1-(l,3-benzodioxol-5-yl)-l-butanone.

Route 2: Grignard Reaction Followed by Oxidation

This two-step approach first utilizes a Grignard reagent to form the carbon skeleton, followed by oxidation to the ketone.

Step A: Synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-ol

  • Prepare the Grignard reagent by adding a solution of 1-bromopropane in dry diethyl ether to magnesium turnings under an inert atmosphere.

  • To the freshly prepared propylmagnesium bromide solution, add a solution of piperonal (benzo[d]dioxole-5-carbaldehyde) in dry diethyl ether at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(Benzo[d]dioxol-5-yl)butan-1-ol, which can be purified by chromatography.

Step B: Oxidation to 1-(Benzo[d]dioxol-5-yl)butan-1-one

  • To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane, add a solution of 1-(Benzo[d]dioxol-5-yl)butan-1-ol in dichloromethane.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with dichloromethane and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash chromatography to afford the desired ketone.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic routes, the following diagrams are provided.

Synthetic_Pathways cluster_friedel_crafts Route 1: Friedel-Crafts Acylation cluster_grignard Route 2: Grignard Reaction & Oxidation 1,3-Benzodioxole 1,3-Benzodioxole Target_Ketone_FC 1-(Benzo[d]dioxol-5-yl)butan-1-one 1,3-Benzodioxole->Target_Ketone_FC ZnO, ZnCl2, DCM Butanoyl_chloride Butanoyl chloride Butanoyl_chloride->Target_Ketone_FC Piperonal Piperonal Precursor_Alcohol 1-(Benzo[d]dioxol-5-yl)butan-1-ol Piperonal->Precursor_Alcohol 1-Bromopropane 1-Bromopropane Propylmagnesium_bromide Propylmagnesium bromide 1-Bromopropane->Propylmagnesium_bromide Mg, Et2O Propylmagnesium_bromide->Precursor_Alcohol Target_Ketone_Grignard 1-(Benzo[d]dioxol-5-yl)butan-1-one Precursor_Alcohol->Target_Ketone_Grignard PCC, DCM

Caption: Synthetic pathways to 1-(Benzo[d]dioxol-5-yl)butan-1-one.

Experimental_Workflow cluster_fc_workflow Friedel-Crafts Acylation Workflow cluster_grignard_workflow Grignard & Oxidation Workflow FC_Start Mix 1,3-Benzodioxole, ZnO, ZnCl2 in DCM at 0°C FC_Add Add Butanoyl chloride (0-5°C, 4h) FC_Start->FC_Add FC_Stir Stir for 1h at 0-5°C FC_Add->FC_Stir FC_Workup Aqueous Workup FC_Stir->FC_Workup FC_Purify Distillation/Chromatography FC_Workup->FC_Purify FC_Product 1-(Benzo[d]dioxol-5-yl)butan-1-one FC_Purify->FC_Product G_Start Prepare Propylmagnesium bromide G_React React with Piperonal in Et2O G_Start->G_React G_Quench Quench with aq. NH4Cl G_React->G_Quench G_Extract Extraction and Drying G_Quench->G_Extract G_Alcohol 1-(Benzo[d]dioxol-5-yl)butan-1-ol G_Extract->G_Alcohol O_Start Dissolve Alcohol in DCM G_Alcohol->O_Start O_Oxidize Add to PCC in DCM O_Start->O_Oxidize O_Filter Filter through Silica O_Oxidize->O_Filter O_Purify Chromatography O_Filter->O_Purify O_Product 1-(Benzo[d]dioxol-5-yl)butan-1-one O_Purify->O_Product

Caption: Step-by-step experimental workflows for the synthetic routes.

Conclusion

The choice of synthetic route for 1-(Benzo[d]dioxol-5-yl)butan-1-one will depend on the specific requirements of the researcher, including scale, available starting materials, and equipment. The Friedel-Crafts acylation offers a direct, one-pot synthesis, which can be advantageous for large-scale production. However, it requires careful control of reaction conditions to minimize side products. The Grignard-based approach, while being a two-step process, is highly versatile and utilizes readily accessible precursors. The final oxidation step is generally high-yielding and clean. For situations where the precursor alcohol is already available, a simple oxidation is the most straightforward method. By carefully considering these factors, researchers can select the most efficient and practical route for their synthetic needs.

A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Shifts

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical research and drug development, the accurate determination of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. The process of cross-referencing experimentally obtained NMR chemical shifts with computationally predicted values provides a powerful method for structure verification and elucidation. This guide offers a comparative overview of available software tools and methodologies, designed to assist researchers in navigating this critical step of their workflow.

Comparative Analysis of NMR Prediction and Verification Software

The choice of software for predicting and cross-referencing NMR data can significantly impact the accuracy and efficiency of structure elucidation. Below is a comparison of prominent software packages, highlighting their prediction methodologies and key features for comparing experimental and predicted data.

Software SuitePrediction MethodologyKey Comparison & Verification Features
Mnova (Mestrelab Research) Combines multiple prediction engines including machine learning, HOSE-code algorithms, and increment-based methods.[1][2]Mnova Verify: Automatically checks a proposed structure against experimental 1D and 2D NMR, as well as LC/GC/MS data, providing a compatibility score.[3] Predict & Compare: Allows direct visual comparison of predicted and experimental spectra.[4]
ACD/Labs Utilizes a large database of experimental data with methods including HOSE codes and neural networks.[5]Structure Elucidator Suite: Generates candidate structures from NMR and MS data and ranks them based on the match between experimental and predicted shifts.[5][6] ChemAnalytical Workbook: Centralizes analytical data for comparison and verification.[7]
NMRShiftDB An open-source database that uses HOSE-code based prediction.[8][9]Provides a platform for public submission and retrieval of chemical structures and their assigned NMR shifts, facilitating comparison with newly acquired data.[8]
Gaussian (and other QM software) Employs quantum mechanics (QM) calculations, primarily Density Functional Theory (DFT), to predict NMR shielding constants.[10][11]Requires manual comparison of calculated shielding constants (which are then scaled to chemical shifts) with experimental data. Often used for complex cases or to distinguish between stereoisomers.[12][13]

Performance Insights from Benchmarking Studies:

Direct, head-to-head comparisons of commercial software are not always publicly available. However, academic benchmarking studies of the underlying prediction methodologies provide valuable insights:

  • DFT Methods: The accuracy of DFT predictions is highly dependent on the chosen functional and basis set.[10][14] Recent studies have shown that with appropriate methods, root-mean-square deviations (RMSD) for ¹³C and ¹H predictions can be as low as 0.5-2.9 ppm and 0.07-0.19 ppm, respectively.[13]

  • Machine Learning Approaches: Deep learning models, particularly Graph Neural Networks (GNNs), have demonstrated high accuracy in predicting ¹H and ¹³C chemical shifts, with reported mean absolute errors (MAE) for ¹H often below 0.10 ppm.[11][15]

  • Empirical Methods: HOSE code-based predictions, as used in NMRShiftDB, can achieve ¹H chemical shift prediction errors (MAE) in the range of 0.2–0.3 ppm.[15]

Experimental Protocol: Acquiring and Referencing NMR Data for Comparison

To ensure a meaningful comparison between experimental and predicted NMR data, a standardized experimental protocol is crucial.

Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR spectra of a purified compound and reference them accurately for subsequent comparison with predicted chemical shifts.

Materials:

  • Purified compound of interest

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS for organic solvents, or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate - DSS for aqueous solutions)[16]

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the purified compound in the chosen deuterated solvent.

    • Add a small amount of the internal standard (e.g., TMS to 0.03-0.05% v/v).[16] The use of an internal standard is the recommended IUPAC method for accurate referencing.[16]

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire any necessary 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the assignment of signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

  • Chemical Shift Referencing:

    • Internal Referencing (Recommended): Calibrate the ¹H spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.[17] For other nuclei like ¹³C, the referencing is done indirectly based on the spectrometer's frequency for TMS.[16]

    • External Referencing (if internal standard is not used): If an internal standard is not present, the residual solvent signal can be used for approximate referencing.[16] However, this method is less accurate. For more precise external referencing, a separate standard sample is run without changing the lock and shim conditions, and the reference frequency is then applied to the sample spectrum.[18]

  • Peak Picking and Assignment:

    • Identify and list the chemical shifts of all peaks in the 1D and 2D spectra.

    • Assign the chemical shifts to the corresponding atoms in the proposed molecular structure, using the 2D correlation data.

Workflow for Cross-Referencing Experimental and Predicted NMR Shifts

The following diagram illustrates the logical workflow for comparing experimental NMR data with predicted values for structure verification.

G cluster_exp Experimental Workflow cluster_pred Prediction Workflow cluster_comp Comparison & Verification cluster_result Outcome exp_sample Sample Preparation exp_acquire NMR Data Acquisition (1D, 2D) exp_sample->exp_acquire exp_process Data Processing & Referencing exp_acquire->exp_process exp_assign Peak Picking & Assignment exp_process->exp_assign comp_crossref Cross-Reference Experimental & Predicted Chemical Shifts exp_assign->comp_crossref pred_structure Propose Structure(s) pred_software Select Prediction Software (e.g., Mnova, ACD/Labs, DFT) pred_structure->pred_software pred_calculate Calculate Predicted Shifts pred_software->pred_calculate pred_calculate->comp_crossref comp_evaluate Evaluate Match (e.g., MAE, RMSD) comp_crossref->comp_evaluate comp_decision Decision comp_evaluate->comp_decision result_verified Structure Verified comp_decision->result_verified Good Match result_revise Revise Structure comp_decision->result_revise Poor Match result_revise->pred_structure

Caption: Workflow for NMR structure verification.

References

A Comparative Analysis of the Biological Activity of 1-(Benzo[d]dioxol-5-yl)butan-1-one and its Amino Derivative, Butylone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the characterization of the biological activities of 1-(Benzo[d]dioxol-5-yl)butan-1-one and its well-studied amino derivative, 1-(Benzo[d]dioxol-5-yl)-2-(methylamino)butan-1-one, commonly known as Butylone or bk-MBDB. While Butylone has been extensively profiled as a psychoactive substance, its parent ketone is primarily documented as a synthetic precursor with no available data on its direct biological effects.

This guide synthesizes the existing experimental data to provide a comparative overview, highlighting the pronounced neuropharmacological activity of the amino derivative in contrast to the current lack of biological information for the parent compound.

Introduction to the Compounds

1-(Benzo[d]dioxol-5-yl)butan-1-one is a synthetic ketone.[1][2] Structurally, it features a benzodioxole ring system attached to a butanone side chain.[2] This compound is predominantly cited in chemical literature as an intermediate in the synthesis of more complex molecules, particularly substituted cathinones.[1][2]

Butylone, or β-keto-N-methylbenzodioxolylbutanamine (βk-MBDB), is the N-methylated amino derivative of 1-(Benzo[d]dioxol-5-yl)butan-1-one.[3] It belongs to the phenethylamine and cathinone classes of compounds and is recognized for its stimulant and psychoactive properties.[3]

Comparative Biological Activity: A Data Deficit for the Parent Compound

An extensive search of scientific databases yielded no peer-reviewed studies detailing the biological activity of 1-(Benzo[d]dioxol-5-yl)butan-1-one. Its role appears to be confined to that of a chemical building block.[1][2] Consequently, a direct quantitative comparison of its biological activity with its amino derivatives is not possible at this time.

Conversely, Butylone has been the subject of numerous neuropharmacological investigations. Its primary mechanism of action involves the modulation of monoamine transporters, leading to increased extracellular levels of dopamine and serotonin.[4][5]

Neuropharmacology of Butylone

Butylone's effects on the central nervous system are primarily mediated by its interaction with the dopamine transporter (DAT) and the serotonin transporter (SERT).[5][6] It functions as a "hybrid" transporter agent, acting as a blocker at DAT and a substrate (releaser) at SERT.[5][6] This dual action contributes to its characteristic psychostimulant effects.

Quantitative Data on Butylone's Activity

The following tables summarize the in vitro data on Butylone's potency at monoamine transporters from various studies.

Table 1: In Vitro Potency of Butylone at Monoamine Transporters (Rat Brain Synaptosomes)
Transporter IC50 (μM) for Uptake Inhibition
Dopamine Transporter (DAT)1.44 ± 0.10
Serotonin Transporter (SERT)1.43 ± 0.16

Data from Eshleman et al., 2018.[6]

Table 2: In Vitro Potency of Butylone at Monoamine Transporters (HEK-293 Cells expressing human transporters)
Transporter IC50 (μM) for Uptake Inhibition
Dopamine Transporter (DAT)1.44 ± 0.10
Serotonin Transporter (SERT)24.4 ± 2.0

Data from Eshleman et al., 2018.[6]

In Vivo Effects of Butylone

Animal studies have demonstrated that Butylone administration leads to hyperlocomotion, a common indicator of psychostimulant activity.[4] This effect is attributed to its ability to increase extracellular dopamine and activate 5-HT2A receptors.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Monoamine Uptake Assay in Rat Brain Synaptosomes
  • Synaptosome Preparation: Rat brains are homogenized in a sucrose solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.

  • Incubation: Synaptosomes are incubated with varying concentrations of the test compound (e.g., Butylone) and a radiolabeled monoamine substrate (e.g., [3H]dopamine or [3H]serotonin).

  • Uptake Measurement: The reaction is terminated by rapid filtration, and the amount of radioactivity accumulated within the synaptosomes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.[4][5]

Monoamine Uptake Assay in HEK-293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are genetically engineered to express a specific human monoamine transporter (e.g., hDAT or hSERT).

  • Assay Procedure: The transfected cells are plated and incubated with the test compound and the corresponding radiolabeled monoamine.

  • Measurement and Analysis: Similar to the synaptosome assay, the amount of accumulated radioactivity is quantified to determine the IC50 value of the test compound.[6]

Locomotor Activity in Mice
  • Animal Acclimation: Mice are individually housed and acclimated to the testing environment.

  • Drug Administration: Different doses of the test compound (e.g., Butylone) or a vehicle control are administered to the mice.

  • Activity Monitoring: The locomotor activity of each mouse is recorded using automated activity monitors that track movements over a specified period.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the different treatment groups.[4]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key concepts and processes described.

Butylone_Mechanism_of_Action Butylone Butylone DAT Dopamine Transporter (DAT) Butylone->DAT Blocks SERT Serotonin Transporter (SERT) Butylone->SERT Acts as a substrate (Releaser) Extracellular_Dopamine Increased Extracellular Dopamine Extracellular_Serotonin Increased Extracellular Serotonin Psychostimulant_Effects Psychostimulant Effects (e.g., Hyperlocomotion) Extracellular_Dopamine->Psychostimulant_Effects Extracellular_Serotonin->Psychostimulant_Effects

Caption: Mechanism of action of Butylone at monoamine transporters.

Monoamine_Uptake_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Synaptosomes Isolate Synaptosomes (from rat brain) Incubation_Step Incubate with: 1. Test Compound (e.g., Butylone) 2. Radiolabeled Monoamine Synaptosomes->Incubation_Step HEK_cells Culture HEK-293 cells (expressing hDAT or hSERT) HEK_cells->Incubation_Step Filtration Rapid Filtration Incubation_Step->Filtration Scintillation Liquid Scintillation Counting (measures radioactivity) Filtration->Scintillation IC50 Calculate IC50 Value Scintillation->IC50

Caption: Workflow for in vitro monoamine uptake assays.

Conclusion

References

Safety Operating Guide

Prudent Disposal of 1-(Benzo[d]dioxol-5-yl)butan-1-one: A Guide for Laboratory Professionals

Prudent Disposal of 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one: A Guide for Laboratory Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one must be carried out in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave" in the United States.[3][][5] The generator of the waste is responsible for its proper classification and disposal.

  • Hazardous Waste Determination: The first and most critical step is to determine if the waste is hazardous.[6] While specific toxicological data for 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one is limited, a related compound, 1-(1,3-benzodioxol-5-yl)butan-2-one, is classified as harmful if swallowed (H302). Given its chemical structure, it should be treated as a hazardous waste until a formal determination by a qualified environmental health and safety (EHS) professional can be made.

  • Waste Segregation: Do not mix 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one waste with other waste streams. It should be collected in a dedicated, properly labeled, and compatible waste container.[1] The container must be in good condition, leak-proof, and have a secure lid.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one," and any known hazard characteristics (e.g., "Toxic"). The accumulation start date must also be clearly visible on the label.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator of the process generating the waste and must be at or near the point of generation. Ensure secondary containment is used to prevent spills.

  • Disposal Request: Once the container is full or the accumulation time limit set by your institution's EHS department is approaching, a request for pickup by a licensed hazardous waste disposal contractor should be submitted. Do not attempt to dispose of this chemical down the drain or in the regular trash. A safety data sheet for a similar compound specifically advises against discharge to sewer systems.

  • Manifesting: For off-site transportation and disposal, a Uniform Hazardous Waste Manifest will be required.[5] This is a multi-part form that tracks the waste from the generator to the final disposal facility.

Quantitative Data Summary

Due to the lack of a specific SDS for 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one, quantitative data such as permissible exposure limits or reportable quantities are not available. The table below summarizes key information based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Container Type Chemically resistant, leak-proof with a secure lid (e.g., glass or polyethylene)[1]
Labeling Requirements "Hazardous Waste," Chemical Name, Hazard Characteristics, Accumulation Start DateGeneral Laboratory Practice
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentGeneral Laboratory Practice
Disposal Method Licensed Hazardous Waste Contractor (likely incineration)General Recommendation

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one.

DisposalWorkflowDisposal Workflow for 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-onecluster_0Waste Generation & Characterizationcluster_1Collection & Storagecluster_2DisposalAGenerate WasteThis compoundBPerform Hazardous Waste Determination(Consult EHS)A->BCTreat as Hazardous Waste(Precautionary Principle)B->CDSelect Compatible Container(Glass or Polyethylene)C->DEProperly Label Container('Hazardous Waste', Chemical Name, Date)D->EFStore in Satellite Accumulation Areawith Secondary ContainmentE->FGRequest Pickup byLicensed Waste ContractorF->GHComplete Hazardous Waste ManifestG->HIWaste Transported forIncineration or TreatmentH->I

Disposal Workflow Diagram

Disclaimer: This information is intended as a guide and is based on general principles of chemical waste management and data from similar compounds. It is not a substitute for a formal hazardous waste determination by a qualified professional. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.

Personal protective equipment for handling 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

Essential Safety and Handling Guide for 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one (CAS No. 63740-97-6). The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one was publicly available at the time of this writing. The information provided is synthesized from the SDS of the closely related compound 1-(benzo[d][1][2]dioxol-5-yl)pentan-1-one and other similar benzodioxole derivatives. It is imperative to handle this compound with caution and to supplement these guidelines with your institution's specific safety protocols. A similar compound, 1-(1,3-benzodioxol-5-yl)butan-2-one, is classified as harmful if swallowed[3].

Personal Protective Equipment (PPE) Requirements

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn if there is a risk of splashing.To protect eyes from splashes and vapors that can cause serious eye irritation.
Hand Protection Wear chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals. Double gloving is required when there is a potential for leaking or splashing[4].To prevent skin contact, which may cause irritation[5]. Always inspect gloves for tears or holes before use.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood[1][6]. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[5].To avoid inhalation of potentially harmful vapors or aerosols[6].
Body Protection Wear a lab coat or fire/flame-resistant and impervious clothing[1]. A cuffed gown that is resistant to permeability by hazardous drugs should be worn if there is a potential for splashing[4].To protect the skin from accidental contact and contamination of personal clothing.

Safe Handling and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

Operational Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[5]. All personnel involved must be trained on the potential hazards and emergency procedures.

  • Handling:

    • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation[1][6].

    • Avoid the formation of dust and aerosols[6].

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory area[5].

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place[1].

  • Storage: Store in a designated, locked-up area if required. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[5].

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

    • Do not allow the chemical to enter drains or sewer systems[1].

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one.

APreparation- Verify fume hood function- Assemble all necessary materials- Don appropriate PPEBChemical Handling- Work within fume hood- Dispense and use chemical- Keep container sealed when not in useA->BCDecontamination- Clean work surfaces- Decontaminate equipmentB->CDWaste Disposal- Segregate waste- Dispose of in labeled, sealed containers- Follow institutional disposal protocolsC->DEPost-Handling- Remove PPE- Wash hands thoroughlyD->E

Caption: Standard Operating Procedure for Chemical Handling.

Emergency Spill Response Workflow

This diagram outlines the procedural steps to be taken in the event of a chemical spill.

ASpill OccursBEvacuate Immediate Area- Alert nearby personnelA->BCAssess the Spill- Determine size and nature of spillB->CDSmall Spill(Contained and manageable)C->DSmallELarge Spill(Uncontained or unmanageable)C->ELargeFContain and Absorb- Use inert absorbent material(e.g., vermiculite, sand)D->FHActivate Emergency Response- Contact institutional safety officeE->HGCollect and Dispose- Place in a sealed, labeled container- Dispose as hazardous wasteF->G

Caption: Emergency Response Protocol for a Chemical Spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.